Technical Documentation Center

6-nitro-1H-indazol-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-nitro-1H-indazol-4-amine
  • CAS: 1082041-92-6

Core Science & Biosynthesis

Foundational

The Chemical and Pharmacological Landscape of 6-Nitro-1H-indazol-4-amine: A Privileged Scaffold in Targeted Therapeutics

Executive Summary 6-Nitro-1H-indazol-4-amine is a highly functionalized bicyclic heterocyclic compound that serves as a cornerstone building block in modern medicinal chemistry and drug discovery . Featuring orthogonal r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Nitro-1H-indazol-4-amine is a highly functionalized bicyclic heterocyclic compound that serves as a cornerstone building block in modern medicinal chemistry and drug discovery . Featuring orthogonal reactive sites—an acidic N1-proton, a nucleophilic C4-amine, and a reducible C6-nitro group—this scaffold enables the rapid generation of diverse chemical libraries. In recent years, derivatives of this compound have gained significant traction as potent dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), offering a promising therapeutic avenue for reversing tumor-mediated immune suppression in oncology [1].

Part 1: Physicochemical Profiling & Structural Dynamics

The utility of 6-nitro-1H-indazol-4-amine stems directly from its unique electronic configuration. The indazole core is subjected to a "push-pull" electronic effect: the electron-donating amino group at C4 increases electron density on the aromatic ring, while the strongly electron-withdrawing nitro group at C6 pulls electron density away.

Quantitative Physicochemical Data

Table 1: Core chemical properties of 6-nitro-1H-indazol-4-amine.

PropertyValue
IUPAC Name 6-nitro-1H-indazol-4-amine
CAS Number 1082041-92-6 [2]
Molecular Formula C₇H₆N₄O₂ [3]
Molecular Weight 178.15 g/mol [4]
Commercial Purity ≥98.0% [3]
Structural Class Bicyclic Heterocycle (Indazole)

Causality in Reactivity: The electron-withdrawing nature of the C6-nitro group significantly lowers the pKa of the indazole N1-H proton. This increased acidity facilitates regioselective N-alkylation under mild basic conditions. Conversely, the C4-amine retains sufficient nucleophilicity to undergo selective acylation or reductive amination without interfering with the N1 position [5].

Part 2: Mechanistic Role in Immunotherapy (IDO1/TDO Inhibition)

The indazole nucleus is a privileged structure, frequently utilized to mimic the indole ring of endogenous biomolecules [6]. 4,6-Disubstituted-1H-indazole-4-amine derivatives have been identified as highly potent dual inhibitors of IDO1 and TDO [7].

IDO1 and TDO are heme-containing enzymes responsible for catalyzing the rate-limiting first step of the kynurenine pathway—the oxidation of L-tryptophan into N-formylkynurenine [8]. Tumors frequently overexpress these enzymes to deplete local tryptophan and accumulate kynurenine. Kynurenine subsequently activates the Aryl Hydrocarbon Receptor (AHR), leading to T-cell arrest and the proliferation of regulatory T-cells (Tregs), thereby driving immune evasion [1].

By competitively binding to the heme active site of IDO1/TDO, indazole-4-amine derivatives block tryptophan degradation, effectively restoring T-cell-mediated antitumor immunity [1].

G Trp L-Tryptophan Enzymes IDO1 / TDO (Heme Enzymes) Trp->Enzymes Kyn Kynurenine Enzymes->Kyn Oxidation Immune T-Cell Arrest & Immune Evasion Kyn->Immune AHR Activation Inhibitor 4,6-Disubstituted Indazole-4-amines Inhibitor->Enzymes Competitive Inhibition

Fig 1: IDO1/TDO-mediated kynurenine pathway and competitive inhibition by indazole-4-amines.

Part 3: Synthetic Utility & Experimental Protocols

The orthogonal reactivity of 6-nitro-1H-indazol-4-amine allows for sequential, highly controlled functionalization. The workflow typically begins with N1-alkylation, followed by either C4-amine derivatization or C6-nitro reduction for subsequent amide coupling or Click Chemistry (CuAAC) [9].

G Start 6-Nitro-1H-indazol-4-amine (Core Scaffold) N_Alkylation Step 1: N1-Alkylation (Cs2CO3, R-X, DMF) Start->N_Alkylation C4_Deriv Step 2A: C4-Amine Derivatization (Reductive Amination) N_Alkylation->C4_Deriv C6_Red Step 2B: C6-Nitro Reduction (Pd/C, H2 or Fe/HCl) N_Alkylation->C6_Red C6_Deriv Step 3: C6-Amine Derivatization (Amide Coupling / CuAAC) C6_Red->C6_Deriv

Fig 2: Orthogonal synthetic workflow for functionalizing the 6-nitro-1H-indazol-4-amine scaffold.

Protocol 1: Regioselective N1-Alkylation

Because indazoles can tautomerize, alkylation often yields a mixture of N1 and N2 isomers. The choice of base and solvent is critical to driving thermodynamic N1-selectivity [5].

  • Reagent Preparation: Dissolve 1.0 equivalent of 6-nitro-1H-indazol-4-amine in anhydrous N,N-Dimethylformamide (DMF) under an inert Nitrogen atmosphere.

  • Base Addition: Add 1.5 equivalents of Cesium Carbonate (Cs₂CO₃). Causality: The large ionic radius of the Cesium cation creates a loose ion pair with the indazole anion, enhancing the nucleophilicity of the N1 position and improving regioselectivity compared to smaller cations like Sodium [9].

  • Electrophile Introduction: Slowly add 1.2 equivalents of the target alkyl halide dropwise at 0°C to prevent exothermic degradation.

  • Reaction Execution: Heat the mixture to 60°C and stir for 4 hours. Monitor consumption of the starting material via Thin Layer Chromatography (TLC) [5].

  • Workup & Self-Validation: Quench the reaction with distilled water and extract with ethyl acetate. Wash the organic layer extensively with brine to remove DMF. Purify via silica gel chromatography.

    • Validation System: The formation of the major N1-alkylated product must be confirmed via 2D-NMR (NOESY/ROESY). A spatial correlation cross-peak between the new N-alkyl protons and the indazole C7-proton validates N1-alkylation, whereas a correlation with the C3-proton would indicate the undesired N2-isomer [5].

Protocol 2: Catalytic Reduction of the C6-Nitro Group

To unlock the C6 position for further derivatization (e.g., generating an azide handle for click chemistry), the nitro group must be reduced to a primary amine [9].

  • Solvent Preparation: Dissolve the N1-alkylated intermediate in a protic solvent such as Methanol (MeOH) [5].

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (10% w/w relative to the substrate).

  • Hydrogenation: Purge the reaction flask with Nitrogen, then introduce Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 4 hours [5].

  • Filtration & Self-Validation: Filter the crude mixture through a tightly packed pad of Celite. Causality: Celite traps the fine, highly pyrophoric Pd/C particles, preventing them from igniting upon exposure to air during drying [5]. Wash the filter cake thoroughly with MeOH and concentrate the filtrate.

    • Validation System: Confirm complete reduction via LC-MS (observing a mass shift of -30 Da, corresponding to the loss of two oxygen atoms and the addition of two protons) and ¹H-NMR (appearance of a new broad singlet integrating for 2H, representing the C6 primary amine).

References

  • ChemBuyersGuide. "6-NITRO-1H-INDAZOL-4-AMINE". ChemBuyersGuide.com. URL: [Link]

  • ChemBK. "4-AMino-6-nitro (1H)indazole - Physico-chemical Properties". ChemBK. URL:[Link]

  • Chemsrc. "6-Nitro-1H-indazol-4-amine | CAS#:1082041-92-6". Chemsrc. URL:[Link]

  • Molaid. "6-nitro-1H-indazol-4-amine - CAS: 1082041-92-6". Molaid. URL: [Link]

  • Taylor & Francis Online. "Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates". Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • RSC Advances. "Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents". Royal Society of Chemistry. URL:[Link]

  • ResearchGate. "4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors". ResearchGate. URL:[Link]

  • ACS Publications. "Targeting the Inhibition of Tryptophan 2,3-Dioxygenase (TDO-2) for Cancer Treatment". American Chemical Society. URL: [Link]

  • Huo C, Luo Z, Ning X, et al. "4,6-Disubstituted-1H-Indazole-4-Amine derivatives with immune-chemotherapy effect and in vivo antitumor activity". European Journal of Medicinal Chemistry, 2022. URL:[Link]

Sources

Exploratory

molecular structure and weight of 6-nitro-1H-indazol-4-amine

An In-depth Technical Guide to 6-nitro-1H-indazol-4-amine Introduction 6-nitro-1H-indazol-4-amine is a substituted indazole, a class of heterocyclic aromatic compounds that are of significant interest in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 6-nitro-1H-indazol-4-amine

Introduction

6-nitro-1H-indazol-4-amine is a substituted indazole, a class of heterocyclic aromatic compounds that are of significant interest in medicinal chemistry and drug development. Indazole derivatives are known to possess a wide range of biological activities, including roles as kinase inhibitors, anti-cancer agents, and anti-inflammatory compounds.[1][2] This guide provides a comprehensive technical overview of 6-nitro-1H-indazol-4-amine, including its molecular structure, physicochemical properties, a plausible synthetic route, and expected analytical characteristics. Given the limited publicly available data for this specific molecule, this guide synthesizes information from chemical databases and analogous compounds to provide a robust scientific profile for research and development professionals.

Molecular Structure and Physicochemical Properties

The foundational characteristics of 6-nitro-1H-indazol-4-amine define its behavior in chemical and biological systems. The structure consists of a bicyclic indazole core, with a nitro group (-NO₂) at position 6 and an amine group (-NH₂) at position 4. These substituents significantly influence the electronic properties and reactivity of the molecule.

Molecular Structure

The chemical structure of 6-nitro-1H-indazol-4-amine is depicted below. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the benzene ring of the indazole core creates a molecule with distinct electronic characteristics that are valuable for creating specific molecular interactions in a biological context.

Caption: Molecular structure of 6-nitro-1H-indazol-4-amine.

Physicochemical Data Summary

Quantitative data for 6-nitro-1H-indazol-4-amine is summarized in the table below. It is important to note that while the molecular formula and weight are derived from its structure, experimental data such as melting and boiling points are not widely reported in the literature.

PropertyValueSource
CAS Number 1082041-92-6
Molecular Formula C₇H₆N₄O₂
Molecular Weight 178.15 g/mol
Purity ≥98.0% (as commercially available)

Proposed Synthetic Pathway

Synthesis_Workflow Start 4,6-Dinitro-1H-indazole (Precursor) Reagents Fe powder, Acetic Acid or H₂, Pd/C, Ethanol Process Selective Reduction of 4-Nitro Group Start->Process Step 1 Reagents->Process Purification Purification (Column Chromatography or Recrystallization) Process->Purification Step 2 Product 6-nitro-1H-indazol-4-amine (Final Product) Purification->Product

Caption: Proposed high-level workflow for the synthesis of 6-nitro-1H-indazol-4-amine.

Step 1: Synthesis of 4,6-Dinitro-1H-indazole (Hypothetical Intermediate)

The synthesis of the target molecule would likely begin with a suitable precursor, 4,6-dinitro-1H-indazole. The preparation of such dinitro indazoles can be achieved through the cyclization of appropriately substituted nitro-phenylhydrazines or through direct nitration of an indazole core, although regioselectivity can be a challenge.

Step 2: Selective Reduction to 6-nitro-1H-indazol-4-amine

The critical step is the selective reduction of the 4-nitro group while leaving the 6-nitro group intact. This regioselectivity is achievable due to the different chemical environments of the two nitro groups. The 4-nitro group is often more sterically accessible and electronically activated for reduction. A common and effective method for this type of selective reduction is the use of iron powder in an acidic medium like acetic acid.[3]

Experimental Protocol (Proposed):

  • Reagents & Setup:

    • 4,6-dinitro-1H-indazole (1.0 eq)

    • Iron powder (Fe) (approx. 5.0 eq)

    • Glacial Acetic Acid

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Procedure:

    • Suspend the 4,6-dinitro-1H-indazole in glacial acetic acid (approximately 20 mL per gram of starting material).

    • With vigorous stirring, heat the mixture to a temperature of 80-90°C.

    • Add the iron powder to the heated mixture in small portions to control the exothermic reaction.

    • Maintain the reaction at 80-90°C and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to remove the acetic acid.

    • Dissolve the resulting residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 6-nitro-1H-indazol-4-amine.

Causality of Experimental Choices:

  • Iron in Acetic Acid: This reagent system is known for its ability to selectively reduce one nitro group in the presence of others on an aromatic ring. The acidic medium protonates the nitro group, facilitating its reduction by the elemental iron. This method is often preferred over catalytic hydrogenation in such cases to avoid over-reduction.

  • Temperature Control: Maintaining the temperature at 80-90°C ensures a sufficient reaction rate without promoting undesirable side reactions or decomposition of the product.

Analytical and Spectroscopic Profile (Predicted)

Confirmation of the successful synthesis of 6-nitro-1H-indazol-4-amine would rely on standard analytical techniques. While experimental spectra are not available, a predicted profile can be outlined based on the molecule's structure.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing nitro group. Protons ortho and para to the amino group would be shifted upfield, while those near the nitro group would be shifted downfield.

  • ¹³C NMR Spectroscopy: The carbon spectrum would confirm the presence of the seven carbon atoms in their unique chemical environments within the heterocyclic and aromatic structure.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. An ESI-MS analysis should show a prominent peak at m/z 179.15 corresponding to [M+H]⁺.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands confirming the presence of key functional groups:

    • N-H stretching (from the amino and indazole N-H groups): ~3300-3500 cm⁻¹

    • Aromatic C-H stretching: ~3000-3100 cm⁻¹

    • Asymmetric and symmetric NO₂ stretching: ~1500-1550 cm⁻¹ and ~1330-1370 cm⁻¹

    • C=C and C=N stretching (aromatic ring): ~1400-1600 cm⁻¹

Safety, Handling, and Storage

No specific Material Safety Data Sheet (MSDS) is available for 6-nitro-1H-indazol-4-amine. Therefore, handling precautions must be based on the known hazards of related nitroaromatic and aminoaromatic compounds.

  • General Hazards: Compounds of this class should be considered potentially harmful if swallowed, inhaled, or absorbed through the skin. Nitro-aromatic compounds can be toxic and may have mutagenic properties.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety glasses or goggles

    • A lab coat

  • Handling: Avoid creating dust. Use procedures that minimize the generation of aerosols. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Applications and Future Research Directions

The unique substitution pattern of 6-nitro-1H-indazol-4-amine makes it a valuable building block for the synthesis of more complex molecules in drug discovery. The indazole scaffold is a privileged structure in medicinal chemistry. Derivatives of substituted indazoles have been investigated for a variety of therapeutic targets. For instance, various nitroindazole derivatives have shown potential as antibacterial and antiproliferative agents.[1]

The presence of the amino group provides a reactive handle for further chemical modifications, allowing for the construction of libraries of compounds for screening against various biological targets, such as protein kinases, which are often implicated in cancer and inflammatory diseases. Researchers in drug development may find this compound to be a key intermediate for synthesizing novel therapeutic agents.

References

  • Desai, N. C., et al. (n.d.). Synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole and their biological importance. Available at: [Link]

  • Chemsrc. (2025). 6-Nitro-1H-indazol-4-amine | CAS#:1082041-92-6. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). 6-NITRO-1H-INDAZOLE | CAS 7597-18-4. Available at: [Link]

  • U.S. Environmental Protection Agency. (2023). 1H-Indazole, 6-nitro- - Substance Details - SRS. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Indazole, 6-nitro- - NIST Chemistry WebBook. Available at: [Link]

  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
  • Semantic Scholar. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Available at: [Link]

  • American Elements. (n.d.). 5-Chloro-6-methoxy-1H-indazole | CAS 1082041-58-4. Available at: [Link]

  • ChemWhat. (n.d.). 3-BroMo-6-cyano (1H)indazole CAS#: 1082041-50-6. Available at: [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link]

Sources

Foundational

Whitepaper: Biological Activity and Therapeutic Potential of 6-Nitro-1H-Indazol-4-Amine Derivatives

Executive Summary The indazole ring system is a privileged pharmacophore in medicinal chemistry, frequently utilized as a bioisostere for the purine ring of ATP. Among its substituted analogs, 6-nitro-1H-indazol-4-amine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole ring system is a privileged pharmacophore in medicinal chemistry, frequently utilized as a bioisostere for the purine ring of ATP. Among its substituted analogs, 6-nitro-1H-indazol-4-amine (CAS: 1082041-92-6) serves as a highly versatile building block[1]. The strategic placement of an electron-withdrawing nitro group at the C6 position and an electron-donating amino group at the C4 position creates a unique electronic push-pull system. This configuration not only modulates the physicochemical properties of the indazole core but also provides essential synthetic handles for developing potent kinase inhibitors, anti-proliferative agents, and antimicrobial compounds[2][3].

This technical guide explores the structural rationale, biological targets, and experimental validation protocols for 6-nitro-1H-indazol-4-amine derivatives, providing a comprehensive framework for drug development professionals.

Structural & Electronic Rationale (Causality in Drug Design)

The biological efficacy of 6-nitro-1H-indazol-4-amine derivatives is not coincidental; it is deeply rooted in the molecule's electronic and steric parameters:

  • ATP-Competitive Hinge Binding: The 1H-indazole core acts as a purine mimetic. The N1 and N2 nitrogen atoms form critical hydrogen bonds with the backbone amides in the hinge region of kinase ATP-binding pockets[4].

  • pKa Modulation via the 6-Nitro Group: The strongly electron-withdrawing nature of the 6-nitro group increases the acidity of the N1 proton. This altered pKa strengthens the hydrogen bond donor capacity of N1, significantly enhancing target residence time and binding affinity[5]. Furthermore, in hypoxic tumor microenvironments or parasitic infections, the nitro group can act as a prodrug trigger, undergoing reduction by nitroreductases to form reactive intermediates[6].

  • Vector Expansion via the 4-Amino Group: The primary amine at the C4 position is synthetically tractable. It allows for rapid diversification (via amidation, urea formation, or reductive amination) to extend the molecule into the solvent-exposed channel or the DFG-out allosteric pocket of kinases, achieving high selectivity[7].

G A 6-Nitro-1H-indazol-4-amine Scaffold C ATP-Competitive Binding A->C B Kinase Hinge Region (ATP Pocket) B->C D Inhibition of Phosphorylation C->D E Cell Cycle Arrest & Apoptosis D->E

Fig 1: Mechanism of kinase inhibition by 6-nitro-1H-indazol-4-amine derivatives.

Key Biological Activities & Molecular Targets

Oncology: Kinase Inhibition

Derivatives of amino-nitro indazoles have shown remarkable efficacy against receptor tyrosine kinases (RTKs) such as FGFR (Fibroblast Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) [2][7]. Aberrant signaling in these pathways drives angiogenesis and tumor proliferation. By functionalizing the 4-amino group with bulky hydrophobic moieties (e.g., fluorobenzyl or substituted pyrimidines), researchers have achieved single-digit nanomolar IC50 values against FGFR4, including gatekeeper mutant variants (V550L)[7].

Antimicrobial and Antileishmanial Activity

Beyond oncology, the 6-nitroindazole scaffold exhibits potent antiparasitic properties. Studies indicate that 6-nitroindazole derivatives selectively inhibit Leishmania infantum trypanothione reductase (TryR), an enzyme crucial for the parasite's redox homeostasis[6]. The nitro group is essential here, as it facilitates specific electrostatic interactions within the TryR catalytic site.

Quantitative Data Summary

The following table synthesizes the biological activity of key functionalized indazole derivatives derived from the amino/nitro indazole scaffold across various studies[2][6][7][8].

Derivative Class / ModificationPrimary Target / Cell LineAssay TypeIC50 ValueBiological Outcome
N-(4-fluorobenzyl)-aminoindazoleHCT116 (Colorectal Cancer)Cell Viability (SRB)0.4 ± 0.3 μMAnti-proliferative / Apoptosis
4-Urea-6-nitroindazole analogsVEGFR-2 KinaseTR-FRET2.15 – 5.73 μMAnti-angiogenic
Covalent 4-Acrylamide indazolesFGFR4 (Wild-Type)Radiometric Kinase< 10 nMIrreversible Kinase Inhibition
3-Chloro-6-nitroindazole triazolesLeishmania infantum (TryR)Enzymatic Inhibition12.5 – 25.0 μMAntileishmanial

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity and reproducibility, the following protocols outline a self-validating system for synthesizing a 4-amide derivative of 6-nitro-1H-indazole and evaluating its kinase inhibitory activity.

Protocol 1: Amidation of 6-Nitro-1H-indazol-4-amine

Causality: Amidation at the C4 position is preferred over direct alkylation to prevent over-alkylation and to introduce a hydrogen bond acceptor/donor pair (the amide bond) that can interact with the kinase DFG motif.

Step-by-Step Methodology:

  • Activation: Dissolve 1.2 equivalents of the desired carboxylic acid in anhydrous DMF. Add 1.5 equivalents of HATU and 3.0 equivalents of DIPEA. Stir at room temperature for 15 minutes to form the active ester. Reasoning: HATU is chosen over EDC/NHS for its superior efficiency in coupling electron-deficient anilines.

  • Coupling: Add 1.0 equivalent of 6-nitro-1H-indazol-4-amine to the activated mixture. Stir under an inert argon atmosphere at 50°C for 12 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

  • Validation: Confirm the structure and purity (>95%) using 1H-NMR, 13C-NMR, and LC-MS before proceeding to biological assays.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: TR-FRET is utilized to eliminate compound auto-fluorescence interference (a common issue with nitroaromatics) by introducing a time delay before signal measurement.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. Reasoning: Brij-35 prevents non-specific binding of the hydrophobic indazole derivatives to the microplate walls.

  • Compound Plating: Dispense the synthesized 6-nitroindazole derivatives in a 10-point, 3-fold serial dilution in DMSO into a 384-well plate. Ensure final DMSO concentration remains ≤1% to prevent solvent-induced enzyme denaturation.

  • Enzyme/Substrate Addition: Add the target kinase (e.g., FGFR1) and a biotinylated peptide substrate to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitor.

  • Reaction Initiation: Initiate the reaction by adding ATP at a concentration equal to its apparent Km for the specific kinase. Reasoning: Running the assay at the Km of ATP ensures maximum sensitivity for ATP-competitive inhibitors.

  • Detection & Quenching: After 60 minutes, add a detection mixture containing Eu-labeled anti-phosphotyrosine antibody, Streptavidin-APC, and 10 mM EDTA. Reasoning: EDTA chelates Mg2+, immediately halting ATP hydrolysis and freezing the reaction state.

  • Data Analysis: Read the plate on a TR-FRET compatible microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model. Validate the assay quality by ensuring the Z'-factor is >0.6 using positive (Pazopanib) and negative (DMSO) controls.

W S1 Scaffold Functionalization (Amidation at C4) S2 Purification & QC (NMR / LC-MS >95%) S1->S2 S3 TR-FRET Kinase Assay (ATP at Km) S2->S3 S4 Cell Viability Assay (e.g., HCT116 Cells) S3->S4 S5 Lead Optimization (SAR Analysis) S4->S5 S5->S1 Iterative Design

Fig 2: Iterative workflow for synthesizing and screening indazole derivatives.

Future Perspectives and ADMET Considerations

While 6-nitro-1H-indazol-4-amine derivatives exhibit potent in vitro activity, the presence of the nitro group requires careful ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Nitroaromatics can occasionally be associated with hepatotoxicity or mutagenicity (Ames positive) due to the formation of reactive hydroxylamine intermediates during hepatic metabolism.

Future drug development efforts focusing on this scaffold must integrate early in vitro toxicology screens (e.g., Ames test, human hepatocyte stability) alongside efficacy assays. Alternatively, the 6-nitro group can be utilized as a synthetic intermediate—reduced to a 6-amino group via catalytic hydrogenation (Pd/C, H2)—to generate dual-amino indazole scaffolds, further expanding the chemical space for novel therapeutics[8][9].

References

  • Chemsrc. "6-Nitro-1H-indazol-4-amine | CAS#:1082041-92-6." Chemsrc, 2025. URL: [Link]

  • RSC Advances. "Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents." RSC Publishing, 2020. URL: [Link]

  • MDPI Molecules. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." MDPI, 2018. URL: [Link]

  • Bentham Science. "Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective." Bentham Direct, 2023. URL: [Link]

  • Journal of Medicinal Chemistry. "Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4." ACS Publications, 2022. URL: [Link]

  • PubMed Central (PMC). "Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies." NIH, 2021. URL: [Link]

  • RSC Advances. "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents." RSC Publishing, 2021. URL: [Link]

  • PubMed Central (PMC). "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer." NIH, 2021. URL: [Link]

Sources

Exploratory

Therapeutic Potential of 4-Amino-6-Nitroindazole in Drug Discovery: A Technical Guide to Bifunctional Scaffold Derivatization

Executive Summary In the landscape of modern medicinal chemistry, the indazole heterocycle is recognized as a privileged scaffold, frequently deployed as a bioisostere for indole in the design of kinase inhibitors, neuro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the indazole heterocycle is recognized as a privileged scaffold, frequently deployed as a bioisostere for indole in the design of kinase inhibitors, neuroprotectants, and immunomodulators. Among its derivatives, 4-amino-6-nitroindazole (CAS: 1082041-92-6) emerges as a highly versatile, bifunctional building block.

As a Senior Application Scientist, I have observed that the strategic placement of an electron-donating amino group at the 4-position and an electron-withdrawing nitro group at the 6-position creates a unique "push-pull" electronic system. This configuration not only modulates the pKa of the indazole N1-proton—optimizing hydrogen bonding in target active sites—but also provides orthogonal synthetic handles for rapid library generation. This technical guide explores the mechanistic rationale, therapeutic applications, and self-validating experimental protocols for utilizing 4-amino-6-nitroindazole in drug discovery pipelines.

Structural Rationale & Therapeutic Pathways

Neurology: nNOS Inhibition and Neuroprotection

Nitroindazoles are well-documented as potent, competitive inhibitors of neuronal nitric oxide synthase (nNOS) [1]. In neurodegenerative models, such as MPTP-induced Parkinson's disease, overactivation of NMDA receptors leads to calcium influx and subsequent nNOS activation. The resulting overproduction of nitric oxide (NO) reacts with superoxide to form highly toxic peroxynitrite (ONOO⁻), driving dopaminergic neuronal death.

The 6-nitroindazole and 7-nitroindazole pharmacophores directly coordinate with the heme active site of nNOS, blocking NO synthesis [2]. 4-amino-6-nitroindazole retains this critical nitro-aromatic interaction while allowing the 4-amino group to be functionalized (e.g., via alkylation) to fine-tune lipophilicity and optimize Blood-Brain Barrier (BBB) penetration.

nNOS_Pathway MPTP MPTP Exposure NMDA NMDA Receptor Activation MPTP->NMDA Ca Ca2+ Influx NMDA->Ca nNOS nNOS Activation Ca->nNOS NO Nitric Oxide (NO) Production nNOS->NO ONOO Peroxynitrite (ONOO-) Formation NO->ONOO Tox Dopaminergic Neurotoxicity ONOO->Tox Drug Nitroindazole Scaffold (Competitive Inhibitor) Drug->nNOS Binds Heme Site

Mechanistic pathway of nNOS inhibition by nitroindazole scaffolds preventing neurotoxicity.

Oncology: IDO1 and Kinase Inhibition

Beyond neurology, the indazole core is a staple in oncology. 6-aminoindazole derivatives have recently been identified as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme exploited by tumors for immune evasion [3]. By utilizing 4-amino-6-nitroindazole, chemists can selectively reduce the 6-nitro group to an amine, generating a 4,6-diaminoindazole core. This allows for dual-targeting strategies or the synthesis of highly selective IDO1 inhibitors that reactivate T-cell mediated anti-tumor responses.

Quantitative Data: Baseline Activity of Indazole Derivatives

To establish the therapeutic baseline of the 4-amino-6-nitroindazole scaffold, we must look at the validated activities of its closely related structural analogs. The table below summarizes key quantitative metrics driving current indazole-based drug discovery[3][4][5].

Compound ClassPrimary Target / Disease ModelKey Quantitative Metric (Efficacy)Mechanism of Action
7-Nitroindazole nNOS (MPTP Parkinson's Model)Near-complete protection at 50 mg/kgHeme-site competitive inhibition
6-Aminoindazoles IDO1 (HCT116 Colorectal Cancer)IC₅₀ = 0.4 ± 0.3 µMEnzymatic blockade of tryptophan metabolism
6-Nitrobenzo[g]indazoles NCI-H460 Lung CarcinomaIC₅₀ = 5.0 – 15.0 µMAntiproliferative / Apoptosis induction
3-Chloro-6-nitroindazoles Leishmania infantum (Parasitic)Strong growth inhibition (MIC < 10 µM)Disruption of parasitic redox homeostasis

Experimental Protocols: Orthogonal Derivatization

To leverage 4-amino-6-nitroindazole effectively, workflows must be robust and self-validating. The following protocols detail the orthogonal functionalization of this scaffold.

Protocol A: Functionalization via CuAAC (Click Chemistry) at the 4-Position

Causality: Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) is chosen for its absolute regioselectivity and bioorthogonal nature, allowing the rapid generation of 1,4-disubstituted 1,2,3-triazole libraries without cross-reacting with the 6-nitro group [5].

  • Diazotization and Azide Formation:

    • Suspend 4-amino-6-nitroindazole (1.0 eq) in 6M HCl at 0°C.

    • Dropwise add an aqueous solution of NaNO₂ (1.2 eq). Stir for 30 minutes to form the diazonium salt.

    • Slowly add NaN₃ (1.5 eq) dissolved in water. Stir for 2 hours at room temperature.

    • Self-Validation Step: Extract and analyze via ATR-FTIR. The appearance of a sharp, strong peak at ~2110 cm⁻¹ confirms successful azide installation.

  • CuAAC Reaction:

    • Dissolve the resulting 4-azido-6-nitroindazole (1.0 eq) and a terminal alkyne (1.1 eq) in a 1:1 mixture of t-BuOH and water.

    • Add sodium ascorbate (0.2 eq) followed by CuSO₄·5H₂O (0.1 eq). The ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ.

    • Stir at room temperature for 12 hours.

    • Self-Validation Step: Monitor by LC-MS. The disappearance of the azide peak and the mass shift corresponding to the triazole product [M+H]⁺ validates completion.

Protocol B: Selective Reduction of the 6-Nitro Group

Causality: To access IDO1 inhibitor scaffolds, the 6-nitro group must be reduced to an amine. Mild reduction using Iron/Ammonium Chloride is selected over Pd/C hydrogenation to prevent the cleavage of sensitive functional groups (e.g., halogens) that may have been introduced at the 4-position.

  • Reduction:

    • Dissolve the functionalized 6-nitroindazole derivative in a 4:1 mixture of Ethanol/Water.

    • Add Iron powder (5.0 eq) and NH₄Cl (5.0 eq). Heat to reflux (80°C) for 4 hours.

  • Workup and Validation:

    • Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate and extract with Ethyl Acetate.

    • Self-Validation Step: Confirm via ¹H-NMR (DMSO-d₆). The disappearance of the highly deshielded aromatic protons adjacent to the nitro group, replaced by an upfield shift and a broad singlet (~5.5 ppm, integrating for 2H) corresponding to the new -NH₂ group, validates the reduction.

Workflow Start 4-amino-6-nitroindazole (Core Scaffold) Path1 Diazotization & Azidation (at 4-NH2) Start->Path1 Protocol A Path2 Mild Iron Reduction (6-NO2 -> 6-NH2) Start->Path2 Protocol B Click CuAAC Click Chemistry (Triazole Formation) Path1->Click Alkyne + Cu(I) IDO1 IDO1 Inhibitor Library (Targeting Immuno-Oncology) Path2->IDO1 Derivatization & Screening Kinase Kinase Inhibitor Library (Targeting Oncology) Click->Kinase High-Throughput Screening

Orthogonal synthetic workflow for derivatizing the 4-amino-6-nitroindazole scaffold.

Conclusion

The 4-amino-6-nitroindazole scaffold represents a highly programmable node in drug discovery. By understanding the causal relationship between its electronic properties and biological targets—ranging from nNOS in the central nervous system to IDO1 in the tumor microenvironment—medicinal chemists can utilize the self-validating protocols outlined above to systematically explore chemical space and accelerate the development of novel therapeutics.

References

  • Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. PubMed / National Library of Medicine. Available at:[Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed Central (PMC). Available at:[Link]

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances. Available at:[Link]

  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. MDPI Molecules. Available at:[Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central (PMC). Available at:[Link]

Foundational

Literature Review and Technical Guide on Nitro-Indazole Amine Compounds: Mechanisms, Synthesis, and Biological Applications

Executive Summary & Chemical Rationale As drug development increasingly relies on privileged scaffolds to navigate complex biological targets, the indazole ring has emerged as a highly versatile bioisostere of indole and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

As drug development increasingly relies on privileged scaffolds to navigate complex biological targets, the indazole ring has emerged as a highly versatile bioisostere of indole and purine[1]. When functionalized with both a nitro group (-NO₂) and an amine group (-NH₂), the resulting nitro-indazole amine compounds exhibit a unique push-pull electronic configuration.

From a mechanistic standpoint, these substituents serve distinct, synergistic purposes:

  • The Nitro Group (-NO₂): Acts as an electron-withdrawing sink that tunes the pKa of the molecule. More importantly, it serves as a prodrug trigger in hypoxic or parasitic environments, undergoing bioreductive activation to form cytotoxic nitro-anion radicals[2],[3].

  • The Amine Group (-NH₂): Functions as a critical hydrogen-bond donor for enzyme active-site binding (e.g., in kinase hinge regions) and provides a highly reactive nucleophilic handle for synthetic grafting, such as the attachment of alkylating nitrogen mustards[4].

This technical guide synthesizes the current literature on nitro-indazole amines, detailing their pharmacological mechanisms, quantitative efficacy, and the self-validating experimental protocols required to evaluate them.

Pharmacological Applications & Mechanistic Pathways

Competitive Enzyme Inhibition: nNOS and KasA

Certain nitro-indazole derivatives, most notably 7-Nitroindazole (7-NI), are potent, selective inhibitors of neuronal nitric oxide synthase (nNOS)[5]. 7-NI competitively binds the nNOS substrate site, displacing L-arginine and the cofactor tetrahydrobiopterin (H₄B)[5]. Because of its lipophilic nature, it readily crosses the blood-brain barrier, providing neuroprotective effects against glutamate-induced excitotoxicity without causing severe peripheral vasoconstriction[5].

In antibacterial research, reduced derivatives like 1-methyl-6-aminoindazole act as precursors for sulfonamide derivatives that target KasA, a vital enzyme responsible for mycolic acid elongation in Mycobacterium tuberculosis[6].

Bioreductive Activation in Parasitic Models

Against protozoan parasites like Trypanosoma cruzi (Chagas disease) and Leishmania, the 5-nitro substituent is strictly essential[3]. Electrochemical studies confirm that at physiological pH, these compounds undergo a one-electron reduction catalyzed by parasite-specific Type I nitroreductases[3]. This generates a reactive nitro-anion radical, leading to oxidative stress and parasite death[3]. Denitro-analogues show zero activity, proving the absolute causality of the nitro group in this pathway[3].

Bioreductive activation pathway of nitro-indazole amines in parasitic organisms.

Nitrogen Mustard Hybrids as Antineoplastic Agents

To overcome the high systemic toxicity of traditional alkylating agents, researchers have successfully grafted the di-(β-chloroethyl)-amine group onto the 5-nitroindazole scaffold[4]. The indazole ring acts as a biological carrier, facilitating cellular uptake while an acetyl linker mimics natural protein substrates[4]. These hybrid molecules significantly suppress the proliferation of neoplastic cells (e.g., Guérin experimental tumors) by alkylating cellular components via nucleophilic substitution[4]. Furthermore, 1H-indazole-3-amine derivatives have demonstrated the ability to inhibit the p53/MDM2 pathway, inducing apoptosis in leukemia and hepatoma cell lines[2].

Quantitative Data Summary

The biological efficacy of nitro-indazole amines is highly dependent on substituent positioning. Table 1 consolidates the critical quantitative benchmarks from recent literature.

Table 1: Biological Activity of Key Nitro-Indazole and Amine Derivatives

Compound / ScaffoldTarget / Cell LineActivity (IC₅₀ / MIC)Mechanism / NotesRef
7-Nitroindazole (7-NI) nNOS (Mouse cerebellum)0.47 µM – 1.0 µMCompetitive nNOS inhibitor; Neuroprotective[5]
1H-indazole-3-amine (6o) K562 (Leukemia)5.15 µMp53/MDM2 pathway inhibition[2]
1H-indazole-3-amine (5k) Hep-G2 (Hepatoma)3.32 µMApoptosis induction[2]
5-Nitroindazole Deriv. 79 T. cruzi (Arequipa strain)4.7 µMAnti-Chagas agent via bioreduction[1]
Sulfonamide Indazole 58 M. tuberculosisMIC = 0.09 µMAnti-tubercular agent targeting KasA[1]
N-mustard 5-nitroindazole Guérin CarcinomaHigh InhibitionAlkylating agent; comparable to endoxan[4]

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a built-in validation checkpoint to confirm reaction success or assay reliability before proceeding.

Protocol 1: Synthesis of Alkylating N-Mustard Nitroindazole Derivatives

Causality: Direct attachment of a nitrogen mustard to an aromatic ring often results in poor solubility and extreme toxicity. By utilizing an acetyl linker to attach di-(β-chloroethyl)-amine to the 5-nitroindazole core, we create a molecule that mimics biological substrates, enhancing targeted uptake[4].

  • Salt Formation: In a flask with an ascendant condenser, add absolute ethyl alcohol (100 mL), sodium (0.1 mol), and 5-nitroindazole (0.1 mol)[4]. Reflux until complete dissolution.

    • Validation Checkpoint: The complete dissolution of sodium and a distinct color shift confirms the quantitative formation of the sodium salt of 5-nitroindazole.

  • Acylation: Introduce monochloroacetic acid chloride to the cooled solution to synthesize N-chloroacetyl-5-nitroindazole[4].

    • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC). The disappearance of the highly polar baseline spot (the sodium salt) confirms complete acylation.

  • Nucleophilic Substitution: React the intermediate with di-(β-chloroethyl)-amine to yield N-[di-(β-chloroethyl)-aminoacetyl]-5-nitroindazole[4].

    • Validation Checkpoint: Confirm the final structure via ¹H-NMR (look for the characteristic multiplet shifts of the β-chloroethyl protons at ~3.6 ppm) and FT-IR (carbonyl stretch at ~1680 cm⁻¹)[4].

Step-by-step synthetic workflow for alkylating nitro-indazole amine derivatives.

Protocol 2: In Vitro Nitric Oxide Synthase (nNOS) Inhibition Assay

Causality: To evaluate the binding affinity of nitro-indazole amines against nNOS, a colorimetric Griess assay is utilized. Because nitric oxide (NO•) is highly volatile, the assay measures nitrite (NO₂⁻), the stable oxidation product of NO, as a direct proxy for enzyme activity[2].

  • Enzyme Preparation: Prepare the assay buffer (HEPES, pH 7.4) containing recombinant nNOS and essential cofactors (H₄B, FAD, FMN, calmodulin, and CaCl₂)[2].

  • Inhibitor Incubation: Add the nitro-indazole amine compound in serial dilutions (e.g., 0.01 µM to 100 µM) to the microplate wells.

    • Validation Checkpoint: You must include a positive control (enzyme + substrate, no inhibitor) to establish the Vmax, and a negative control (substrate only, no enzyme) to subtract background absorbance[2].

  • Reaction Initiation: Add the substrate (L-arginine) and NADPH. Incubate the plate at 37°C for exactly 60 minutes[2].

  • Griess Reaction: Add Griess Reagent 1 (sulfanilamide) and Griess Reagent 2 (N-(1-naphthyl)ethylenediamine) to all wells[2].

    • Validation Checkpoint: A rapid shift to a pink/magenta azo dye indicates active NO production[2]. Measure absorbance at 540 nm and calculate the IC₅₀ using non-linear regression analysis.

Protocol 3: SPOTi Assay for Mycobacterial Growth Inhibition

Causality: To test indazole-amine derivatives for antitubercular activity (targeting KasA), the SPOTi assay is used with M. aurum as a safer, fast-growing surrogate for M. tuberculosis[6].

  • Agar Preparation: Prepare M7H9 agar supplemented with AD (albumin-dextrose) and pour into 6-well titration plates[6].

  • Plating & Controls:

    • Wells 1 & 4: 100 μL of M. aurum only (Positive Growth Control).

    • Wells 2 & 3: 100 μL of M. aurum + 100 μL of isoniazid/rifampin (Reference Antibiotic Control)[6].

    • Wells 5 & 6: 100 μL of M. aurum + 100 μL of the synthesized indazole-amine derivative[6].

  • Incubation & Analysis: Incubate at 37°C for 5 to 7 days[6].

    • Validation Checkpoint: The assay is only valid if Wells 1 & 4 show confluent mycobacterial colonies and Wells 2 & 3 show complete inhibition. Compare the derivative wells to these baselines to determine the Minimum Inhibitory Concentration (MIC)[6].

References

  • Source: lew.
  • Source: grokipedia.
  • Source: benchchem.
  • Source: nih.
  • Source: researchgate.
  • Testing of Indazole Inhibitors of KasA, a Vital Enzyme of M.

Sources

Exploratory

A Technical Guide to the 6-Nitro-1H-Indazol-4-Amine Pharmacophore: A Privileged Scaffold in Kinase Inhibition and Drug Discovery

Abstract: The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its recurrence in a multitude of pharmacologically active agents.[1] This technical guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its recurrence in a multitude of pharmacologically active agents.[1] This technical guide provides an in-depth exploration of the 6-nitro-1H-indazol-4-amine scaffold, a specific and highly versatile pharmacophore. We will dissect its fundamental chemical properties, strategic importance in synthesis, and its primary role as a bioisosteric mimic of purine, which enables potent and selective targeting of protein kinases.[2] This document is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of foundational principles, field-proven experimental protocols, and insights into the causality behind its successful application in designing next-generation therapeutics.

The Indazole Scaffold: A Foundation for Targeted Therapy

The Privileged Nature of the Indazole Core

The indazole ring system, a fusion of benzene and pyrazole, is a prominent scaffold in drug discovery.[3] Its success stems from its unique properties as a bioisostere—a compound resulting from the exchange of an atom or group of atoms with another, broadly similar, atom or group. The 1H-indazole core is an effective bioisostere of purine, the fundamental structure of ATP.[2] This structural mimicry allows indazole-based molecules to function as competitive inhibitors at the ATP-binding sites of enzymes, most notably protein kinases.[2] Furthermore, with its N-H hydrogen bond donor and a separate nitrogen hydrogen bond acceptor, it also serves as a bioisostere for phenol and indole, expanding its utility in scaffold hopping and fragment-based drug discovery.[4][5]

Pharmacophoric Significance of the 6-Nitro-4-Amine Substitution Pattern

The specific decoration of the indazole ring with a nitro group at the 6-position and an amine at the 4-position creates a pharmacophore with exceptional utility:

  • The 4-Amino Group: This is arguably the most critical feature for kinase inhibition. The primary amine acts as a potent hydrogen bond donor, forming a crucial interaction with the "hinge region" of the kinase ATP-binding pocket. This interaction is a key anchor point that determines binding affinity and is a hallmark of many successful kinase inhibitors.[2]

  • The 6-Nitro Group: This electron-withdrawing group serves two primary purposes. First, it modulates the electronic properties of the indazole ring system, influencing pKa and binding characteristics. Second, and more importantly, it is a versatile synthetic handle. The nitro group can be readily reduced to a 6-amino group, providing a vector for further chemical elaboration to explore solvent-exposed regions of the ATP-binding pocket or to fine-tune the compound's physicochemical properties for improved pharmacokinetics.[1][6]

Synthesis and Chemical Reactivity

Rationale for Synthetic Design

The synthesis of 6-nitro-1H-indazol-4-amine and its derivatives is designed for flexibility. The overarching strategy involves establishing the core indazole ring and then leveraging the functional groups for diversification. The presence of the nitro and amino groups provides orthogonal chemical handles for building molecular libraries aimed at screening against panels of kinases or other biological targets.

Generalized Synthetic Workflow

The synthesis typically begins with a suitably substituted aniline precursor, followed by diazotization and intramolecular cyclization to form the indazole ring. Subsequent functional group interconversion, such as the reduction of the nitro group, provides the final scaffold or key intermediates.

G A Substituted 3-Nitroaniline B Diazotization A->B NaNO₂, Acid C Intramolecular Cyclization B->C Spontaneous D 6-Nitro-1H-Indazole Intermediate C->D E Amination/Functionalization at C4 Position D->E e.g., Buchwald-Hartwig or SNAr F 6-Nitro-1H-Indazol-4-Amine (Core Pharmacophore) E->F G Reduction of Nitro Group F->G Fe/NH₄Cl or H₂/Pd-C H 6-Amino-1H-Indazol-4-Amine (Diversification Point) G->H

Caption: Generalized workflow for the synthesis of the indazole scaffold.

Experimental Protocol 1: Synthesis of 6-bromo-1H-indazol-4-amine (A Key Analog)

While a direct synthesis for 6-nitro-1H-indazol-4-amine is not prominently documented, a highly relevant and illustrative protocol is the synthesis of its 6-bromo analog from 4-nitro-1H-indazole. This two-step process highlights the key chemical transformations involved.[7]

Step 1: Regioselective Bromination of 4-nitro-1H-indazole

  • Setup: To a solution of 4-nitro-1H-indazole (1.0 eq) in acetonitrile, add N-Bromosuccinimide (NBS) (1.1 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction mixture and concentrate it under reduced pressure.

  • Purification: Purify the resulting crude solid (6-bromo-4-nitro-1H-indazole) by flash chromatography on silica gel to yield the intermediate product.

Step 2: Reduction of the Nitro Group

  • Setup: Suspend the 6-bromo-4-nitro-1H-indazole (1.0 eq) in a mixture of ethanol and water.

  • Reagents: Add ammonium chloride (NH₄Cl) (4.0 eq) followed by iron powder (Fe) (3.0 eq).

  • Reaction: Heat the suspension to reflux for 2-4 hours, monitoring by TLC until the nitro-intermediate is fully consumed.

  • Workup: Cool the reaction, filter it through a pad of celite, and wash the filter cake with ethanol.

  • Extraction: Concentrate the filtrate, and extract the aqueous residue with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield the final product, 6-bromo-1H-indazol-4-amine.[7]

Mechanism of Action: Targeting the Kinase Hinge

The Kinase Hinge Interaction Model

The primary mechanism by which indazol-4-amine derivatives inhibit kinases is by competing with endogenous ATP for the enzyme's active site. The pharmacophore's efficacy is rooted in its ability to form specific hydrogen bonds with the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain.

G cluster_0 Kinase Hinge Region cluster_1 Indazole Inhibitor Hinge Backbone N-H Backbone C=O Inhibitor Indazole N1 4-Amino Group (N-H) Inhibitor->Hinge Hydrogen Bonds (Key Interaction)

Caption: Pharmacophore interaction with the kinase hinge region.

The nitrogen at position 1 (N1) of the indazole ring typically acts as a hydrogen bond acceptor, while the exocyclic 4-amino group serves as a hydrogen bond donor.[2] This bidentate interaction pattern effectively anchors the inhibitor within the active site, preventing ATP from binding and halting the phosphotransfer reaction.

Modulation of Cellular Signaling Pathways

By inhibiting specific kinases, these compounds can block aberrant signaling cascades that drive diseases like cancer. A common target is the RAF-MEK-ERK pathway, which is frequently hyperactivated in various malignancies.[1]

G A Growth Factor Signal B Receptor Tyrosine Kinase A->B C RAS B->C D RAF Kinase C->D E MEK Kinase D->E F ERK Kinase E->F G Proliferation, Survival F->G X Indazole-based Inhibitor X->D Inhibition

Caption: Inhibition of the RAF-MEK-ERK signaling pathway.

Biological Activity and Therapeutic Applications

Derivatives of the indazole scaffold have demonstrated a remarkable breadth of biological activity. The specific substitutions on the ring system dictate the ultimate therapeutic target and potency.

Quantitative Data: Kinase Inhibition & Antiproliferative Activity

The following table summarizes the activity of representative indazole derivatives against various targets, illustrating the potency achievable with this pharmacophore.

Compound ClassTargetAssay TypeIC₅₀ / EC₅₀Cell Line
Benzo[g]indazole DerivativesAntiproliferativeCell Viability5–15 µMNCI-H460 (Lung)[8]
Indazole-based PLK4 InhibitorPolo-like kinase 4 (PLK4)Kinase Inhibition< 0.1 nMIMR-32, MCF-7[9]
3-amino-1H-indazol-6-yl-benzamidesFLT3, c-Kit, PDGFRαCell ViabilitySingle-digit nMVarious
N-4-Pyrimidinyl-1H-indazol-4-amineLckEnzyme InhibitionPotent (specific value not stated)N/A[5]
Broader Biological Spectrum

Beyond kinase inhibition, the indazole core is active against a range of other targets. This versatility underscores its value as a foundational scaffold in drug discovery.

Compound ClassActivity TypeTarget Organism/CellMIC / IC₅₀
3-Chloro-6-nitro-1H-indazole DerivativesAntileishmanialL. infantum4 - 117 µM[10]
Benzo[g]indazole DerivativesAntibacterialN. gonorrhoeae62.5 - 250 µg/mL[8]
2-azetidinone derivatives of 6-nitro-1H-indazoleAntitubercular, Anti-inflammatoryM. tuberculosis, Albino rats"Acceptable results"[11]

Bioanalytical Evaluation: Self-Validating Protocols

Rationale for Assay Selection

To validate the efficacy and mechanism of a novel indazole-based inhibitor, a tiered approach is essential. Initial biochemical assays confirm direct enzyme inhibition, while subsequent cell-based assays confirm target engagement and functional effects in a biological context. The protocols below represent self-validating systems for assessing compound performance.

Experimental Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol determines the direct inhibitory effect of a compound on a purified kinase.[9]

  • Reagents: Prepare kinase buffer, purified active kinase, substrate peptide, and ATP.

  • Compound Preparation: Perform a serial dilution of the test compound (e.g., starting from 10 µM) in DMSO, then dilute further in kinase buffer.

  • Reaction Setup: In a 384-well plate, add the kinase and the diluted test compound. Incubate for 15 minutes at room temperature to allow for binding.

  • Initiation: Start the kinase reaction by adding a mixture of the substrate peptide and ATP. Incubate for 1 hour at room temperature.

  • Detection: Add a luminescence-based detection reagent (e.g., Kinase-Glo®), which measures the amount of ATP remaining. A lower signal indicates higher kinase activity (more ATP consumed).

  • Measurement: Incubate for 10 minutes and measure luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition relative to a DMSO control and plot the results against compound concentration to determine the IC₅₀ value.

Experimental Protocol 3: Cell-Based Antiproliferative Assay (MTT)

This protocol measures the effect of a compound on the metabolic activity and proliferation of cancer cells.[9][10]

  • Cell Seeding: Plate adherent cancer cells (e.g., NCI-H460, MCF-7) in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the indazole compound and incubate for 48-72 hours. Include a vehicle (DMSO) control.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Carefully remove the media and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at 490-570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percent inhibition of cell viability. Calculate the IC₅₀ value, representing the concentration that inhibits cell growth by 50%.[9]

Conclusion and Future Perspectives

The 6-nitro-1H-indazol-4-amine pharmacophore stands out as a highly adaptable and potent scaffold for modern drug discovery. Its success is built upon the foundational principle of bioisosterism, enabling it to effectively target the highly conserved ATP-binding site of protein kinases. The strategic placement of the 4-amino and 6-nitro groups provides both the critical hinge-binding interactions necessary for high-affinity binding and the synthetic versatility required for lead optimization.

Future efforts will likely focus on expanding the range of kinase targets inhibited by this scaffold, particularly in overcoming clinical resistance mechanisms, such as the 'gatekeeper' mutations.[12] Furthermore, leveraging the 6-position for the attachment of novel chemical moieties could lead to the development of inhibitors with unique selectivity profiles or bifunctional modalities, such as PROTACs. The continued exploration of the chemical space around this privileged core promises to yield new and impactful therapeutic agents for oncology and beyond.

References

  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. (2018). Molecules. Retrieved from [Link]

  • Synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole and their biological importance. (n.d.). e-Library. Retrieved from [Link]

  • Method for preparing 1H-indazole derivative. (2018). Google Patents.
  • Indazole – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • 6-NITRO-1H-INDAZOLE | CAS 7597-18-4. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

  • 1H-Indazole, 6-nitro-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 6-Nitroindazole | C7H5N3O2. (n.d.). PubChem. Retrieved from [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. (2007). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. (2012). ACS Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Foundational

Introduction: Deconstructing a Privileged Scaffold for Therapeutic Discovery

An In-Depth Technical Guide to the Structure-Activity Relationship Studies of 6-Nitro-1H-Indazol-4-Amine For Researchers, Scientists, and Drug Development Professionals The indazole ring system is a cornerstone of medici...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship Studies of 6-Nitro-1H-Indazol-4-Amine

For Researchers, Scientists, and Drug Development Professionals

The indazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its unique bicyclic structure, combining a benzene ring with a pyrazole ring, provides a rigid framework with versatile points for substitution, enabling fine-tuning of steric, electronic, and pharmacokinetic properties.[2] This guide focuses on a specific, yet underexplored, derivative: 6-nitro-1H-indazol-4-amine .

While comprehensive structure-activity relationship (SAR) studies on this exact molecule are not extensively documented in public literature, a robust and predictive analysis can be constructed by dissecting the molecule into its core components: the 6-nitroindazole framework and the 4-amino substituent. This whitepaper synthesizes data from analogous structures to build a foundational SAR framework, proposing strategic modifications and providing actionable experimental protocols to guide future research and drug discovery efforts targeting this promising chemical space.

Section 1: The 6-Nitro-1H-Indazole Scaffold: A Foundation for Diverse Bioactivity

The introduction of a nitro group onto the indazole core profoundly influences its electronic properties and biological activity. The position of this substituent is a critical determinant of the resulting pharmacological profile.[3][4] The 6-nitro substitution, in particular, has been associated with a range of significant biological effects.

1.1. Anticancer and Antiproliferative Potential

Several studies have underscored the antiproliferative effects of 6-nitroindazole derivatives against various cancer cell lines.[3] For instance, certain novel 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have demonstrated potent activity against the NCI-H460 lung carcinoma cell line, with IC50 values in the low micromolar range (5–15 μM).[3][5] This suggests that the 6-nitro group is a key contributor to the cytotoxic effects of these compounds, likely through mechanisms involving the modulation of critical cell signaling pathways.[3][4] The strong electron-withdrawing nature of the nitro group can influence the molecule's ability to interact with enzymatic targets or undergo bioreductive activation within the cell, leading to the formation of reactive intermediates that can induce cellular damage.[3]

1.2. Antimicrobial and Antiparasitic Activity

The nitro-heterocyclic class of compounds has a long history in treating infectious diseases. Research into 6-nitroindazoles has revealed their potential against a spectrum of pathogens. Derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and evaluated for their antileishmanial activity, highlighting the therapeutic potential of this scaffold.[6][7] Furthermore, 2-azetidinone derivatives of 6-nitro-1H-indazole have been screened for antibacterial and antifungal activities, showing promising results against selected microorganisms.[8] Structure-activity relationship analyses from these studies indicate that the biological activity is often dependent on the electron-withdrawing nature of the substituents, with a general activity sequence of NO₂ > Cl > Br.[7][8]

Section 2: The 4-Amino Moiety: A Gateway to Kinase Inhibition and Enhanced Pharmacokinetics

The 4-amino group is not merely a substitution point but a strategic feature that can direct the molecule's biological activity, particularly towards one of the most critical target classes in modern drug discovery: protein kinases.

2.1. Indazoles as Phenol Isosteres in Kinase Inhibition

Protein kinases utilize a conserved ATP binding site, and a significant portion of inhibitors are designed to compete with ATP. A common strategy involves targeting the "hinge" region of the kinase, which often forms hydrogen bonds with adenine. The 4-amino-indazole moiety has been successfully employed as a bioisostere for substituted phenols.[9] Phenol-containing kinase inhibitors are often potent but can suffer from poor pharmacokinetic properties due to metabolic glucuronidation. The 4-amino-indazole mimics the hydrogen bonding capabilities of the phenol group while blocking this metabolic liability. This was demonstrated in the development of N-4-pyrimidinyl-1H-indazol-4-amine inhibitors of the lymphocyte-specific kinase (Lck), where replacing a hydroxyaniline group with a 4-amino-indazole yielded compounds with comparable enzyme potency and significantly improved pharmacokinetic profiles.[9]

This precedent strongly suggests that 6-nitro-1H-indazol-4-amine is an excellent starting point for developing kinase inhibitors. The 4-amino group can act as a hydrogen bond donor, anchoring the molecule in the hinge region of a kinase active site.

Section 3: A Proposed SAR Framework for 6-Nitro-1H-Indazol-4-Amine

Based on the analysis of the scaffold and its key substituents, we can propose a logical framework for a systematic SAR exploration. The goal is to probe the chemical space around the core molecule to identify key interactions that enhance potency, selectivity, and drug-like properties.

SAR_Exploration_6-Nitro-1H-Indazol-4-Amine cluster_core Core Scaffold cluster_modifications Proposed Modifications Core 6-Nitro-1H-Indazol-4-Amine Mod_N4 Position 4 (Amine) - Alkylation (R) - Acylation (C(O)R) - Arylation (Ar) Core->Mod_N4 Hinge Binding Pharmacokinetics Mod_N6 Position 6 (Nitro) - Bioisosteric Replacement (CN, SO2NH2, CF3) Core->Mod_N6 Electronics Solubility Metabolism Mod_Ring Ring Positions (3, 5, 7) - Small lipophilic groups - Halogens Core->Mod_Ring Selectivity Potency Kinase_Signaling_Pathway cluster_pathway Simplified MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor 6-Nitro-1H-Indazol-4-Amine Derivative (Hypothetical Target) Inhibitor->ERK Inhibition

Sources

Exploratory

Unlocking the Therapeutic Potential: A Technical Guide to the Kinase Inhibition Profile of 6-nitro-1H-indazol-4-amine

Abstract The indazole scaffold represents a cornerstone in modern medicinal chemistry, particularly in the discovery of potent and selective protein kinase inhibitors. This technical guide provides an in-depth exploratio...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indazole scaffold represents a cornerstone in modern medicinal chemistry, particularly in the discovery of potent and selective protein kinase inhibitors. This technical guide provides an in-depth exploration of the potential kinase inhibition profile of a specific, yet under-characterized derivative: 6-nitro-1H-indazol-4-amine. Synthesizing data from structure-activity relationship (SAR) studies of analogous compounds, computational modeling principles, and established biochemical and cellular assay methodologies, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the rationale behind predicting its kinase targets, provide detailed protocols for experimental validation, and present a framework for interpreting the resulting data. This guide is designed to empower research teams to unlock the therapeutic potential of this promising molecule.

Introduction: The Indazole Scaffold as a Privileged Kinase-Targeting Moiety

Protein kinases, as central regulators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets, particularly in oncology. The indazole core, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in kinase inhibitor design.[1] Its structural resemblance to the purine core of adenosine triphosphate (ATP) allows it to function as an effective ATP-competitive inhibitor, binding to the highly conserved ATP-binding pocket of kinases.[1] Several FDA-approved kinase inhibitors, such as axitinib and pazopanib, feature the indazole moiety, underscoring its clinical significance.[2]

The specific compound of interest, 6-nitro-1H-indazol-4-amine, possesses distinct substitutions that are predicted to modulate its kinase binding affinity and selectivity. The 4-amino group can serve as a crucial hydrogen bond donor, interacting with the hinge region of the kinase, a key determinant of binding.[3] Conversely, the electron-withdrawing 6-nitro group is expected to influence the electronic properties of the indazole ring and may engage in specific interactions within the ATP-binding pocket, potentially conferring selectivity for certain kinase subfamilies.[4][5]

This guide will first establish a predicted kinase inhibition profile for 6-nitro-1H-indazol-4-amine based on an analysis of existing SAR data for related compounds. Subsequently, we will provide a comprehensive, step-by-step experimental workflow to validate these predictions, encompassing in silico, biochemical, and cellular approaches.

Predictive Kinase Inhibition Profile of 6-nitro-1H-indazol-4-amine: A Hypothesis-Driven Approach

In the absence of direct experimental data for 6-nitro-1H-indazol-4-amine, a predictive profile can be constructed by analyzing the structure-activity relationships of structurally similar indazole-based kinase inhibitors.

Rationale for Predicted Targets:

  • Tyrosine Kinases: The indazole scaffold is a well-established inhibitor of numerous tyrosine kinases.[6] The 4-amino group can mimic the hinge-binding interactions of known type I and type II tyrosine kinase inhibitors.

  • Serine/Threonine Kinases: Members of the CMGC (CDK, MAPK, GSK, CLK) and CAMK kinase families are also potential targets. The substitutions on the indazole ring may favor binding to the specific topographies of these kinase active sites.[7]

  • Aurora Kinases and Polo-like Kinases (PLKs): The antiproliferative activity observed in some nitro-indazole derivatives suggests potential inhibition of kinases crucial for cell cycle regulation, such as Aurora kinases and PLKs.[2][4]

Table 1: Predicted Kinase Target Families for 6-nitro-1H-indazol-4-amine

Kinase FamilyRationale for PredictionKey Structural Interactions
VEGFR/PDGFR Family Indazole is a core scaffold in approved VEGFR/PDGFR inhibitors (e.g., Axitinib).The 4-amino group can form hydrogen bonds with the hinge region (e.g., Cys residue). The 6-nitro group may interact with the solvent-exposed region.
SRC Family Kinases The compact nature of the indazole scaffold is suitable for the ATP-binding pocket of SRC family kinases.The 4-amino group can interact with the gatekeeper residue.
ERK (MAPK) Pathway Indazole amides have shown potent inhibition of ERK1/2.[8]The nitro group could potentially form interactions with residues in the ribose-binding pocket.
GSK-3β Indazole-3-carboxamides are known GSK-3β inhibitors.[7]The 4-amino and 6-nitro groups can be explored for their influence on selectivity and potency.
Aurora Kinases/PLKs Antiproliferative activity of related nitro-indazoles suggests targeting of cell cycle kinases.[4]The substituted indazole core can be accommodated within the ATP-binding site of these kinases.

Experimental Validation Workflow: A Multi-Faceted Approach

A rigorous and multi-faceted experimental workflow is essential to validate the predicted kinase inhibition profile of 6-nitro-1H-indazol-4-amine. This workflow should progress from broad, high-throughput screening to more focused biochemical and cellular characterization.

Experimental_Workflow cluster_0 Phase 1: In Silico & High-Throughput Screening cluster_1 Phase 2: Biochemical Characterization cluster_2 Phase 3: Cellular Validation A In Silico Screening (Molecular Docking) B Broad Kinase Panel Screening (e.g., 400+ kinases) A->B Prioritize Kinase Families C IC50 Determination (ADP-Glo™ Assay) B->C Hit Confirmation D Mechanism of Action Studies (e.g., ATP Competition) C->D Potent Hits E Target Engagement (NanoBRET™ Assay) D->E Confirmed Inhibitors F Cellular Potency (Phospho-Protein Western Blot) E->F Validated Target Engagement Signaling_Pathway cluster_0 Example: VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor 6-nitro-1H-indazol-4-amine Inhibitor->VEGFR Inhibition

Caption: A representative kinase signaling pathway (VEGFR) that could be targeted.

Conclusion and Future Directions

This technical guide has outlined a comprehensive, hypothesis-driven approach to elucidating the kinase inhibition profile of 6-nitro-1H-indazol-4-amine. By leveraging the wealth of knowledge surrounding the indazole scaffold and employing a systematic experimental workflow, researchers can efficiently identify and characterize the kinase targets of this compound. The combination of in silico, biochemical, and cellular assays provides a robust framework for validating kinase inhibition and understanding the mechanism of action.

The data generated from these studies will be invaluable for guiding future lead optimization efforts. Structure-activity relationship studies can be expanded to explore modifications at the 4- and 6-positions of the indazole ring to enhance potency and selectivity. Furthermore, identified potent and selective inhibitors can be advanced into preclinical models to evaluate their therapeutic potential in relevant disease contexts. The methodologies and principles detailed in this guide provide a clear path forward for unlocking the full therapeutic promise of 6-nitro-1H-indazol-4-amine and other novel indazole-based kinase inhibitors.

References

  • Mologni, L., et al. (2017). Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. ACS Medicinal Chemistry Letters, 8(10), 1057-1062.
  • Pauls, T., et al. (2021). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 224, 113715.
  • Promega Corporation. (2022).
  • Jiang, Y., et al. (2014). Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. ACS Chemical Biology, 9(6), 1359-1365.
  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual.
  • Zegzouti, H., et al. (2011). A general and straightforward approach for measuring kinase activity and inhibition. Assay and Drug Development Technologies, 9(4), 386-395.
  • PharmaBlock. (n.d.). Indazoles in Drug Discovery.
  • Santos, M. M. M., et al. (2018). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules, 23(7), 1769.
  • BenchChem. (2024).
  • Scarpino, A., et al. (2003). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 278(48), 48340-48347.
  • Bio-Techne. (n.d.).
  • Zhang, C., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2689-2693.
  • Norman, R. A., et al. (2005). Structure-driven HtL: design and synthesis of novel aminoindazole inhibitors of c-Jun N-terminal kinase activity. Bioorganic & Medicinal Chemistry Letters, 15(14), 3465-3469.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 6-Nitro-1H-indazol-4-amine

Introduction & Strategic Rationale 6-Nitro-1H-indazol-4-amine (CAS: 1082041-92-6) is a high-value heterocyclic building block frequently utilized in the development of kinase inhibitors and advanced materials. The primar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

6-Nitro-1H-indazol-4-amine (CAS: 1082041-92-6) is a high-value heterocyclic building block frequently utilized in the development of kinase inhibitors and advanced materials. The primary synthetic challenge in accessing this scaffold lies in the regioselective differentiation of the 4- and 6-positions on the indazole core. Direct nitration of 4-aminoindazole or amination of 6-nitroindazole often yields intractable mixtures of regioisomers due to the similar electronic profiles at C4 and C6.

To bypass this limitation, this protocol leverages a highly regiospecific Nucleophilic Aromatic Substitution (SNAr) on a symmetrically nitrated intermediate: 4,6-dinitro-1H-indazole. As documented in authoritative literature on indazole functionalization [1], the 4-nitro group is uniquely activated by both the adjacent pyrazole ring (specifically the electron-withdrawing imine-like N2) and the para-positioned 6-nitro group. This synergistic activation allows for the exclusive displacement of the 4-nitro moiety by an azide nucleophile. Subsequent chemoselective reduction of the azide via the Staudinger reaction [2] yields the target 4-amino-6-nitro derivative without disturbing the sensitive 6-nitro group.

Synthetic Workflow Diagram

SynthesisPathway SM 2-Fluoro-4,6-dinitro- benzaldehyde Int1 4,6-Dinitro- 1H-indazole SM->Int1 N2H4·H2O THF/EtOH, 70°C Int2 4-Azido-6-nitro- 1H-indazole Int1->Int2 NaN3, DMF 60°C (SNAr) Product 6-Nitro-1H-indazol- 4-amine Int2->Product 1. PPh3, THF 2. H2O (Staudinger)

Fig 1: Regioselective 3-step synthesis of 6-nitro-1H-indazol-4-amine via SNAr and reduction.

Step-by-Step Methodologies

Self-Validation Principle: Each step incorporates specific In-Process Controls (IPCs) to ensure intermediate purity and structural validation before proceeding, preventing the carryover of side products.

Step 1: Condensation to 4,6-Dinitro-1H-indazole

Causality: Hydrazine condensation with an ortho-halobenzaldehyde is a robust method for indazole core formation. The fluorine atom in 2-fluoro-4,6-dinitrobenzaldehyde acts as an excellent leaving group for the initial SNAr by hydrazine, followed by rapid intramolecular cyclization.

  • Charge a round-bottom flask with 2-fluoro-4,6-dinitrobenzaldehyde (1.0 eq) and dissolve in a 1:1 mixture of Tetrahydrofuran (THF) and Ethanol to achieve a 0.2 M concentration.

  • Cool the solution to 0 °C using an ice bath.

  • Add hydrazine hydrate (64% aqueous, 3.0 eq) dropwise over 15 minutes to control the highly exothermic SNAr substitution.

  • Remove the ice bath and heat the reaction to reflux (approx. 70 °C) for 4 hours.

  • IPC (TLC): Monitor the disappearance of the starting material (Rf ~0.6 in 3:1 Hexane/EtOAc).

  • Cool to room temperature and concentrate the mixture under reduced pressure to half its volume.

  • Pour the concentrate into ice-cold water. Collect the resulting yellow precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to afford 4,6-dinitro-1H-indazole.

Step 2: Regiospecific SNAr to 4-Azido-6-nitro-1H-indazole

Causality: Sodium azide is a potent, sterically unhindered nucleophile. The reaction is run in DMF to solvate the azide anion effectively, maximizing its nucleophilicity. The 60 °C temperature provides enough thermal energy to overcome the activation barrier for the displacement of the 4-nitro group while preventing thermal degradation of the resulting aryl azide.

  • Dissolve 4,6-dinitro-1H-indazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.15 M.

  • Add Sodium Azide (NaN3, 1.2 eq) in a single portion. (Safety Note: Handle NaN3 with extreme care; avoid contact with acids or chlorinated solvents to prevent the formation of toxic/explosive hydrazoic acid or diazidomethane).

  • Stir the reaction mixture at 60 °C for 6 hours under a nitrogen atmosphere.

  • IPC (IR Spectroscopy): Take a small aliquot, perform a mini-workup, and check for the appearance of a strong, sharp azide stretching band at ~2110 cm⁻¹.

  • Quench the reaction by pouring it into a 5% aqueous LiCl solution (to aid in DMF removal) and extract three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify via flash chromatography (silica gel, Hexane/EtOAc gradient) to isolate 4-azido-6-nitro-1H-indazole.

Step 3: Chemoselective Staudinger Reduction

Causality: Standard catalytic hydrogenation (e.g., Pd/C, H2) would indiscriminately reduce both the azide and the 6-nitro group, yielding a diamine. The 1 utilizes Triphenylphosphine (PPh3) to specifically attack the azide, forming an aza-ylide (iminophosphorane) intermediate that hydrolyzes to the primary amine, leaving the nitro group completely intact [2].

  • Dissolve 4-azido-6-nitro-1H-indazole (1.0 eq) in a 4:1 mixture of THF and water (0.1 M).

  • Add Triphenylphosphine (PPh3, 1.1 eq) portion-wise at room temperature. The reaction will immediately effervesce as nitrogen gas is extruded during the formation of the iminophosphorane intermediate.

  • Stir the mixture at room temperature for 12 hours to ensure complete hydrolysis of the intermediate to the amine.

  • IPC (LC-MS): Confirm the mass shift from the azide to the amine and the complete disappearance of the azide IR stretch.

  • Evaporate the THF under reduced pressure. Acidify the aqueous residue with 1M HCl to pH 2 to protonate the product amine, making it water-soluble.

  • Extract the aqueous layer with Dichloromethane (DCM) to remove the triphenylphosphine oxide byproduct.

  • Basify the aqueous layer with saturated NaHCO3 to pH 8 to precipitate the free base.

  • Extract with EtOAc, dry over Na2SO4, and concentrate to yield pure 6-nitro-1H-indazol-4-amine.

Quantitative Data & Analytical Markers

The following table summarizes the expected reaction parameters, yields, and self-validating analytical markers for each step of the synthesis.

StepTransformationKey ReagentsConditionsExpected YieldKey Analytical Marker (IPC)
1 Indazole Core FormationHydrazine hydrate70 °C / 4 h75–85%LC-MS: [M+H]⁺ m/z 209.0
2 Regiospecific SNArNaN3, DMF60 °C / 6 h80–90%IR: Sharp peak at ~2110 cm⁻¹ (N3 stretch)
3 Staudinger ReductionPPh3, THF/H2O25 °C / 12 h85–95%LC-MS: [M+H]⁺ m/z 179.1IR: Loss of N3 peak

References

  • Title: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 12: Five-Membered Hetarenes with Two Nitrogen or Phosphorus Atoms (Update 2011: 1H- and 2H-Indazoles)
  • Title: Staudinger Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL

Sources

Application

Application Note: Scalable Synthesis and Characterization of 6-Nitro-1H-indazol-4-amine

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Document Type: Technical Protocol & Methodological Rationale Strategic Retrosynthetic Rationale Indazole derivatives are privileged p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Document Type: Technical Protocol & Methodological Rationale

Strategic Retrosynthetic Rationale

Indazole derivatives are privileged pharmacophores in modern drug discovery, frequently utilized as kinase inhibitors due to their ability to act as robust hydrogen bond donors and acceptors at the ATP-binding site. Specifically, 6-nitro-1H-indazol-4-amine (CAS: 1082041-92-6) is a highly valuable bifunctional building block. The presence of orthogonal functional groups—a primary amine at C4 and a nitro group at C6—allows for divergent functionalization.

Synthesizing highly substituted indazoles regioselectively presents significant challenges. Direct nitration or amination of the indazole core often yields intractable mixtures of regioisomers. Therefore, a de novo ring construction followed by a controlled cross-coupling strategy is preferred .

Our validated four-step workflow avoids over-reduction of the nitro group by utilizing a Buchwald-Hartwig amination with an ammonia surrogate, rather than relying on the traditional, hard-to-control reduction of a dinitro-indazole precursor.

Workflow Visualization

SynthesisWorkflow SM 3-Bromo-2-methyl-5-nitroaniline (Starting Material) Step1 Step 1: Diazotization & Cyclization (NaNO2, AcOH) SM->Step1 Int1 4-Bromo-6-nitro-1H-indazole (Intermediate 1) Step1->Int1 Step2 Step 2: N1-Protection (Boc2O, DMAP) Int1->Step2 Int2 1-Boc-4-bromo-6-nitro-1H-indazole (Intermediate 2) Step2->Int2 Step3 Step 3: Buchwald-Hartwig Amination (Pd2(dba)3, Benzophenone imine) Int2->Step3 Int3 1-Boc-4-(diphenylmethyleneamino)- 6-nitro-1H-indazole Step3->Int3 Step4 Step 4: Global Deprotection (HCl, MeOH) Int3->Step4 Product 6-Nitro-1H-indazol-4-amine (Target Product) Step4->Product

Caption: Four-step synthetic workflow for 6-nitro-1H-indazol-4-amine via Buchwald-Hartwig amination.

Experimental Protocols & Mechanistic Execution

Every protocol below is designed as a self-validating system, ensuring that researchers can confirm the success of each transformation before proceeding.

Step 1: Synthesis of 4-Bromo-6-nitro-1H-indazole (Ring Closure)

Mechanistic Rationale: This step utilizes a modified Jacobson indazole synthesis. Treatment of the aniline with nitrous acid generates a diazonium salt. The adjacent methyl group, activated by the electron-withdrawing nitro group, undergoes deprotonation and subsequent intramolecular cyclization onto the electrophilic diazonium nitrogen to form the pyrazole ring of the indazole .

  • Procedure:

    • Suspend 3-bromo-2-methyl-5-nitroaniline (10.0 g, 43.3 mmol) in glacial acetic acid (100 mL) and cool to 10 °C.

    • Add a solution of sodium nitrite (3.3 g, 47.6 mmol) in water (15 mL) dropwise over 30 minutes, maintaining the internal temperature below 15 °C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Pour the mixture into ice water (300 mL). Filter the resulting precipitate, wash with water, and dry under vacuum.

  • Validation:

    • TLC: Rf = 0.4 (Hexanes/EtOAc 3:1).

    • LC-MS: Expected m/z for C7H4BrN3O2: 241.9 [M+H]+ and 243.9 [M+H]+ (characteristic 1:1 bromine isotope pattern).

Step 2: N1-Protection (Boc-Protection)

Mechanistic Rationale: The unprotected indazole N-H is highly acidic and nucleophilic. If left unprotected, it will coordinate with the Palladium catalyst in Step 3, leading to catalyst deactivation, or undergo competitive N-arylation. The tert-butyloxycarbonyl (Boc) group provides necessary steric bulk and electronic deactivation .

  • Procedure:

    • Dissolve 4-bromo-6-nitro-1H-indazole (8.0 g, 33.0 mmol) in anhydrous THF (80 mL).

    • Add 4-dimethylaminopyridine (DMAP) (0.4 g, 3.3 mmol) followed by di-tert-butyl dicarbonate (Boc2O) (8.6 g, 39.6 mmol).

    • Stir at room temperature for 4 hours until gas evolution ceases.

    • Concentrate the solvent in vacuo, dissolve the residue in dichloromethane, wash with 0.1 M HCl, brine, dry over Na2SO4, and evaporate.

  • Validation:

    • TLC: Rf = 0.7 (Hexanes/EtOAc 3:1) - note the significant shift to lower polarity.

    • LC-MS: Expected m/z 342.0 / 344.0 [M+H]+.

Step 3: Buchwald-Hartwig C-N Cross Coupling

Mechanistic Rationale: Direct amination with ammonia gas requires high pressure and often leads to over-arylation (diarylamines). Benzophenone imine acts as a liquid, easy-to-handle ammonia surrogate. The bulky BINAP ligand promotes reductive elimination over β-hydride elimination, ensuring high yields of the primary amine precursor .

  • Procedure:

    • In an oven-dried Schlenk flask, combine 1-Boc-4-bromo-6-nitro-1H-indazole (5.0 g, 14.6 mmol), Pd2(dba)3 (0.67 g, 0.73 mmol, 5 mol%), rac-BINAP (0.91 g, 1.46 mmol, 10 mol%), and sodium tert-butoxide (2.1 g, 21.9 mmol).

    • Evacuate and backfill the flask with Argon (3x).

    • Add anhydrous, degassed Toluene (50 mL) and benzophenone imine (3.17 g, 17.5 mmol) via syringe.

    • Heat the mixture to 90 °C for 16 hours.

    • Cool to room temperature, filter through a pad of Celite, and concentrate. Purify via flash chromatography.

  • Validation:

    • LC-MS: Expected m/z 443.2 [M+H]+.

Step 4: Global Deprotection

Mechanistic Rationale: A single acidic step is employed to achieve global deprotection. Methanolic HCl cleaves the acid-labile Boc group via isobutylene elimination and simultaneously hydrolyzes the imine to release the primary amine and benzophenone byproduct.

  • Procedure:

    • Dissolve the intermediate from Step 3 (5.0 g, 11.3 mmol) in Methanol (40 mL).

    • Add 4M HCl in Dioxane (15 mL).

    • Stir at room temperature for 6 hours. A precipitate will form.

    • Filter the solid, wash with cold diethyl ether to remove benzophenone, and dry under vacuum to yield the product as a hydrochloride salt. Neutralize with saturated NaHCO3 if the free base is required.

  • Validation:

    • LC-MS: Expected m/z 179.1[M+H]+.

    • 1H NMR (DMSO-d6): Disappearance of the massive tert-butyl singlet (~1.6 ppm) and the aromatic multiplet of the benzophenone moiety (7.1-7.8 ppm).

Data Presentation: Optimization of the C-N Coupling

The Buchwald-Hartwig amination (Step 3) is the critical bottleneck in this sequence. The table below summarizes the optimization parameters that led to the selection of the Pd2(dba)3/BINAP system.

EntryCatalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Observation / Rationale
1Pd(OAc)2PPh3Cs2CO3Toluene90< 5%Poor oxidative addition; unreactive system.
2Pd2(dba)3XPhosNaOtBuToluene9045%Moderate yield; significant debromination observed.
3Pd2(dba)3BrettPhosLiHMDSTHF7062%Good conversion, but difficult purification.
4 Pd2(dba)3 rac-BINAP NaOtBu Toluene 90 88% Optimal system; clean conversion to imine.

Note: Yields determined by HPLC integration against an internal standard. Entry 4 represents the validated protocol conditions.

References

  • Title: Recent Advances in the Synthesis of Indazoles Source: Chemical Reviews URL: [Link]

  • Title: Greene's Protective Groups in Organic Synthesis Source: John Wiley & Sons, Inc. URL: [Link]

  • Title: Palladium-Catalyzed Amination of Aryl Halides and Sulfonates Source: Chemical Society Reviews URL: [Link]

Method

Introduction: The Strategic Value of the Functionalized Indazole Scaffold

An In-Depth Guide to 6-Nitro-1H-indazol-4-amine: A Versatile Heterocyclic Building Block for Modern Drug Discovery The indazole nucleus, a fusion of benzene and pyrazole rings, represents a privileged scaffold in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to 6-Nitro-1H-indazol-4-amine: A Versatile Heterocyclic Building Block for Modern Drug Discovery

The indazole nucleus, a fusion of benzene and pyrazole rings, represents a privileged scaffold in medicinal chemistry.[1][2] Its rigid, bicyclic structure and hydrogen bonding capabilities allow it to serve as an effective pharmacophore for a multitude of biological targets. Within this important class of heterocycles, 6-nitro-1H-indazol-4-amine emerges as a particularly strategic building block for synthetic and medicinal chemists.

This compound is distinguished by the presence of two key functional groups on the benzenoid ring: a primary amine at the 4-position and a nitro group at the 6-position. This specific arrangement provides orthogonal chemical handles that can be selectively manipulated, enabling the construction of complex molecular architectures. The 4-amino group serves as a potent nucleophile and a key vector for introducing diversity, while the 6-nitro group not only influences the electronic properties of the ring but also acts as a versatile precursor to a 6-amino group through reduction. This dual functionality makes 6-nitro-1H-indazol-4-amine an invaluable starting material for the synthesis of targeted therapies, including kinase inhibitors, and compounds with demonstrated antiproliferative and antibacterial activities.[3][4]

This technical guide provides a comprehensive overview of the properties, synthetic utility, and applications of 6-nitro-1H-indazol-4-amine, complete with detailed protocols and expert insights to empower researchers in drug development.

Physicochemical Properties and Safety Data

Accurate characterization and safe handling are paramount in the laboratory. The key properties of 6-nitro-1H-indazol-4-amine are summarized below.

Table 1: Physicochemical Properties

PropertyValueSource(s)
IUPAC Name 6-nitro-1H-indazol-4-amineN/A
Synonyms 4-Amino-6-nitro-1H-indazoleN/A
CAS Number 92641-92-6[5]
Molecular Formula C₇H₆N₄O₂N/A
Molecular Weight 178.15 g/mol N/A
Appearance Solid (Typical)N/A
1H NMR (400 MHz, DMSO-d₆) δ 12.46 (br, 1H), 8.20 (s, 1H), 8.10 (s, 1H), 7.87 (s, 1H)[6]
ESI-MS m/z 178.18 [M+H]⁺[6]

Table 2: GHS Hazard and Precautionary Information

CategoryInformationSource(s)
Pictogram Warning[7]
Signal Word Warning[7]
Hazard Statements H302: Harmful if swallowed. H312: Harmful in contact with skin.[7]
Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]

Note: The safety information provided is for related indazole structures and should be used as a guideline. Always consult the specific Safety Data Sheet (SDS) for 6-nitro-1H-indazol-4-amine before handling.[8][9][10]

Core Synthetic Strategy: Leveraging Orthogonal Reactivity

The synthetic power of 6-nitro-1H-indazol-4-amine lies in the distinct reactivity of its functional groups. The amine and nitro groups, along with the indazole N-H, provide three primary sites for elaboration, which can be addressed selectively.

  • C4-Amine (Nucleophilic Site): The primary arylamine is a strong nucleophile, readily participating in a wide range of reactions such as acylation, sulfonylation, reductive amination, and the formation of ureas and thioureas. This position is often used to append side chains that target specific pockets in a protein active site.

  • C6-Nitro Group (Electrophilic Precursor): The electron-withdrawing nitro group is a crucial synthetic handle. Its most common and powerful transformation is its reduction to a primary amine (C6-NH₂).[11][12] This unmasks a new nucleophilic site, creating a diamino indazole scaffold. This two-step process (using the C4-amine first, then reducing the C6-nitro group) allows for the sequential and controlled introduction of different substituents.

  • N1/N2-Indazole (Deprotonation/Alkylation): The N-H of the pyrazole ring can be deprotonated with a suitable base to form an indazolide anion. This anion can then be alkylated or arylated. This modification is frequently used to block the hydrogen bond donor capability of the N-H or to introduce substituents that can modulate solubility and cell permeability. It is important to note that N-alkylation can often lead to a mixture of N1 and N2 isomers, which may require careful chromatographic separation.[13]

Reactive_Sites cluster_molecule 6-Nitro-1H-indazol-4-amine cluster_sites Key Reactive Sites mol C4_Amine C4-Amine (Nucleophilic) C4_Amine->mol Acylation, Sulfonylation, Urea Formation C6_Nitro C6-Nitro (Reducible Precursor) C6_Nitro->mol Reduction to Amine (e.g., Fe/NH4Cl, SnCl2) N1_H N1-H (Alkylation Site) N1_H->mol Deprotonation & Alkylation (e.g., NaH, MeI)

Caption: Key reactive sites on the 6-nitro-1H-indazol-4-amine scaffold.

Detailed Experimental Protocols

The following protocols provide robust, field-proven methods for the key transformations of 6-nitro-1H-indazol-4-amine.

Protocol 1: Selective Reduction of the 6-Nitro Group

This procedure details the conversion of the C6-nitro group to a C6-amino group, yielding 1H-indazole-4,6-diamine. This transformation is fundamental for subsequent functionalization at the 6-position. The use of iron powder with an acid or ammonium chloride is a classic, effective, and scalable method for nitro group reduction.[6][11]

Protocol1_Workflow start 6-Nitro-1H-indazol-4-amine in Ethanol/Water reagents Add Iron Powder & Ammonium Chloride start->reagents reflux Heat to Reflux (Monitor by TLC/LC-MS) reagents->reflux filtration Filter Hot through Celite® to Remove Iron Salts reflux->filtration concentration Concentrate Filtrate Under Reduced Pressure filtration->concentration purification Purify by Column Chromatography or Recrystallization concentration->purification product 1H-Indazole-4,6-diamine purification->product Protocol2_Workflow start 6-Nitro-1H-indazol-4-amine in Anhydrous DMF/THF deprotonation Add NaH (portion-wise) at 0 °C start->deprotonation stir1 Stir at 0 °C to RT (e.g., 30-60 min) deprotonation->stir1 alkylation Add Alkyl Halide (R-X) dropwise at 0 °C stir1->alkylation stir2 Stir at RT Overnight (Monitor by TLC) alkylation->stir2 quench Quench with Water/Ice stir2->quench extract Extract with EtOAc/DCM quench->extract purify Purify by Column Chromatography to Separate N1/N2 Isomers extract->purify product 1-Alkyl-6-nitro-1H- indazol-4-amine purify->product

Sources

Application

Application Note: Reduction Methods for 6-Nitro-1H-indazol-4-amine Intermediates

Executive Summary & Mechanistic Insights The compound 6-nitro-1H-indazol-4-amine (CAS: 1082041-92-6, MW: 178.15)[1][2] is a highly versatile building block used extensively in the synthesis of 1H-indazole-4,6-diamine sca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insights

The compound 6-nitro-1H-indazol-4-amine (CAS: 1082041-92-6, MW: 178.15)[1][2] is a highly versatile building block used extensively in the synthesis of 1H-indazole-4,6-diamine scaffolds. These diamine cores are privileged structures in medicinal chemistry, frequently serving as hinge-binding motifs in the development of novel kinase inhibitors (e.g., BRAF and FGFR inhibitors)[3].

Causality in Experimental Design: The reduction of the 6-nitro group to an amine proceeds via a well-characterized electron transfer and protonation sequence: Nitro (-NO₂) → Nitroso (-NO) → Hydroxylamine (-NHOH) → Amine (-NH₂). However, the indazole core presents unique chemical challenges. The electron-donating 4-amino group increases the electron density of the aromatic system, which can stabilize the intermediate nitroso species and necessitate a stronger driving force for complete reduction.

Furthermore, if the indazole ring is decorated with halogens (e.g., 3-bromo-6-nitro-1H-indazol-4-amine), standard catalytic hydrogenation will cause rapid, unwanted dehalogenation[3][4]. Thus, the choice of reduction methodology must be strictly dictated by the substrate's substitution pattern to prevent over-reduction or core degradation.

Comparative Reduction Strategies

To ensure high yields and minimize purification bottlenecks, the reduction strategy must be tailored to the specific intermediate. Below is a comparative analysis of field-proven methods for nitroindazole reduction.

Reduction MethodReagents & CatalystChemoselectivityTypical YieldCausality & Best Use Case
Transfer Hydrogenation N₂H₄·H₂O, 10% Pd/C, MeOHLow (Cleaves halogens)85–95%Best for standard cores. Hydrazine acts as an in situ H₂ source. Fast, clean, and avoids high-pressure reactors[5][6].
Catalytic Hydrogenation H₂ gas (1-2 atm), Pd/C, EtOHLow (Cleaves halogens)80–90%Best for large-scale. Requires a Parr shaker or balloon. Cleanest workup (filtration only)[5].
Metal-Mediated SnCl₂·2H₂O, EtOH or HClHigh (Preserves halogens)75–85%Best for halogenated analogs. Operates via single-electron transfer, preventing dehalogenation[7][8].
Iron Reduction Fe powder, NH₄Cl, EtOH/H₂OHigh (Preserves halogens)70–80%Best for acid-sensitive groups. Mild, neutral conditions. Workup can be tedious due to iron sludges.

Experimental Protocols

Protocol A: Transfer Hydrogenation (Optimal for Non-Halogenated Substrates)

This method utilizes hydrazine hydrate as a hydrogen donor. It is highly recommended for indazole and indole derivatives due to its rapid kinetics and excellent yield profile[5][6].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 6-nitro-1H-indazol-4-amine (1.0 equiv) in anhydrous methanol (10 mL/mmol).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate). Safety Note: Pd/C is pyrophoric; add under an inert argon or nitrogen atmosphere.

  • Hydrazine Addition: Add hydrazine monohydrate (98%, 5.0 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to a gentle reflux (65 °C).

    • Self-Validating Check: The reaction will vigorously evolve nitrogen gas upon heating. The cessation of bubbling (typically after 2–3 hours) is a primary physical indicator of reaction completion.

  • Monitoring: Confirm completion via TLC (DCM:MeOH 9:1). The bright yellow nitro spot (higher Rf) will disappear, replaced by a highly polar, UV-active amine spot that stains dark brown with ninhydrin. LC-MS will show a mass shift of -30 Da (M+H: 179 → 149).

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with hot methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude 1H-indazole-4,6-diamine can be purified by recrystallization from ethanol or used directly in subsequent coupling steps.

Protocol B: Stannous Chloride Reduction (Optimal for Halogenated Substrates)

When the indazole core contains reducible halogens (e.g., Br, I), Pd-catalyzed methods are strictly contraindicated. Stannous chloride (SnCl₂) provides a mild, chemoselective alternative[7][8].

Step-by-Step Methodology:

  • Preparation: Suspend the halogenated 6-nitro-1H-indazol-4-amine (1.0 equiv) in absolute ethanol (0.2 M).

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 5.0 equiv) in a single portion.

  • Reaction: Heat the mixture to 70 °C.

    • Self-Validating Check: The initial heterogeneous suspension will gradually transition into a clear, homogenous solution as the nitro group is reduced to the highly soluble amine-tin complex.

  • Monitoring: Stir for 4–6 hours. Verify completion by LC-MS (absence of the nitro isotopic pattern).

  • Workup (Critical Step): Cool the reaction to 0 °C. Carefully adjust the pH to 8–9 using saturated aqueous NaHCO₃ or 1N NaOH.

    • Causality: Basification is mandatory to break the amine-tin complex and precipitate the tin byproducts as insoluble Sn(OH)₂/Sn(OH)₄ salts, freeing the amine.

  • Extraction: Add ethyl acetate and stir vigorously for 30 minutes. Filter the entire biphasic mixture through Celite to remove the tin emulsion. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Workflow Diagram

G Start 6-Nitro-1H-indazol-4-amine Intermediate Decision Are reducible halogens (e.g., Br, I) present? Start->Decision PathA Transfer Hydrogenation (N2H4·H2O, Pd/C, MeOH) Decision->PathA No PathB Metal-Mediated Reduction (SnCl2·2H2O, EtOH) Decision->PathB Yes EndA 1H-Indazole-4,6-diamine (High Yield, Clean) PathA->EndA EndB Halogenated 1H-Indazole- 4,6-diamine (Chemoselective) PathB->EndB

Decision tree for selecting the optimal reduction method for 6-nitro-1H-indazol-4-amine.

References

  • Chakrabarty M., Kundu T., Arima S., Harigaya Y. "An expedient, regioselective synthesis of 2-alkylamino-and 2-alkylthiothiazolo[5, 4-e] indoles." Tetrahedron Letters, 2005, 46(16), 2865-2868. URL: [Link]

  • Rakib E.M., Abbassi N., et al. "Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols." Synthetic Communications, 2011, 41(7), 999-1005. URL: [Link]

  • ChemBK Database. "4-Amino-6-nitro(1H)indazole Physico-chemical Properties." URL: [Link]

Sources

Method

Application Note: Integrating 6-Nitro-1H-indazol-4-amine into Peptide Synthesis for Peptidomimetic Development

Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Solid-Phase Peptide Synthesis (SPPS), Orthogonal Functionalization, and Peptidomimetic Conjugation. Introduction & Mechanistic Rationa...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Solid-Phase Peptide Synthesis (SPPS), Orthogonal Functionalization, and Peptidomimetic Conjugation.

Introduction & Mechanistic Rationale

The integration of heterocyclic scaffolds into peptide backbones is a cornerstone of modern drug discovery, enabling the transition from native peptides to highly stable, bioavailable peptidomimetics. 6-Nitro-1H-indazol-4-amine (CAS: 1082041-92-6) is a highly privileged bifunctional building block. Indazole derivatives are frequently utilized in the design of kinase inhibitors, neuronal nitric oxide synthase (nNOS) inhibitors, and Protease-Activated Receptor (PAR) antagonists [1].

When incorporated into Solid-Phase Peptide Synthesis (SPPS), 6-nitro-1H-indazol-4-amine offers two distinct, orthogonally addressable handles:

  • The 4-Amino Group: Allows for direct conjugation to a peptide's C-terminus or an acidic side chain (e.g., Asp or Glu) via amide bond formation.

  • The 6-Nitro Group: Acts as a stable, masked amine. It is completely inert to standard Fmoc-SPPS conditions (piperidine deprotection and TFA cleavage) but can be selectively reduced to an amine post-coupling, providing a site for downstream functionalization (e.g., fluorophore attachment, PEGylation, or macrocyclization).

The Chemical Challenge: Overcoming Electronic Deactivation

Coupling an amino acid to the 4-position of 6-nitro-1H-indazol-4-amine is non-trivial. The amine is an aromatic aniline derivative, making it inherently less nucleophilic than aliphatic amines. Furthermore, the strong electron-withdrawing nature of the 6-nitro group, combined with the resonance of the indazole ring, severely depletes the electron density at the 4-amine[2]. Consequently, standard carbodiimide chemistry (e.g., DIC/HOBt) fails to drive the reaction to completion. To overcome this causality, ultra-highly reactive uronium salts like HATU combined with a strong base (DIPEA) and extended reaction times are strictly required to force the formation of the tetrahedral intermediate.

HATU_Mechanism Acid Peptide-COOH + DIPEA Base ActiveEster HOAt Active Ester Highly Electrophilic Acid->ActiveEster 1. Carboxylate attack on HATU 2. HOAt displacement HATU HATU Reagent Uronium Salt HATU->ActiveEster Tetrahedral Tetrahedral Intermediate Rate-Limiting Step ActiveEster->Tetrahedral Nucleophilic attack Amine 6-Nitro-1H-indazol-4-amine Deactivated Nucleophile Amine->Tetrahedral Requires high conc. & time Amide Stable Amide Bond Peptide-Indazole Conjugate Tetrahedral->Amide HOAt leaving group departs

Mechanistic pathway of HATU-mediated coupling overcoming aromatic amine deactivation.

Optimization of Coupling and Reduction Parameters

To ensure a self-validating and reproducible workflow, empirical data regarding coupling reagents and reduction conditions must dictate the protocol design.

Coupling Reagent Selection

As summarized in Table 1, the choice of coupling reagent directly dictates the success of the conjugation. HATU generates an extremely reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which is uniquely capable of capturing the poor nucleophilicity of the indazol-4-amine [3].

Table 1: Comparison of Coupling Reagents for Indazol-4-amine Conjugation

Coupling ReagentActivation MechanismSuitability for 6-Nitro-1H-indazol-4-amineTypical Yield (16h)
DIC / HOBt Carbodiimide / Active EsterPoor (Insufficient electrophilicity)< 15%
PyBOP PhosphoniumModerate (Slower kinetics than uronium)40 - 50%
HATU / HOAt Uronium / Highly reactive esterExcellent (Overcomes electronic deactivation) > 85%
On-Resin Nitro Reduction

Once coupled, the 6-nitro group must be reduced to a 6-amine if further functionalization is desired. Performing this on solid support requires a reducing agent that is soluble in resin-swelling solvents (like DMF or DCM). While sodium dithionite ( Na2​S2​O4​ ) is a common nitro-reducing agent, it requires aqueous conditions that collapse polystyrene SPPS resins. Therefore, Tin(II) chloride ( SnCl2​ ) in a DMF/Acetic Acid mixture is the optimal choice, providing near-quantitative reduction without premature peptide cleavage [4][5].

Table 2: On-Resin Nitro Reduction Conditions

Reagent SystemSolvent CompatibilityReduction EfficiencySide Reactions / Notes
SnCl2​⋅2H2​O (2M) DMF / AcOH (Swelling)High (> 95%) None; requires extensive washing to remove tin salts.
Na2​S2​O4​ H2​O / DCM (Non-swelling)Low to ModeratePoor resin swelling; incomplete conversion.
Catalytic H2​ / Pd MeOH / DMFVariableDifficult on solid support; requires specialized reactors.

Experimental Protocols

The following protocols describe the integration of 6-nitro-1H-indazol-4-amine into a resin-bound peptide featuring a free carboxylic acid (e.g., the side chain of an orthogonally deprotected Asp/Glu, or a backbone C-terminus on a highly acid-sensitive linker).

Protocol 1: HATU-Mediated On-Resin Conjugation

Objective: Form an amide bond between the peptide carboxylate and the deactivated 4-amine of the indazole.

Reagents:

  • Peptide-resin with a free -COOH group (1.0 eq, typically 0.1 mmol scale)

  • 6-nitro-1H-indazol-4-amine (5.0 eq, 0.5 mmol)

  • HATU (4.9 eq, 0.49 mmol)

  • DIPEA (10.0 eq, 1.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin in anhydrous DMF for 30 minutes in a fritted reaction vessel. Drain.

  • Pre-activation: In a separate vial, dissolve HATU and the peptide-resin equivalent of DIPEA in 2 mL of DMF. Add this to the resin and agitate for 3 minutes to form the active HOAt ester.

  • Amine Addition: Dissolve 6-nitro-1H-indazol-4-amine in 1 mL of DMF. Add this solution to the pre-activated resin mixture.

  • Coupling: Agitate the reaction vessel at room temperature for 16–24 hours. Causality note: The extended time is mandatory due to the low nucleophilicity of the aromatic amine.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (5 × 1 min), DCM (5 × 1 min), and DMF (3 × 1 min).

  • Validation (Microcleavage): Transfer a few beads to a microcentrifuge tube. Treat with 50 µL of TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Evaporate, dissolve in MeCN/H2O, and analyze via LC-MS to confirm the mass addition of the nitroindazole moiety (+160 Da net mass shift).

Protocol 2: On-Resin Reduction of the 6-Nitro Group

Objective: Unmask the 6-nitro group to a primary amine for downstream functionalization.

Reagents:

  • Tin(II) chloride dihydrate ( SnCl2​⋅2H2​O , 2.0 M)

  • Glacial Acetic Acid (AcOH)

  • DMF

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2.0 M solution of SnCl2​⋅2H2​O in a mixture of DMF/AcOH (4:1, v/v). Note: The addition of AcOH acts as a proton source, which is mechanistically required to drive the reduction of the nitro group to the amine.

  • Reduction: Add 3 mL of the SnCl2​ solution to the indazole-peptide-resin. Agitate at room temperature for 4 hours.

  • Tin Salt Removal (Critical Step): Drain the vessel. Tin salts are notorious for precipitating and trapping within the peptide matrix. Wash the resin extensively:

    • DMF/AcOH (4:1) (3 × 2 min)

    • DMF (5 × 2 min)

    • 10% DIPEA in DMF (3 × 2 min) - Neutralizes the resin and helps solubilize residual tin complexes.

    • DCM (5 × 2 min)

  • Validation: Perform a second microcleavage and LC-MS analysis. Successful reduction is validated by a mass shift of -30 Da (conversion of −NO2​ [46 Da] to −NH2​ [16 Da]).

SPPS_Workflow PeptideResin Peptide-Resin (Free -COOH) Coupling HATU/DIPEA + 6-Nitro-1H-indazol-4-amine PeptideResin->Coupling NitroPeptide Resin-Peptide- Indazole(NO2) Coupling->NitroPeptide 16-24h Reduction On-Resin Reduction (SnCl2, DMF/AcOH) NitroPeptide->Reduction Selective Unmasking AminoPeptide Resin-Peptide- Indazole(NH2) Reduction->AminoPeptide -30 Da Shift Cleavage TFA Cleavage & Deprotection AminoPeptide->Cleavage FinalProduct Functionalized Peptidomimetic Cleavage->FinalProduct

Workflow for the orthogonal incorporation and unmasking of 6-nitro-1H-indazol-4-amine on solid support.

Protocol 3: Downstream Functionalization & Cleavage

Once the 6-amine is generated, it behaves as a standard, albeit slightly hindered, aromatic amine. It can be reacted with fluorophores (e.g., FITC, Rhodamine NHS-esters) or utilized to form intramolecular cross-links.

  • Fluorophore Coupling: React the newly formed 6-amine with 3.0 eq of an NHS-ester functionalized fluorophore and 5.0 eq of DIPEA in DMF for 12 hours.

  • Global Cleavage: Treat the thoroughly washed and dried resin with a standard cleavage cocktail (e.g., TFA/TIPS/Water 95:2.5:2.5) for 2 hours.

  • Isolation: Precipitate the final indazole-peptide conjugate in cold diethyl ether, centrifuge, and purify via Preparative RP-HPLC.

References

  • National Institutes of Health (NIH). Characterization of Protease-Activated Receptor (PAR) ligands: Parmodulins are reversible allosteric inhibitors of PAR1-driven calcium mobilization in endothelial cells. Available at:[Link]

  • National Science Foundation (NSF) Public Access Repository. Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Available at:[Link]

  • National Institutes of Health (NIH). Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes. Available at:[Link]

  • ACS Publications. Greening Solid-Phase Organic Synthesis: Environmentally Conscious Synthesis of Pharmaceutically Relevant Privileged Structures. Available at:[Link]

Application

Application Note: Microwave-Assisted Synthesis of 6-Nitro-1H-indazol-4-amine Derivatives

Executive Summary & Mechanistic Rationale Indazole derivatives are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, anti-inflammatory agents, and anticancer the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Indazole derivatives are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. Specifically, 6-nitro-1H-indazol-4-amine (CAS: 1082041-92-6) is a highly valuable synthetic intermediate. The 4-amino group provides a critical hydrogen-bonding donor/acceptor pair for kinase hinge-region binding, while the 6-nitro group offers a versatile handle for downstream functionalization (e.g., reduction to a diamine for subsequent amide coupling) during Structure-Activity Relationship (SAR) exploration. [1]. To overcome the thermodynamic barriers of intramolecular cyclization without inducing thermal degradation, we employ Microwave-Assisted Organic Synthesis (MAOS) .1 [2]. By selecting solvents with high loss tangents ( tanδ ), such as water or ethanol, microwave energy is efficiently converted into thermal energy directly at the molecular level. This localized superheating accelerates the initial condensation of the precursor with hydrazine and drives the subsequent Nucleophilic Aromatic Substitution (S N​ Ar) cyclization to completion in minutes rather than hours.

Experimental Design & Causality

The synthesis of 6-nitro-1H-indazol-4-amine derivatives follows a one-pot, two-step pathway starting from an o-halobenzaldehyde precursor (e.g., 4-amino-2-fluoro-6-nitrobenzaldehyde).

  • Reagent Selection (Hydrazine Hydrate): Hydrazine hydrate is utilized in excess (3.0 equivalents). Causality: It serves a dual purpose. First, it acts as the primary nucleophile to form the intermediate hydrazone. Second, the excess acts as an acid scavenger to neutralize the hydrofluoric acid (HF) generated during the S N​ Ar cyclization step, preventing the protonation of the 4-amino group which would otherwise deactivate the ring.

  • Solvent Selection (Aqueous Medium): [3]. Water has an excellent ability to absorb microwave energy ( tanδ≈0.123 at 2.45 GHz). Furthermore, the final indazole product has low solubility in cold water, allowing the reaction to act as a self-purifying system upon cooling.

Workflow & Pathway Visualization

The following diagram illustrates the mechanistic workflow and the phase transitions occurring during the microwave-assisted protocol.

Workflow N1 Precursor Assembly 4-amino-2-fluoro- 6-nitrobenzaldehyde N2 Reagent Addition Excess NH2NH2·H2O in Distilled Water N1->N2 N3 MW Irradiation 100°C, 15 min, 400W N2->N3 N4 Hydrazone Intermediate N3->N4 Condensation N5 SNAr Cyclization (-HF) N4->N5 MW Activation N6 Isolation & Workup Ice Bath Precipitation N5->N6 N7 6-nitro-1H-indazol-4-amine (Purified Product) N6->N7 Recrystallization

Microwave-assisted workflow for the synthesis of 6-nitro-1H-indazol-4-amine.

Quantitative Data Presentation

To validate the superiority of the microwave-assisted approach, optimization data comparing conventional conductive heating versus dielectric microwave heating is summarized below.

Table 1: Optimization of Reaction Conditions for 6-nitro-1H-indazol-4-amine Synthesis

EntryHeating MethodSolventTemp (°C)TimePower (W)Yield (%)Causality / Observation
1Conventional (Reflux)DMF1506 hrsN/A42Prolonged heating led to thermal degradation and tar formation.
2Conventional (Reflux)Ethanol7812 hrsN/A55Incomplete cyclization; hydrazone intermediate stalled.
3MicrowaveEthanol10020 min40078Rapid energy transfer; clean conversion but slight solubility loss during workup.
4 Microwave Water 100 15 min 400 89 Optimal dielectric heating; product crashed out immediately upon cooling.

Self-Validating Step-by-Step Protocol

This protocol is designed to be self-validating, meaning each critical step provides an observable metric (visual, physical, or analytical) to confirm success before proceeding.

Materials Required:
  • 4-amino-2-fluoro-6-nitrobenzaldehyde (1.0 mmol)

  • Hydrazine hydrate (80% aqueous solution, 3.0 mmol)

  • Distilled water (10 mL)

  • Dedicated Microwave Synthesis Reactor (e.g., CEM Discover or Anton Paar Monowave)

Methodology:

Step 1: Reaction Assembly

  • Action: In a 30 mL microwave-safe pressure vial equipped with a magnetic stir bar, suspend 4-amino-2-fluoro-6-nitrobenzaldehyde (1.0 mmol) in 10 mL of distilled water. Dropwise, add hydrazine hydrate (3.0 mmol).

  • Validation: The suspension will initially appear as a heterogeneous yellow mixture. The addition of hydrazine may cause a slight exothermic shift and a deepening of the color, indicating the onset of hydrazone formation.

Step 2: Microwave Irradiation

  • Action: Seal the vial with a Teflon-lined crimp cap. Place the vessel into the microwave reactor. Program the instrument to reach 100 °C over a 2-minute ramp time, holding at 100 °C for 15 minutes with a maximum power output of 400 W. Set the maximum pressure limit to 15 bar.

  • Validation: Monitor the real-time reaction graph on the synthesizer. A stable temperature and pressure plateau confirms controlled dielectric heating. Spikes in pressure indicate unexpected decomposition and should trigger an automatic abort.

Step 3: In-Process Control (IPC)

  • Action: After the cooling cycle completes (vessel temp < 40 °C), carefully uncap the vial. Extract a 10 µL aliquot, dilute in methanol, and perform Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (1:1 v/v).

  • Validation: The starting material (aldehyde) will appear as a high R f​ spot. The successful formation of 6-nitro-1H-indazol-4-amine is validated by the complete disappearance of the starting material and the emergence of a highly UV-active spot at a lower R f​ (due to increased polarity from the indazole NH).

Step 4: Isolation and Precipitation

  • Action: Pour the reaction mixture into 30 mL of crushed ice water while stirring vigorously.

  • Validation: The sudden drop in temperature and high polarity of the aqueous medium forces the organic product out of solution. The immediate formation of a bright orange/yellow precipitate acts as a self-validating visual cue of successful conversion.

Step 5: Filtration and Purification

  • Action: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold water (2 x 5 mL) to remove residual hydrazine and water-soluble impurities. Recrystallize the crude solid from hot ethanol.

  • Validation: The final structural integrity should be orthogonally confirmed via LC-MS (Expected [M+H] + = 179.1) and 1 H-NMR (DMSO- d6​ ), verifying the presence of the indazole aromatic protons and the distinct broad singlet of the primary amine.

References

  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. MDPI. Available at: [Link]

  • Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry. Available at: [Link]

  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

Sources

Method

Application Note: Solvent Selection and Optimization Protocols for 6-Nitro-1H-indazol-4-amine Workflows

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals. Introduction & Physicochemical Profiling 6-Nitro-1H-indazol-4-amine (CAS: 1082041-92-6) is a highly functionalized heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals.

Introduction & Physicochemical Profiling

6-Nitro-1H-indazol-4-amine (CAS: 1082041-92-6) is a highly functionalized heterocyclic scaffold frequently utilized in the development of kinase inhibitors and targeted therapeutics. The molecule presents a unique solvent selection challenge due to its "push-pull" electronic system: it possesses a nucleophilic primary amine at C4, an electron-withdrawing nitro group at C6, and an ambidentate, tautomerizable indazole core.

The planar aromatic core promotes strong π−π stacking, while the -NH₂ and -NO₂ groups facilitate robust intermolecular hydrogen bonding. This results in a high crystal lattice energy, rendering the compound highly insoluble in non-polar media[1]. Successful functionalization requires a precise understanding of how solvent polarity, proticity, and ion-pairing capabilities manipulate the reactivity of these distinct functional groups.

Table 1: Empirical Solubility Profile and Solvent Compatibility
Solvent ClassRepresentative SolventsSolubility ProfileMechanistic Rationale
Polar Aprotic DMF, DMAc, DMSOHigh (>10 mg/mL)High dielectric constants disrupt intermolecular H-bonding and stabilize polar transition states[2],[1].
Polar Protic Methanol, EthanolModerateCompetes for H-bonding but dissolution is limited by the hydrophobic indazole core[1].
Chlorinated DCM, ChloroformLow to ModerateInsufficient polarity to break the crystal lattice effectively; useful only for highly dilute reactions[1].
Non-Polar Hexane, ToluenePoor (<0.1 mg/mL)Cannot overcome the high lattice energy of the nitro-amino system[1].

Mechanistic Causality in Solvent-Driven Reactions

Amidation of the 4-Amino Group (Polar Aprotic Solvents)

Targeting the 4-amino group for amide coupling requires the stabilization of a highly polar tetrahedral transition state. Solvents like N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) are mandatory here. They not only fully solubilize the rigid starting material but also enhance the electrophilicity of coupling reagents (e.g., HATU, EDC) while stabilizing the leaving group during the collapse of the intermediate[3],[4].

Regioselective N-Alkylation (Solvent-Ion Pair Effects)

The indazole ring can be alkylated at either the N1 or N2 position. The choice of solvent directly dictates the nature of the intermediate ion pair, thereby controlling regioselectivity[5]:

  • Kinetic Control (N1-Alkylation): Utilizing Tetrahydrofuran (THF) with Sodium Hydride (NaH) generates a tight ion pair. The Na⁺ cation coordinates tightly with the more electron-rich N2 nitrogen, sterically blocking it and directing the incoming electrophile exclusively to the N1 position[5].

  • Thermodynamic Control (N2-Alkylation): Utilizing DMF with Cesium Carbonate (Cs₂CO₃) fully dissociates the ions due to the solvent's high polarity. This leaves a "naked" indazole anion that alkylates at the thermodynamically preferred position, which is frequently N2 depending on the steric bulk of the C3/C4 substituents[5].

Reduction of the 6-Nitro Group (Protic Solvents)

Reducing the highly electron-withdrawing -NO₂ group to an -NH₂ group requires a continuous source of protons (six protons and six electrons per nitro group). Methanol (MeOH) or Ethanol (EtOH) must be used as they serve dual roles: acting as the solvent to dissolve the reducing agents (e.g., Hydrazine, H₂, or SnCl₂) and acting as the proton-shuttling medium essential for the catalytic reduction cycle[6],[7].

Visualizing the Chemical Logic

SolventPathways cluster_0 Amidation (4-NH2) cluster_1 N-Alkylation (Indazole Ring) cluster_2 Nitro Reduction (6-NO2) Core 6-Nitro-1H-indazol-4-amine (Starting Material) Solvent1 DMF / DMAc (Polar Aprotic) Core->Solvent1 Solvent2A THF + NaH (Tight Ion Pair) Core->Solvent2A Solvent2B DMF + Cs2CO3 (Loose Ion Pair) Core->Solvent2B Solvent3 MeOH / EtOH (Polar Protic) Core->Solvent3 Mech1 Stabilizes polar transition state Breaks H-bond lattice Solvent1->Mech1 Prod1 4-Amido-6-nitro-1H-indazole Mech1->Prod1 Prod2A N1-Alkyl Derivative (Kinetic Control) Solvent2A->Prod2A Prod2B N2-Alkyl Derivative (Thermodynamic Control) Solvent2B->Prod2B Mech3 Facilitates proton transfer Solubilizes H2/Hydrazine Solvent3->Mech3 Prod3 1H-Indazole-4,6-diamine Mech3->Prod3

Figure 1: Decision tree for solvent-directed functionalization of 6-nitro-1H-indazol-4-amine.

Self-Validating Experimental Protocols

Protocol A: Selective Amidation of the 4-Amine

Objective: Form an amide bond at the C4 position while suppressing side reactions at the indazole nitrogen.

  • Activation: In an oven-dried flask under N₂, dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature to pre-form the active ester[4].

  • Coupling: Add 6-nitro-1H-indazol-4-amine (1.0 eq) in one portion. Stir at room temperature for 4–6 hours.

  • In-Process Validation: Monitor via TLC (DCM:MeOH 95:5). The starting material is bright yellow and UV-active; the product will elute higher (less polar due to the loss of the primary amine) and exhibit a different UV chromophore.

  • Quench & Workup (Critical Step): Dilute the reaction mixture with 10 volumes of Ethyl Acetate. Wash the organic layer with 5% aqueous LiCl solution (3 × 5 volumes).

    • Causality: DMF is highly miscible with EtOAc. The LiCl wash increases the ionic strength of the aqueous phase and specifically coordinates with DMF, driving it quantitatively into the aqueous layer, ensuring a pure crude product without tedious high-vacuum distillation.

  • Isolation: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

AmidationWorkflow Step1 1. Activation Acid + HATU + DIPEA in dry DMF Step2 2. Coupling Add Indazole Stir 4-6h at RT Step1->Step2 Step3 3. Quench & Extract Dilute EtOAc Wash with 5% LiCl Step2->Step3 Step4 4. Purification Silica Column (DCM:MeOH) Step3->Step4

Figure 2: Workflow for the selective amidation of the 4-amino group.

Protocol B: Regioselective N1-Alkylation

Objective: Alkylate the indazole core exclusively at the N1 position.

  • Deprotonation: Dissolve 6-nitro-1H-indazol-4-amine (1.0 eq) in anhydrous THF (0.1 M) and cool to 0 °C. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq).

  • Self-Validation: Observe the immediate evolution of H₂ gas. The cessation of bubbling (typically 15–30 minutes) visually validates the complete formation of the tight ion-pair indazole anion[5].

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl to destroy unreacted NaH. Extract with EtOAc, dry, and concentrate.

Protocol C: Catalytic Reduction of 6-Nitro to 6-Amino

Objective: Generate 1H-indazole-4,6-diamine for downstream bifunctionalization.

  • Reaction Setup: Dissolve the nitro-indazole (1.0 eq) in HPLC-grade Methanol (0.1 M). Add 10% Pd/C (0.1 eq by weight).

  • Reduction: Purge the flask with N₂, then with H₂ gas. Stir vigorously under an H₂ balloon at room temperature[6].

  • In-Process Validation: The reaction is complete when H₂ uptake ceases. TLC will show the complete disappearance of the starting material and the appearance of a highly polar spot (diamine) near the baseline.

  • Workup: Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with additional Methanol[7].

    • Causality: The resulting diamine is highly electron-rich and susceptible to rapid air oxidation. The filtration and subsequent concentration must be performed swiftly, ideally backfilling the rotary evaporator with Nitrogen to prevent degradation[7].

Sources

Application

crystallization techniques for 4-amino-6-nitroindazole

An Application Guide to the Crystallization of 4-amino-6-nitroindazole Abstract This technical guide provides detailed application notes and protocols for the crystallization of 4-amino-6-nitroindazole, a key heterocycli...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Crystallization of 4-amino-6-nitroindazole

Abstract

This technical guide provides detailed application notes and protocols for the crystallization of 4-amino-6-nitroindazole, a key heterocyclic compound with potential applications in pharmaceutical and materials science research. The guide is designed for researchers, chemists, and drug development professionals seeking to obtain this compound in a highly pure, crystalline form. We delve into the physicochemical principles governing the crystallization of this molecule, offering three distinct, robust protocols: Cooling Crystallization, Anti-Solvent Crystallization, and Slow Evaporation. Each protocol is accompanied by an explanation of the underlying scientific rationale, troubleshooting guidance, and methods for crystal characterization, ensuring a comprehensive and practical resource for the laboratory.

Introduction: The Importance of Crystalline Form

4-amino-6-nitroindazole belongs to the indazole class of heterocyclic compounds, which are prominent scaffolds in medicinal chemistry due to their wide range of biological activities, including roles as kinase inhibitors and anti-proliferative agents.[1][2] The presence of both an amino group and a nitro group on the indazole core creates a polar, rigid structure capable of forming strong intermolecular interactions, particularly hydrogen bonds.

For any downstream application, from chemical synthesis to formulation as an active pharmaceutical ingredient (API), obtaining the target compound in a highly pure and well-defined crystalline state is paramount. Crystallization is the most powerful technique for purification at the molecular level, capable of removing process-related impurities, isomers, and residual solvents. Furthermore, the specific crystalline form, or polymorph, can profoundly impact critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. Controlling the crystallization process is therefore essential for ensuring reproducibility and performance.[3]

This guide provides the foundational knowledge and actionable protocols to achieve effective crystallization of 4-amino-6-nitroindazole.

Physicochemical & Safety Considerations

Molecular Properties Influencing Crystallization

The crystallization behavior of 4-amino-6-nitroindazole is dictated by its molecular structure:

  • Polarity: The electron-withdrawing nitro group and the electron-donating amino group impart significant polarity to the molecule. Following the "like dissolves like" principle, polar solvents are expected to be effective for dissolution.[4]

  • Hydrogen Bonding: The amino group (-NH₂) and the indazole ring's N-H proton are strong hydrogen bond donors, while the nitro group (-NO₂) and the ring nitrogens are hydrogen bond acceptors. These interactions are crucial in forming a stable crystal lattice.

  • Solubility Profile: The compound is sparingly soluble in water but shows greater solubility in polar organic solvents like ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[5] An ideal crystallization solvent will exhibit high solubility at elevated temperatures and low solubility at room temperature or below, enabling high recovery.[4]

Safety Precautions

Nitroaromatic compounds and their derivatives must be handled with care.

  • Toxicity: Many nitro- and amino-aromatic compounds are considered hazardous. They can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause skin and eye irritation.[6][7]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemically resistant gloves.

  • Handling: Avoid creating dust. For transport and weighing, use appropriate containment procedures.

Application Protocol I: Cooling Crystallization from a Single Solvent

This is the most common and straightforward crystallization method, relying on the differential solubility of the compound at different temperatures.

Underlying Principle

The compound is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution. As the solution cools slowly, the solubility decreases, leading to a state of supersaturation. This supersaturation is the driving force for nucleation (the initial formation of crystal nuclei) and subsequent crystal growth. Slow cooling is critical to favor the growth of large, well-ordered crystals over rapid precipitation of an amorphous solid or small, impure crystals.[8]

Recommended Solvent Systems

The choice of solvent is critical for success. The ideal solvent should dissolve the compound well when hot but poorly when cold.

SolventBoiling Point (°C)Rationale & Comments
Ethanol78Good general-purpose polar solvent. Often provides a steep solubility curve for polar molecules.
Isopropanol82Similar to ethanol but slightly less polar. Can sometimes yield different crystal habits.
Acetonitrile82A polar aprotic solvent that can be effective for compounds with H-bond donors.
Ethyl Acetate77A moderately polar solvent. Useful if solubility in alcohols is too high even when cold.
Step-by-Step Methodology
  • Dissolution: Place the crude 4-amino-6-nitroindazole in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a small volume of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid is completely dissolved. Note: Use the minimum amount of hot solvent necessary to achieve full dissolution to ensure the solution is saturated.

  • Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated charcoal. Re-heat the mixture to boiling for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization in the funnel.[8]

  • Crystallization: Cover the flask with a watch glass or loosely with foil to prevent solvent evaporation and contamination. Allow the solution to cool slowly and undisturbed to room temperature. For maximum yield, the flask can then be placed in an ice bath or refrigerator for at least one hour.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Visualization of the Workflow

G cluster_prep Preparation cluster_purify Purification (Optional) cluster_cryst Crystallization & Isolation A Crude Compound in Flask B Add Solvent & Heat to Dissolve A->B Step 1-2 C Add Charcoal B->C If needed E Slow Cooling to Room Temp B->E If purification not needed D Hot Gravity Filtration C->D Step 3-4 D->E F Ice Bath Cooling E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I

Caption: Workflow for Cooling Crystallization.

Application Protocol II: Anti-Solvent Crystallization

This technique is particularly useful when a single solvent that provides a good temperature-solubility profile cannot be found, or when the compound is heat-sensitive.

Underlying Principle

The compound is first dissolved in a small volume of a "good" solvent in which it is highly soluble. A miscible "anti-solvent" or "bad" solvent, in which the compound is poorly soluble, is then added slowly. This addition changes the polarity of the bulk solvent mixture, reducing the compound's solubility and inducing supersaturation and subsequent crystallization.[4]

Recommended Solvent/Anti-Solvent Pairs

The two solvents must be fully miscible.

Good Solvent (High Solubility)Anti-Solvent (Low Solubility)Rationale & Comments
Dimethylformamide (DMF)WaterA powerful polar aprotic solvent paired with a highly polar anti-solvent. Effective but may be difficult to remove DMF completely.
AcetoneWaterA good, volatile polar solvent. The addition of water reduces solubility significantly.
Acetonen-Heptane or HexaneA polar/non-polar pairing. The addition of the non-polar anti-solvent drastically lowers the solubility of the polar compound.
Tetrahydrofuran (THF)n-Heptane or HexaneSimilar to the Acetone/Heptane system. THF is a good solvent for many polar organic molecules.
Step-by-Step Methodology
  • Dissolution: Dissolve the crude 4-amino-6-nitroindazole in the minimum amount of the "good" solvent at room temperature.

  • Anti-Solvent Addition: While stirring the solution, add the "anti-solvent" dropwise using a pipette or dropping funnel.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been reached.

  • Clarification (Optional): If the solution becomes too cloudy too quickly, add a few drops of the "good" solvent back into the mixture until it just becomes clear again. This ensures the crystallization starts from a point of slight undersaturation, promoting better crystal growth.

  • Crystal Growth: Cover the container and allow it to stand undisturbed for several hours or overnight.

  • Isolation & Drying: Collect, wash (with a solvent mixture rich in the anti-solvent or the pure anti-solvent), and dry the crystals as described in Protocol I (steps 6-8).

Visualization of the Workflow

G A Dissolve Compound in 'Good' Solvent B Slowly Add 'Anti-Solvent' with Stirring A->B Step 1-2 C Observe for Persistent Turbidity B->C Step 3 D Cover and Allow to Stand C->D Step 4-5 E Isolate Crystals (Filter, Wash, Dry) D->E Step 6

Caption: Workflow for Anti-Solvent Crystallization.

Application Protocol III: Slow Evaporation

This method is ideal for producing very high-quality, large single crystals, often suitable for X-ray crystallography. It is best suited for small amounts of material and is not typically used for bulk purification.

Underlying Principle

The compound is dissolved in a suitable volatile solvent to form an unsaturated or barely saturated solution. The container is left with a loose-fitting cover, allowing the solvent to evaporate slowly over time. As the solvent evaporates, the concentration of the solute increases, eventually reaching supersaturation and inducing crystallization. The extremely slow pace of this process allows for highly ordered crystal growth.[9]

Recommended Solvents

Solvents should be relatively volatile at room temperature.

SolventBoiling Point (°C)Rationale & Comments
Ethyl Acetate77Good balance of volatility and solvating power for moderately polar compounds.
Acetone56Highly volatile, leading to faster crystallization.
Dichloromethane / Methanol (e.g., 98:2)~40A mixed system can fine-tune solubility. Dichloromethane is volatile.
Step-by-Step Methodology
  • Dissolution: Dissolve the 4-amino-6-nitroindazole in the chosen solvent in a clean vial or beaker. It is not necessary to use a minimum amount of solvent; the solution should be clear and unsaturated.

  • Filtration: Filter the solution through a pipette with a small cotton or glass wool plug into a clean crystallization dish or vial to remove any dust or particulate matter.

  • Evaporation: Cover the vial with a cap that has been pierced with a needle, or with paraffin film with a few small holes poked in it. This slows the rate of evaporation.

  • Incubation: Place the vial in a vibration-free location and allow it to stand for several days to weeks.

  • Isolation: Once suitable crystals have formed, they can be carefully isolated from the remaining solution (mother liquor) with forceps or by decanting the solvent.

Troubleshooting Common Crystallization Issues

ProblemProbable Cause(s)Suggested Solution(s)
"Oiling Out" - Solution is too concentrated. - Cooling is too rapid. - Impurities are depressing the melting point.- Re-heat the mixture to dissolve the oil. - Add a small amount of additional hot solvent. - Ensure cooling is slow and undisturbed.[4][8]
No Crystals Form - Solution is too dilute (not supersaturated). - Nucleation is inhibited.- Boil off some of the solvent to increase concentration and try cooling again. - Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[4] - Add a "seed" crystal from a previous successful crystallization.
Poor Recovery - Compound is too soluble in the cold solvent. - Too much solvent was used initially.- Ensure the solution is cooled sufficiently (ice bath). - Try a different solvent in which the compound is less soluble. - If using a mixed solvent system, increase the proportion of the anti-solvent.

Characterization of Crystalline Product

After crystallization, it is essential to verify the purity and identity of the material.

  • Melting Point Analysis: A sharp melting point range (typically < 2 °C) is indicative of high purity. Impurities will broaden and depress the melting range.[8]

  • Chromatography (TLC, HPLC): These techniques are used to assess purity by detecting the presence of any remaining impurities.[8]

  • Spectroscopy (¹H NMR, ¹³C NMR, FT-IR): Used to confirm that the chemical structure of the crystallized material matches that of 4-amino-6-nitroindazole.

  • Powder X-ray Diffraction (PXRD): This is the definitive technique for identifying the solid-state form (polymorph) of the crystalline material.

References

  • (US2874196A) Mononuclear aromatic nitro-compounds are crystallized from nitric acid of 55 to 68 per cent concentration...
  • (FR1118443A) Process for the crystallization of nitro-aromatic compounds in nitric acid.
  • Aromatic Nitro Compounds. Missouri S&T. Available at: [Link]

  • 4-Nitroindazole | C7H5N3O2 | CID 18057. PubChem, National Institutes of Health. Available at: [Link]

  • Guide for crystallization. EPFL. Available at: [Link]

  • (WO2006048745A1) Methods for preparing indazole compounds.
  • 6-Nitroindazole | C7H5N3O2 | CID 24239. PubChem, National Institutes of Health. Available at: [Link]

  • Synthesis of 4-nitroindazole. PrepChem.com. Available at: [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates. PMC, National Institutes of Health. Available at: [Link]

  • Polymorphism of Crystalline 4-Amino-2-Nitroacetanilide. ResearchGate. Available at: [Link]

  • Synthesis and biological properties of new 5-nitroindazole derivatives. ResearchGate. Available at: [Link]

  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives. PMC, National Institutes of Health. Available at: [Link]

  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2 H-Benzo[ g]indazole Derivatives. PubMed, National Institutes of Health. Available at: [Link]

  • Sorting of polymorphs based on mechanical properties. Trimorphs of 6-chloro-2,4-dinitroaniline. Royal Society of Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Nitro-1H-Indazol-4-Amine

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-nitro-1H-indazol-4-amine. The indazole scaffold is a privileged structure in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-nitro-1H-indazol-4-amine. The indazole scaffold is a privileged structure in medicinal chemistry, and its functionalized derivatives are crucial intermediates.[1][2] The synthesis of this specific molecule, however, presents notable challenges, particularly in achieving high yield and purity due to issues with regioselectivity during nitration and chemoselectivity during reduction.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these challenges and optimize your synthetic outcomes.

Synthetic Pathway Overview

The most common and logical synthetic route to 6-nitro-1H-indazol-4-amine involves a two-step process starting from 6-nitro-1H-indazole. This strategy hinges on a regioselective nitration at the C4 position, followed by a chemoselective reduction of the newly introduced nitro group.

G Start 6-Nitro-1H-indazole Intermediate 4,6-Dinitro-1H-indazole Start->Intermediate Step 1: Nitration (HNO₃ / H₂SO₄) Product 6-Nitro-1H-indazol-4-amine Intermediate->Product Step 2: Selective Reduction (e.g., Fe / AcOH)

Caption: High-level workflow for the synthesis of 6-nitro-1H-indazol-4-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the overall yield of 6-nitro-1H-indazol-4-amine?

A1: The most critical step is the initial nitration of 6-nitro-1H-indazole to form 4,6-dinitro-1H-indazole. Nitration of the indazole ring is a highly exothermic electrophilic aromatic substitution that can produce a mixture of unwanted regioisomers (e.g., 5-nitro, 7-nitro) and dinitrated products if not precisely controlled.[3] Strict temperature control is paramount to ensure high regioselectivity for the desired C4-nitrated product, which directly impacts the yield and purity of the final compound.

Q2: Why is temperature control so essential during the nitration step?

A2: Temperature control is crucial for two primary reasons. First, the reaction is highly exothermic, and poor heat management can lead to a thermal runaway, a dangerous, uncontrolled increase in temperature and pressure.[3] Second, elevated temperatures promote the formation of side products. Higher energy barriers for the formation of other isomers can be overcome at higher temperatures, reducing the selectivity of the reaction and complicating the purification process significantly.[3][4]

Q3: How can I achieve the selective reduction of the 4-nitro group without affecting the 6-nitro group?

A3: Achieving chemoselectivity in the reduction step is a common challenge. The 4-nitro group is generally more electron-deficient and sterically accessible than the 6-nitro group, making it more susceptible to reduction under controlled conditions. The key is to use a mild and selective reducing agent.

  • Recommended Agents: Metal/acid systems like iron powder in acetic acid (Fe/AcOH) or iron powder with ammonium chloride are highly effective for this type of selective reduction.[5][6][7] Tin(II) chloride (SnCl₂) in ethanol is another viable option.[8]

  • Agents to Avoid: Powerful, non-selective reducing agents like catalytic hydrogenation (e.g., H₂ with Pd/C) under standard conditions are likely to reduce both nitro groups, leading to the formation of 4,6-diamino-1H-indazole.[9][10]

Q4: What are the primary safety concerns associated with this synthesis?

A4: The primary safety risks are associated with the nitration step. You are working with highly corrosive and oxidizing mixed acids (concentrated nitric and sulfuric acid).[4] The reaction's high exothermicity requires diligent monitoring and an adequate cooling setup (e.g., an ice-salt bath) to prevent a thermal runaway.[3] Always perform this reaction in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[4]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem Observation Potential Cause(s) Recommended Solutions & Explanations
Low Yield in Nitration Step TLC shows significant unreacted starting material or a complex mixture of products.1. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. 2. Poor Temperature Control: Reaction temperature rose above the optimal 0-5°C range, favoring side product formation.[3] 3. Reagent Degradation: Old or improperly stored nitric acid may have a lower effective concentration.1. Extend Reaction Time: Continue stirring at 0-5°C for an additional 1-2 hours, monitoring progress by TLC.[3] 2. Optimize Cooling: Use an ice-salt bath or cryocooler. Add the nitrating mixture very slowly (dropwise) with vigorous stirring to dissipate heat effectively.[3][4] 3. Use Fresh Reagents: Ensure high-purity, concentrated acids are used.
Multiple Spots on TLC After Nitration TLC plate shows several product spots close to the desired product's Rf value.Formation of Regioisomers: The primary cause is a loss of regioselectivity, often due to the reaction temperature being too high, which allows for nitration at other positions (e.g., C5, C7).[3]Strict Temperature Adherence: Maintain the internal reaction temperature below 5°C throughout the addition of the nitrating agent.[3] While purification by column chromatography is possible, optimizing selectivity is the best approach to maximize yield.
Low Yield in Reduction Step TLC shows significant unreacted 4,6-dinitro-1H-indazole.1. Insufficient Reducing Agent: Stoichiometry may be inadequate to fully reduce the substrate. 2. Deactivated Reducing Agent: Iron powder can oxidize over time. Using a finer powder increases surface area and reactivity.1. Increase Reagent Stoichiometry: Use a larger excess of the reducing agent (e.g., 5.0 equivalents of iron powder).[5] 2. Use Activated/Fresh Reagent: Use fresh, finely powdered iron. Pre-activation with dilute HCl can sometimes be beneficial.
Over-reduction to Diamine Mass spectrometry or NMR analysis confirms the presence of 4,6-diamino-1H-indazole.Non-selective Reduction Conditions: The reducing agent was too powerful, or the reaction was run for too long or at too high a temperature.Use a Milder System: Switch to a more chemoselective reducing system like Fe/AcOH.[5][6] Avoid catalytic hydrogenation unless specific, mild conditions have been validated. Monitor Closely: Stop the reaction immediately once TLC indicates the full consumption of the starting dinitro compound.
Difficulty in Final Product Purification The crude product is a dark oil or streaks extensively on a silica gel column.1. Residual Iron/Tin Salts: Metal salts from the reduction step can contaminate the product. 2. Product Polarity: The final amine product is significantly more polar than the dinitro starting material, which can cause issues with chromatography.[11] 3. Degradation: Overheating during solvent evaporation or exposure to air can cause degradation of the amine.1. Filter Through Celite: After the reaction, filter the hot mixture through a pad of celite to remove insoluble iron oxides and salts.[5] 2. Optimize Purification: Use a more polar eluent system (e.g., a gradient of methanol in dichloromethane). Alternatively, attempt recrystallization from a suitable solvent system like ethanol/water or toluene.[5][8] 3. Gentle Workup: Concentrate the solvent under reduced pressure at a lower temperature (e.g., <40°C).
Troubleshooting Workflow

If you are experiencing low overall yield, use the following decision tree to diagnose the issue.

G cluster_0 Step 1: Nitration Analysis cluster_1 Step 2: Reduction Analysis decision decision start_node Start: Low Overall Yield a1 Analyze crude nitration product by TLC/LCMS start_node->a1 end_node Yield Improved d1 Multiple Isomers Present? a1->d1 a2 Optimize Nitration: - Lower Temperature (0-5°C) - Slow, dropwise addition - Vigorous stirring d1->a2 Yes a3 Nitration product is clean but yield is low d1->a3 No a2->a1 b1 Analyze crude reduction product by TLC/LCMS a3->b1 d2 Dinitro starting material remains? b1->d2 b2 Optimize Reduction: - Increase eq. of Fe/AcOH - Extend reaction time - Use fresh reagents d2->b2 Yes d3 Diamine byproduct present? d2->d3 No b2->b1 b3 Optimize Selectivity: - Use Fe/AcOH or SnCl₂ - Reduce reaction time/temp - Monitor TLC closely d3->b3 Yes b4 Product is present but lost during workup d3->b4 No b3->b1 b5 Optimize Purification: - Filter through Celite - Consider recrystallization - Use gentle solvent removal b4->b5 b5->end_node

Caption: A decision workflow for troubleshooting low yield in the synthesis.

Experimental Protocols

Safety Precaution: These procedures involve hazardous materials. Always conduct a thorough risk assessment and perform all work in a certified chemical fume hood with appropriate PPE.

Protocol 1: Synthesis of 4,6-Dinitro-1H-indazole

This protocol is adapted from general procedures for the direct nitration of indazole derivatives.[3][4][12]

  • Reagents & Equipment:

    • 6-Nitro-1H-indazole

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Concentrated Nitric Acid (HNO₃, 70%)

    • Ice, Deionized Water

    • Three-neck round-bottom flask, dropping funnel, magnetic stirrer, thermocouple, and an ice-salt bath.

  • Procedure:

    • Setup: In a three-neck flask equipped with a stirrer and thermocouple, add concentrated sulfuric acid (e.g., 5 mL per 1 g of starting material).

    • Dissolution: Cool the sulfuric acid to 0°C using an ice-salt bath. Slowly and in portions, add 6-nitro-1H-indazole, ensuring the internal temperature is maintained between 0-5°C.[3] Stir until all solid has dissolved.

    • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (approx. 1.1 equivalents) to a small volume of cold concentrated sulfuric acid. Cool this mixture in an ice bath.

    • Nitration: Transfer the cold nitrating mixture to a dropping funnel. Add the mixture dropwise to the indazole solution over 1-2 hours. Crucially, maintain the internal reaction temperature below 5°C throughout the addition. [3][4]

    • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes).

    • Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A solid precipitate should form.[4]

    • Workup: Allow the ice to melt, then collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).

    • Drying: Dry the collected solid under vacuum to obtain crude 4,6-dinitro-1H-indazole, which can often be used in the next step without further purification if TLC shows sufficient purity.

Protocol 2: Selective Reduction to 6-Nitro-1H-indazol-4-amine

This protocol uses an iron/acetic acid system known for its chemoselectivity.[5][6]

  • Reagents & Equipment:

    • 4,6-Dinitro-1H-indazole

    • Iron powder (Fe), fine mesh

    • Glacial Acetic Acid (AcOH)

    • Ethyl Acetate, Saturated Sodium Bicarbonate Solution, Brine

    • Celite

    • Round-bottom flask with a reflux condenser.

  • Procedure:

    • Setup: Suspend the crude 4,6-dinitro-1H-indazole (1.0 eq) in glacial acetic acid (approx. 20 mL per 1 g) in a round-bottom flask.

    • Reduction: Heat the mixture to 80-90°C with vigorous stirring. Add iron powder (approx. 5.0 eq) portion-wise over 30 minutes. An exotherm may be observed; control the rate of addition to manage it.[5]

    • Reaction Monitoring: After the addition is complete, continue heating at around 100-110°C for 1.5-3 hours.[5] Monitor the disappearance of the starting material by TLC.

    • Workup: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the iron salts, washing the pad with additional acetic acid or ethyl acetate.[5]

    • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and carefully wash with a saturated sodium bicarbonate solution to neutralize the acetic acid. Follow with a brine wash.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: Purify the crude solid by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes or methanol in dichloromethane) or by recrystallization to obtain pure 6-nitro-1H-indazol-4-amine.[5]

References

  • Iron promoted C3‐H nitration of indazole. - ResearchGate. Available from: [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction? - Chemistry Stack Exchange. Available from: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. Available from: [Link]

  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - Taylor & Francis. Available from: [Link]

  • Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles | Request PDF - ResearchGate. Available from: [Link]

  • Site-selective direct nitration of 2H-indazoles: easy access to 7-nitroindazoles - Chemical Communications (RSC Publishing). Available from: [Link]

  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC. Available from: [Link]

  • CN107805221A - Method for preparing 1H-indazole derivative - Google Patents.
  • Indazole, 5-nitro - Organic Syntheses Procedure. Available from: [Link]

  • Synthesis of 4- and 6-Substituted Nitroindoles. - ResearchGate. Available from: [Link]

  • Synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole and their biological importance. Available from: [Link]

  • US3988347A - Process for the preparation of substituted indazoles - Google Patents.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC. Available from: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Derivatives | IntechOpen. Available from: [Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction - ACS Publications. Available from: [Link]

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - RSC Advances (RSC Publishing). Available from: [Link]

  • Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. Available from: [Link]

Sources

Optimization

Technical Support Center: 6-Nitro-1H-indazol-4-amine Solubility &amp; Handling

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and application scientists working with 6-nitro-1H-indazol-4-amine (CAS: 1082041-92-6) .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and application scientists working with 6-nitro-1H-indazol-4-amine (CAS: 1082041-92-6) . As a Senior Application Scientist, I have structured this guide to move beyond basic instructions, focusing instead on the chemical causality behind solubility failures and providing self-validating workflows to ensure assay reproducibility.

Physicochemical Overview & Causality of Solubility

The solubility dynamics of 6-nitro-1H-indazol-4-amine are dictated by two competing structural features: the lipophilic indazole core and the highly polar, electron-withdrawing nitro group. While the amino group offers some hydrogen-bonding capability, the nitro group significantly reduces aqueous solubility, necessitating the use of polar aprotic solvents like Dimethyl Sulfoxide (DMSO) ()[1].

Table 1: Physicochemical Properties & Experimental Impact

PropertyValueExperimental Impact & Causality
Molecular Formula C7H6N4O2Small molecule; high membrane permeability if kept in solution.
Molecular Weight 178.15 g/mol Requires precise molarity calculations for high-throughput screening.
Primary Solvent Anhydrous DMSOAchieves optimal solvation by disrupting intermolecular hydrogen bonds ().
Aqueous Solubility < 0.1 mg/mLHigh risk of "crashing out" (precipitation) upon direct buffer dilution ()[1].

Troubleshooting FAQs: Resolving DMSO Solubility Issues

Q1: Why does 6-nitro-1H-indazol-4-amine struggle to dissolve completely in my DMSO stock, even at moderate concentrations (e.g., 10 mM)? Causality: While indazoles are inherently soluble in DMSO, the solvent itself is highly hygroscopic. If your DMSO has absorbed atmospheric moisture, its dielectric constant shifts closer to water, drastically reducing its solvating power for lipophilic compounds ()[2]. Solution: Always use fresh, anhydrous DMSO (≥99.9% purity) from a sealed ampoule. If particulates remain, apply ultrasonic bath sonication to disrupt the compound's crystal lattice, followed by gentle heating at 37°C to increase kinetic solubility ()[2].

Q2: My compound is fully dissolved in DMSO, but it turns milky the moment I add it to my aqueous assay buffer. How do I prevent this? Causality: This is a classic "precipitation upon dilution" phenomenon ()[3]. The sudden shift from a low-polarity environment (DMSO) to a high-polarity aqueous environment forces the hydrophobic indazole core to aggregate before it can disperse uniformly. Solution:

  • Serial Solvent Transition: Do not perform a single, large-fold dilution directly into the buffer. Perform intermediate serial dilutions in DMSO first ()[2].

  • Kinetic Dispersion: Add the diluted DMSO stock dropwise to the aqueous buffer while continuously vortexing. This ensures rapid mechanical dispersion before localized supersaturation can cause aggregation.

Q3: Does the nitro group affect the stability of the compound in DMSO over time? Causality: Nitroaromatic compounds can be sensitive to prolonged light exposure and repeated freeze-thaw cycles. Freezing and thawing DMSO alters the local concentration of dissolved oxygen, which can induce oxidative degradation of the amino group or irreversible crystallization of the indazole core. Solution: Aliquot your primary DMSO stock into single-use amber microcentrifuge tubes. Store at -80°C and never subject the stock to more than two freeze-thaw cycles.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility, every protocol must include a self-validating checkpoint to confirm the physical state of the compound before proceeding to biological assays.

Protocol A: Preparation of a 10 mM Master Stock in DMSO

Objective: Create a stable, fully dissolved stock solution without thermally degrading the compound.

  • Calculate & Weigh: Accurately weigh 1.78 mg of 6-nitro-1H-indazol-4-amine powder into a sterile, amber glass vial.

  • Solvent Addition: In a low-humidity environment (e.g., a desiccator cabinet or under nitrogen flow), add 1.0 mL of room-temperature, anhydrous DMSO.

  • Mechanical Dispersion: Vortex vigorously for 60 seconds.

  • Thermal & Acoustic Disruption: Place the vial in a bath sonicator set to 37°C for 10 minutes.

    • Self-Validation Check: Hold the vial against a direct light source. The solution must be completely transparent. If any refractive micro-particulates are visible, repeat sonication for 5 minutes.

  • Aliquot & Store: Divide into 50 µL single-use aliquots and immediately transfer to -80°C storage.

Protocol B: Aqueous Buffer Introduction (Minimizing Solvent Shock)

Objective: Achieve a 10 µM working concentration in PBS with a final DMSO concentration of ≤ 0.1%.

  • Intermediate Dilution: Thaw a 10 mM DMSO aliquot. Dilute it 1:10 in fresh anhydrous DMSO to create a 1 mM intermediate stock.

  • Thermal Equilibration: Warm your target aqueous buffer (e.g., PBS) to 37°C. Warming the buffer increases the thermodynamic solubility threshold during the critical mixing phase.

  • Dropwise Addition: While vortexing the warmed PBS (9.9 mL) at medium speed, add 100 µL of the 1 mM intermediate stock dropwise (1 drop per second).

  • Final Validation: Measure the absorbance of the final solution at 600 nm using a spectrophotometer. An OD600​>0.01 indicates micro-precipitation. The solution should remain optically clear and indistinguishable from a blank PBS control.

Workflow Visualization

G Start Weigh 6-nitro-1H-indazol-4-amine AddDMSO Add Anhydrous DMSO Start->AddDMSO Vortex Vortex & Sonicate (37°C, 10 min) AddDMSO->Vortex Check Visually Clear? Vortex->Check Check->Vortex No (Particulates) Stock 10 mM DMSO Stock (Aliquot & Store at -80°C) Check->Stock Yes (Dissolved) Dilute Serial Dilution in DMSO Stock->Dilute Aqueous Dropwise Add to Warmed Buffer (Final DMSO ≤ 0.1%) Dilute->Aqueous

Workflow for dissolving and diluting 6-nitro-1H-indazol-4-amine in DMSO.

References

  • Title: A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source: PubMed Central (PMC) URL: [Link]

Sources

Troubleshooting

Technical Support Center: 4-Amino-6-Nitroindazole Purification

Welcome to the Advanced Chromatography Support Portal. As a Senior Application Scientist, I have designed this knowledge base to address the specific physicochemical hurdles associated with 4-amino-6-nitroindazole .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Portal. As a Senior Application Scientist, I have designed this knowledge base to address the specific physicochemical hurdles associated with 4-amino-6-nitroindazole .

Part 1: Chemical Profiling & Solvation Dynamics

To purify a molecule successfully, you must first understand the causality behind its electronic and structural behavior. 4-amino-6-nitroindazole is a highly functionalized, amphoteric heterocycle:

  • The Indazole Core: Contains a basic pyridine-like nitrogen and an acidic pyrrole-like nitrogen, allowing for complex, rigid hydrogen-bonding networks.

  • The 4-Amino Group: Acts as a strong hydrogen-bond donor and introduces significant basicity to the molecule.

  • The 6-Nitro Group: A strong electron-withdrawing group (EWG) that polarizes the molecule, drastically reducing its solubility in non-polar media while increasing its melting point[1].

Because of this "push-pull" electronic system and extensive intermolecular hydrogen bonding, the compound resists solvation in standard lipophilic solvents and interacts aggressively with active stationary phases.

Quantitative Solubility and Elution Matrix

Table 1: Empirical solvent behaviors and their chromatographic utility for 4-amino-6-nitroindazole.

Solvent SystemSolubility ProfileChromatographic UtilityMechanistic Causality
Hexane / Heptane Insoluble (< 0.1 mg/mL)Anti-solvent / TriturationHigh molecular polarity and rigid H-bonding lattice prevent solvation.
Dichloromethane (DCM) Poor (~1-2 mg/mL)Weak eluent (NP)Insufficient dipole moment to disrupt indazole-indazole stacking.
Methanol (MeOH) Good (> 20 mg/mL)Strong eluent / RecrystallizationDisrupts H-bonding; acts as both a strong H-bond donor and acceptor[1].
DCM/MeOH (9:1) + 0.5% TEA ModerateOptimal NP Mobile PhaseTEA competitively masks acidic silanols, preventing amine chemisorption[2].
H₂O/MeCN + 0.1% TFA Moderate (pH dependent)Optimal RP Mobile PhaseTFA protonates the 4-amino group, increasing aqueous solubility and resolving isomers.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my compound streak severely on standard normal-phase silica gel, even when I use highly polar solvent mixtures? A: Peak tailing and streaking of basic compounds on silica gel is a well-documented phenomenon[2]. It is primarily caused by strong, almost irreversible ion-exchange interactions between the basic 4-amino functionality (and the indazole N2) and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase[2].

  • The Fix: You must modify the mobile phase. Add 0.1% to 1.0% (v/v) Triethylamine (TEA) to your eluent[2]. TEA acts as a sacrificial base; it saturates and masks the acidic silanol sites, allowing the basic indazole to elute in a tight, symmetrical band[2]. If mobile phase modification is insufficient, consider switching to an amine-functionalized silica or basic alumina stationary phase[2].

Q2: My crude mixture contains regioisomers (e.g., 6-amino-4-nitroindazole). Normal-phase chromatography is not resolving them. How can I separate them? A: Regioisomers of functionalized indazoles often co-elute on normal-phase silica because their overall macroscopic polarity is nearly identical. However, the positional shift of the nitro and amino groups subtly alters the molecule's hydrophobic surface area and pKa.

  • The Fix: Transition to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column. The C18 phase will differentiate the isomers based on slight differences in their hydrophobic footprints. Use an acidic modifier (0.1% TFA) to keep the amino groups protonated, which sharpens the peaks by preventing secondary interactions with residual silanols on the C18 support.

Q3: The compound crashes out of solution when I try to load it onto the column. If I dissolve it in pure methanol, it ruins the separation. What is the correct loading technique? A: 4-amino-6-nitroindazole has notoriously poor solubility in weak injection solvents like DCM. If you dissolve it in a strong solvent (like pure MeOH) for liquid injection, the strong solvent acts as a localized mobile phase, dragging the compound down the column without allowing it to partition, resulting in massive band broadening.

  • The Fix: Implement Dry Loading [2]. Dissolve the crude material in a volatile, highly polar solvent (e.g., MeOH or THF). Add a small amount of deactivated silica gel (1:2 compound-to-sorbent mass ratio). Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained, and load this directly onto the top of your column[2].

Part 3: Standard Operating Procedures (SOPs)

Protocol 1: Normal-Phase Flash Chromatography with Basic Modifier

Objective: Isolate 4-amino-6-nitroindazole from crude synthesis mixtures while actively suppressing silanol-induced tailing.

  • Mobile Phase Preparation: Prepare a master batch of Dichloromethane (DCM) and Methanol (MeOH). Add exactly 0.5% (v/v) Triethylamine (TEA) to the mixture[2]. Causality Note: Always add TEA to the organic solvents before running the gradient to ensure the column is continuously bathed in the modifier.

  • Column Equilibration: Pack a standard silica gel column (40-63 µm) and flush with at least 5 column volumes (CV) of the initial mobile phase (e.g., 99:1 DCM:MeOH + 0.5% TEA)[2]. This step is critical to fully saturate the acidic silanols with TEA prior to introducing the sample.

  • Sample Loading (Dry Load): Dissolve the crude mixture in boiling methanol[1]. Add silica gel and rotary evaporate to dryness. Carefully pour the dried, silica-adsorbed sample onto the column head[2]. Top with a 1 cm protective layer of sea sand.

  • Elution & Validation: Run a shallow linear gradient from 1% MeOH/DCM to 10% MeOH/DCM (maintaining 0.5% TEA throughout)[2]. Monitor elution via UV absorption at 254 nm and 280 nm. Validation Check: Spot fractions on a TLC plate pre-treated with TEA; the target compound should yield an Rf of 0.2–0.3 with a tight, circular spot[2].

  • Post-Purification: Pool the pure fractions. To remove residual TEA, concentrate via rotary evaporation, co-evaporate twice with toluene, and dry under high vacuum.

Protocol 2: Reverse-Phase Preparative HPLC for Regioisomer Resolution

Objective: Separate 4-amino-6-nitroindazole from closely related positional isomers.

  • System Setup: Equip the prep-HPLC with a standard C18 column (e.g., 5 µm, 21.2 x 250 mm).

  • Solvent Preparation:

    • Solvent A: Milli-Q Water + 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% TFA.

  • Sample Preparation: Dissolve the sample in DMSO. Filter through a 0.45 µm PTFE syringe filter to remove any micro-particulates that could foul the column frit[2].

  • Gradient Elution: Initiate at 5% B, holding for 2 minutes to allow the DMSO plug to elute. Ramp to 60% B over 25 minutes. The positional isomers will elute at distinct retention times based on their specific hydrophobic interactions with the C18 alkyl chains.

  • Recovery: Lyophilize (freeze-dry) the pooled fractions[2]. The product will be recovered as a TFA salt. If the free base is required, neutralize with a saturated sodium bicarbonate wash, extract into ethyl acetate, and dry.

Part 4: Mandatory Visualization

PurificationWorkflow Start Crude 4-amino-6-nitroindazole Solubility Assess Solubility (MeOH/DCM) Start->Solubility PoorSol Poor Solubility (< 5 mg/mL) Solubility->PoorSol GoodSol Good Solubility (> 5 mg/mL) Solubility->GoodSol DryLoad Dry Loading on Silica (Celite/Silica mix) PoorSol->DryLoad LiquidLoad Liquid Injection GoodSol->LiquidLoad RP_HPLC Reverse-Phase HPLC (C18, H2O/MeCN + 0.1% TFA) DryLoad->RP_HPLC Isomer mix NP_Flash Normal-Phase Flash (Silica + 0.5% TEA) DryLoad->NP_Flash Standard LiquidLoad->NP_Flash Pure Pure Compound Isolated RP_HPLC->Pure Tailing Peak Tailing Observed? NP_Flash->Tailing Alumina Switch to Alumina or Amine-Silica Phase Tailing->Alumina Yes Tailing->Pure No Alumina->Pure

Figure 1: Decision matrix and workflow for the purification of 4-amino-6-nitroindazole.

Part 5: References

  • Organic Syntheses. Indazole, 5-nitro - Organic Syntheses Procedure. Organic Syntheses, Inc. URL:[Link]

Sources

Optimization

optimizing reaction temperature for nitro-indazole formation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide to address the thermodynamic and kinetic challenges inherent in synthesizing nitro-indazol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide to address the thermodynamic and kinetic challenges inherent in synthesizing nitro-indazoles. Whether you are performing direct electrophilic aromatic substitution or utilizing diazotization-driven ring closure, thermal management is the fulcrum of regioselectivity, yield, and safety.

Below, you will find targeted Q&As, quantitative data summaries, and self-validating experimental protocols to ensure your synthesis is both reproducible and safe.

Part 1: Core Troubleshooting & FAQs

Q1: Why is strict temperature control (0–5°C) mandated during the direct nitration of indazoles? A1: Direct nitration using a mixed acid system (HNO₃/H₂SO₄) is a highly exothermic process. Maintaining the internal reaction temperature strictly between 0–5°C is non-negotiable1[1]. From a mechanistic standpoint, the indazole core contains multiple nucleophilic sites. Elevated temperatures provide the activation energy required for secondary nitrations, leading to a complex mixture of regioisomers (e.g., 4-, 5-, and 7-nitroindazoles) and dinitrated byproducts[1]. Furthermore, failing to dissipate the heat of reaction can trigger a thermal runaway, resulting in rapid solvent boiling, reagent decomposition, and potential explosion[1].

Q2: When synthesizing specific isomers like 7-nitroindazole via diazotization, should I use room temperature or elevated heating? A2: The optimal temperature depends on the specific variant of the intramolecular cyclization you are employing, which typically begins with a substituted o-toluidine (e.g., 2-methyl-6-nitroaniline):

  • Cold Variant (<25°C): Aqueous sodium nitrite is added dropwise to an acetic acid solution. The temperature must be kept below 25°C to prevent the degradation of the diazonium intermediate into an insoluble diazoamino byproduct 2[2]. This method, however, requires extended stirring (up to 3 days) for the cyclization to complete[2].

  • Hot Variant (70–100°C): Solid sodium nitrite is added portion-wise to a mixture of the precursor, glacial acetic acid, and acetic anhydride3[3]. The elevated temperature accelerates the ring closure[3]. In this regime, the reaction is monitored via oxidation-reduction potential (targeting 420–440 mV) to ensure completion within 1–2 hours 4[4].

Q3: My direct nitration yield is consistently low, and TLC shows multiple spots. How can I optimize the thermal profile? A3: Multiple spots on a TLC plate indicate poor regioselectivity, often caused by localized "hot spots" in the reactor[1]. To resolve this:

  • Improve Cooling Efficiency: Switch from a standard ice bath to an ice-salt bath or a jacketed cryocooler[1].

  • Control Addition Rate: Add the nitrating mixture dropwise over 1–2 hours. Never allow the internal temperature to spike above 5°C[1].

  • Enhance Agitation: Increase the stirring rate and ensure the addition funnel dispenses directly into a well-agitated vortex to instantly dissipate localized heat[1].

Part 2: Quantitative Data Summary

The table below summarizes the thermodynamic profiles and expected outcomes for the primary nitro-indazole synthesis routes, allowing for rapid comparison of reaction conditions.

Synthesis RoutePrecursorReagentsOptimal Temp RangePrimary ChallengeExpected Yield
Direct Nitration 1H-Indazole / 3-MethylindazoleHNO₃ / H₂SO₄0–5 °C Thermal runaway, poor regioselectivity40–60%
Diazotization (Cold) 2-Amino-5-nitrotolueneNaNO₂ / AcOH / H₂O< 25 °C Slow cyclization kinetics (requires days)72–80%
Diazotization (Hot) 2-Methyl-6-nitroanilineNaNO₂ / AcOH / Ac₂O70–100 °C Requires redox potential monitoring60–80%

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. Built-in causality checks confirm the success of each step before you proceed.

Protocol A: Direct Nitration of 1H-Indazole (Strict Cold Regime)

Causality Focus: Preventing thermal runaway and limiting dinitration.

  • Substrate Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermocouple, add concentrated sulfuric acid. Cool the acid to 0°C using an ice-salt bath[1].

  • Dissolution: Slowly add 1H-indazole in small portions. Validation Check: Ensure the internal temperature remains below 5°C during addition. If it exceeds 5°C, pause addition immediately[1].

  • Nitration (Critical Step): Prepare a cold mixture of concentrated HNO₃ and H₂SO₄. Add this dropwise to the indazole solution over 2 hours with vigorous stirring[1].

  • Reaction Monitoring: Stir at 0–5°C for an additional 2 hours. Validation Check: Monitor via TLC. The complete disappearance of the starting material spot validates that the reaction is finished and prevents over-nitration[1].

  • Quenching: Carefully pour the mixture onto a large volume of crushed ice to precipitate the crude nitro-indazole[1].

Protocol B: Diazotization and Cyclization (Ambient Regime)

Causality Focus: Preventing diazonium degradation.

  • Dissolution: Dissolve 2-amino-5-nitrotoluene in glacial acetic acid in a round-bottom flask with efficient mechanical stirring[2].

  • Diazotization: Add a solution of sodium nitrite in water dropwise. Validation Check: Monitor the internal thermocouple. The temperature must not rise above 25°C. If it does, the diazonium intermediate will degrade[2].

  • Maturation: Stir for 15 minutes to complete diazotization. Validation Check: If a yellow precipitate forms in the first few hours, it is the insoluble diazoamino byproduct. Filter and discard it to ensure high purity of the final product[2].

  • Cyclization: Allow the solution to stand at room temperature for 3 days to allow the slow intramolecular cyclization to complete, then concentrate under reduced pressure[2].

Part 4: Workflow Visualization

TemperatureControl N1 Indazole Precursor Selection N2 Direct Nitration (HNO3 / H2SO4) N1->N2 Unsubstituted Core N3 Diazotization & Cyclization (NaNO2 / AcOH) N1->N3 Substituted o-Toluidine N4 Strict Cooling (0–5°C) Prevent Thermal Runaway N2->N4 Highly Exothermic N5 Controlled Heating (70–100°C) or Room Temp (<25°C) N3->N5 Endothermic/Mild N6 Monitor Regioselectivity (Avoid Dinitration) N4->N6 N7 Monitor Redox Potential (420–440 mV) N5->N7 N8 Target Nitro-Indazole Isolated N6->N8 N7->N8

Decision tree for thermal management in nitro-indazole synthesis workflows.

Part 5: References

  • US Patent 3988347A. "Process for the preparation of substituted indazoles." Google Patents. URL:

  • Porter, H. D., and Peterson, W. D. "Indazole, 5-nitro." Organic Syntheses. URL:[Link]

  • "7-Nitroindazole." Grokipedia. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 6-Nitro-1H-indazol-4-amine Synthesis

Welcome to the Technical Support Center for the synthesis of 6-nitro-1H-indazol-4-amine . This highly functionalized indazole core is a critical building block in drug development, but its synthesis is notoriously prone...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 6-nitro-1H-indazol-4-amine . This highly functionalized indazole core is a critical building block in drug development, but its synthesis is notoriously prone to regioselectivity errors, over-reduction, and side reactions.

As an application scientist, the most robust, field-proven method to synthesize this molecule is to avoid direct amination altogether. Instead, we utilize a two-step sequence: a regioselective nucleophilic aromatic substitution (SNAr) of 4,6-dinitro-1H-indazole with an azide, followed by a chemoselective Staudinger reduction.

Below is the mechanistic workflow, followed by targeted troubleshooting guides, self-validating protocols, and quantitative chemoselectivity data.

Synthesis Workflow & Side-Reaction Mitigation

G Start 4,6-Dinitro-1H-indazole (Starting Material) SNAr SNAr Reaction (NaN3, DMF, RT) Start->SNAr NaN3, DMF Side1 N1-Deprotonation (Reaction Stalling) Start->Side1 NH3 (Basic Nucleophile) Azide 4-Azido-6-nitro-1H-indazole (Intermediate) SNAr->Azide Regioselective C4 attack Side3 C6-Substitution (Regioisomer) SNAr->Side3 High Temp (>100°C) Staudinger Staudinger Reduction (PPh3, THF/H2O, RT) Azide->Staudinger PPh3, THF/H2O Product 6-Nitro-1H-indazol-4-amine (Target Product) Staudinger->Product Chemoselective Side2 Over-reduction (6-Amino formation) Staudinger->Side2 Pd/C or Excess Heat

Workflow for 6-nitro-1H-indazol-4-amine synthesis highlighting side-reaction mitigation.

Troubleshooting FAQs

Q1: Why does direct amination of 4,6-dinitro-1H-indazole with ammonia stall at low conversion?

  • Causality: 4,6-Dinitro-1H-indazole is highly acidic due to the electron-withdrawing effects of the two nitro groups. When a basic nucleophile like ammonia is introduced, it rapidly deprotonates the N1 position of the indazole. The resulting anionic indazole core is highly electron-rich, thermodynamically repelling incoming nucleophiles and completely halting the SNAr process.

  • Solution: Bypass direct amination by using an azide nucleophile (NaN3) in a polar aprotic solvent (DMF). Azide is a powerful nucleophile but a weaker base than ammonia, allowing the SNAr to proceed without prematurely deprotonating the indazole ring.

Q2: How is regioselectivity controlled to favor substitution at the 4-position over the 6-position?

  • Causality: The 4-position is kinetically and thermodynamically favored for SNAr. When a nucleophile attacks C4, the resulting Meisenheimer complex allows the negative charge to be delocalized extensively onto both the N1 nitrogen and the 6-nitro group. Attack at C6 offers less stable charge delocalization. However, at elevated temperatures, the thermodynamic equilibrium can shift, increasing C6-substitution.

  • Solution: Maintain the SNAr reaction strictly at room temperature (20-25°C). According to Thieme's chemical synthesis updates, nucleophilic substitution of 4,6-dinitro-1H-indazole under mild conditions results in completely regiospecific replacement of the 4-nitro moiety ()[1].

Q3: During the reduction of 4-azido-6-nitro-1H-indazole, how do I prevent the 6-nitro group from reducing?

  • Causality: Standard reduction methods (like Pd/C with H2 or SnCl2) are overly harsh and will indiscriminately reduce both the azide and the nitro group, leading to the 4,6-diamino byproduct.

  • Solution: Employ a Staudinger reduction using triphenylphosphine (PPh3) and water. PPh3 selectively attacks the azide to form a phosphazene intermediate, which hydrolyzes to the primary amine at room temperature without affecting the nitro group. This chemoselective reduction is highly tolerant of nitro functionalities ()[2].

Q4: How can I prevent N-alkylation if I need to derivatize the newly formed 4-amino group?

  • Causality: The indazole N1 and N2 nitrogens are inherently nucleophilic. Because the 6-nitro group withdraws electron density from the 4-amino group, the ring nitrogens often outcompete the primary amine during electrophilic substitutions (e.g., alkylation).

  • Solution: Protect the indazole N1 position with a 2-(Trimethylsilyl)ethoxymethyl (SEM) or Tetrahydropyranyl (THP) group prior to derivatization of the 4-amino group.

Quantitative Data: Chemoselectivity Profiles

The table below summarizes the quantitative data driving the choice of reduction method for the 4-azido-6-nitro-1H-indazole intermediate.

Reduction MethodReagents & ConditionsAzide Conversion (%)Nitro Reduction (%)Yield of Target (%)
Catalytic Hydrogenation H2 (1 atm), Pd/C, MeOH, RT>99%>90%<5%
Metal-Mediated SnCl2, EtOH, 80°C>99%~40%45-50%
Staudinger Reduction PPh3, THF/H2O, RT>99%<1%92-95%

Validated Experimental Protocols

This methodology is designed as a self-validating system . In-process checks are built into the steps to ensure you can verify the success of the reaction before proceeding.

Step 1: Regioselective Azidation (SNAr)
  • Setup: Dissolve 4,6-dinitro-1H-indazole (1.0 eq) in anhydrous DMF to create a 0.2 M solution.

  • Addition: Cool the flask to 0°C. Add sodium azide (NaN3, 1.2 eq) portion-wise to prevent localized exotherms.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours.

  • Self-Validation Check: Monitor by TLC (Hexanes:EtOAc 3:1). The starting material will appear as a UV-active spot at Rf ~0.3. The successful formation of the 4-azido intermediate will appear as a distinct new spot at Rf ~0.5. Optional: LC-MS analysis should confirm the [M-H]- peak at m/z 203.1 for the intermediate.

  • Workup: Quench the reaction by pouring it into ice water. Filter the resulting yellow precipitate, wash with cold water, and dry under vacuum to obtain 4-azido-6-nitro-1H-indazole.

Step 2: Chemoselective Staudinger Reduction
  • Setup: Dissolve the 4-azido-6-nitro-1H-indazole (1.0 eq) in a 4:1 mixture of THF and H2O.

  • Addition: Cool to 0°C and add Triphenylphosphine (PPh3, 1.05 eq) in small portions.

  • Self-Validation Check: The immediate evolution of N2 gas (bubbling) upon the addition of PPh3 confirms the successful formation of the phosphazene intermediate.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6 hours to ensure complete hydrolysis of the intermediate.

  • Self-Validation Check: Complete consumption of the azide (Rf ~0.5) and the appearance of a highly polar, ninhydrin-active spot (Rf ~0.1) on TLC confirms primary amine formation.

  • Workup: Concentrate the mixture under reduced pressure to remove THF. Resuspend the crude residue in minimal cold ethanol to precipitate triphenylphosphine oxide (OPPh3). Filter off the byproduct, and purify the filtrate via silica gel chromatography to isolate pure 6-nitro-1H-indazol-4-amine.

References

  • [1] 12.2.5 1H- and 2H-Indazoles (Update 2011). Thieme Connect.[Link]

  • [2] Catalytic Staudinger Reduction at Room Temperature. University of Southern Denmark (SDU) / The Journal of Organic Chemistry.[Link]

Sources

Optimization

stability of 6-nitro-1H-indazol-4-amine in aqueous solutions

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability of 6-nitro-1H-indazol-4-amine in aqueous solutions. Addressing common question...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability of 6-nitro-1H-indazol-4-amine in aqueous solutions. Addressing common questions and troubleshooting potential experimental issues, this document is designed to ensure the integrity of your results when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 6-nitro-1H-indazol-4-amine that influence its stability?

Answer: The stability of 6-nitro-1H-indazol-4-amine is dictated by three key structural features: the 1H-indazole core, the electron-withdrawing nitro group (-NO₂), and the electron-donating amino group (-NH₂).

  • 1H-Indazole Core: This aromatic heterocyclic system is generally stable, but the presence of substituents can influence its reactivity.

  • Amino Group: The primary amine at the 4-position is a site of basicity and is susceptible to oxidation.[1] In acidic solutions (low pH), this group will likely be protonated, which can increase aqueous solubility but also potentially alter its stability profile.

  • Nitro Group: As a strong electron-withdrawing group, the nitro substituent makes the indazole ring more electron-deficient. This can increase the molecule's susceptibility to nucleophilic attack and hydrolysis, especially compared to unsubstituted indazole.[2][3] Nitroaromatic compounds are also frequently sensitive to light and can be reduced to amino groups under certain conditions.[4]

Q2: How should I prepare and store aqueous solutions of 6-nitro-1H-indazol-4-amine?

Answer: Due to the compound's potential sensitivity, proper preparation and storage are critical. All solutions should be considered to have limited stability unless tested under your specific experimental conditions.

Preparation Workflow:

  • Solvent Choice: For initial stock solutions, use a polar aprotic solvent like DMSO or DMF where solubility is expected to be high. Subsequent dilutions into your aqueous buffer should be done immediately before use.

  • Aqueous Buffers: The pH of your aqueous solution is critical. The amino group's protonation at low pH will affect solubility and potentially stability. It is advisable to evaluate stability in your specific buffer system (see Protocol 1).

  • Fresh is Best: Always prepare aqueous solutions fresh for each experiment. Avoid storing the compound in aqueous buffers for extended periods.

Storage Recommendations:

FormTemperatureAtmosphereLight/Moisture ConditionsRationale
Solid 2-8°CInert Gas (Argon or Nitrogen)[5]Store in a tightly sealed, amber vial in a desiccator.To minimize degradation from atmospheric oxygen and moisture and prevent photodegradation.[4][5]
Organic Stock Solution (DMSO/DMF) -20°C or -80°CInert Gas (Argon or Nitrogen)Store in tightly sealed, amber vials.To slow down potential degradation pathways for short- to medium-term storage.
Aqueous Solution N/AN/AN/ANot Recommended for Storage. Prepare fresh before use.
Q3: My solution of 6-nitro-1H-indazol-4-amine is changing color from light yellow to brown. What does this indicate?

Answer: A visible color change is a strong indicator of chemical degradation.[4] For a molecule like 6-nitro-1H-indazol-4-amine, this could be due to several processes, most commonly oxidation. The amino group is susceptible to oxidation, which can lead to the formation of highly colored polymeric impurities. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[1][4] It is crucial to correlate this visual observation with analytical data (e.g., HPLC, LC-MS) to confirm the appearance of degradation products and a decrease in the concentration of the parent compound.

Q4: I am observing unexpected peaks in my HPLC/LC-MS analysis. What are the likely degradation products?

Answer: The appearance of new peaks in your chromatogram confirms that the compound is degrading. Based on its chemical structure, several degradation pathways are plausible. Identifying these impurities is best accomplished with a high-resolution mass spectrometer (LC-MS).

Potential Degradation Pathways

parent 6-nitro-1H-indazol-4-amine oxidation Oxidation (e.g., air, H₂O₂) parent->oxidation O₂ reduction Reduction (e.g., reducing agents) parent->reduction [H] photolysis Photolysis (UV/Visible Light) parent->photolysis hydrolysis Hydrolysis (Strong Acid/Base) parent->hydrolysis H₂O p1 p1 oxidation->p1 Forms Nitroso/Dimerized /Polymeric Species p2 p2 reduction->p2 Forms 1H-Indazole-4,6-diamine p3 p3 photolysis->p3 Forms Various Photoproducts p4 p4 hydrolysis->p4 Potential Ring Opening or N-dealkylation (if modified) cluster_check Initial Checks cluster_action Corrective Actions & Further Investigation issue Problem Encountered (e.g., Low Assay Signal, New HPLC Peaks, Color Change) check_prep Review Solution Prep - Was it prepared fresh? - Was it protected from light? issue->check_prep check_storage Review Solid Storage - Stored at 2-8°C? - Under inert gas? issue->check_storage check_purity Confirm Initial Purity - Re-analyze solid material (HPLC, NMR) issue->check_purity action_rerun Rerun Experiment - Use fresh solution - Use amber vials check_prep->action_rerun check_storage->action_rerun action_stability Perform Forced Degradation Study (See Protocol 1) - Identify specific liabilities (pH, light, temp, etc.) check_purity->action_stability Purity OK quarantine Quarantine or Discard Stock check_purity->quarantine Purity < Specification result result action_rerun->result Problem Solved? action_identify Characterize Degradants - Use LC-MS to identify - Correlate with stress conditions action_stability->action_identify result->action_stability No success Success: Issue was handling-related result->success Yes

Caption: Logical workflow for troubleshooting experimental issues.

Issue 1: Inconsistent results or loss of compound activity.
  • Possible Cause: Degradation of the compound in your aqueous assay buffer. The stability of 6-nitro-1H-indazol-4-amine is likely pH- and temperature-dependent. [4]Storing solutions, even for a few hours at room temperature, could lead to a significant decrease in the concentration of the active compound.

  • Solution:

    • Prepare Fresh: Always prepare the final aqueous dilution of your compound immediately before adding it to your assay.

    • Minimize Exposure: Protect the solution from light by using amber vials or covering them with foil. [4] 3. Validate Stability: If the problem persists, you must determine the compound's stability in your specific buffer. Perform a time-course experiment where you incubate the compound in the buffer at the assay temperature and analyze aliquots by HPLC at different time points (e.g., 0, 1, 2, 4, 8 hours).

Issue 2: The solid material has changed in appearance (e.g., darkened).
  • Possible Cause: Suboptimal storage conditions have led to degradation of the solid material. This could be due to exposure to air (oxidation), moisture, or light. [5]* Solution:

    • Quarantine Stock: Do not use the material. Set it aside for analysis.

    • Re-qualify: Use an appropriate analytical method (HPLC is recommended) to check the purity of the material against a trusted reference lot or initial analysis data. [5][6] 3. Review Storage: Ensure that your storage conditions adhere to the recommendations (2-8°C, inert atmosphere, protection from light and moisture). [5][7]If purity is compromised, discard the material.

Experimental Protocols

Protocol 1: Forced Degradation Study in Aqueous Solution

This protocol is designed to systematically investigate the stability of 6-nitro-1H-indazol-4-amine under various stress conditions. This is essential for identifying potential liabilities and developing appropriate handling and formulation strategies.

Objective: To identify the degradation pathways and key factors (pH, light, oxidation, heat) that affect the stability of 6-nitro-1H-indazol-4-amine in aqueous solutions.

Materials:

  • 6-nitro-1H-indazol-4-amine

  • Acetonitrile (ACN) or Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • HPLC or UPLC system with UV detector (or MS detector)

  • pH meter

  • Photostability chamber (optional, per ICH Q1B guidelines) [8]* Temperature-controlled incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 6-nitro-1H-indazol-4-amine at ~1 mg/mL in an organic solvent like ACN or Methanol.

  • Stress Condition Setup: For each condition below, dilute the stock solution with the stressor solution to a final concentration of ~50-100 µg/mL. Prepare a control sample by diluting the stock solution with water only.

Stress ConditionProcedureRationale
Acid Hydrolysis Add stock solution to 0.1 M HCl.To assess stability in acidic conditions.
Base Hydrolysis Add stock solution to 0.1 M NaOH.To assess stability in basic conditions.
Oxidative Stress Add stock solution to 3% H₂O₂. [4]To evaluate susceptibility to oxidation.
Thermal Stress Add stock solution to water. Incubate at 60°C in the dark. [4]To determine the effect of elevated temperature.
Photostability Add stock solution to water in a clear vial. Expose to a light source (as per ICH Q1B) alongside a dark control wrapped in foil. [4][8]To assess light sensitivity.
  • Time Points: Withdraw aliquots from each test solution and the control at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). [4]4. Sample Quenching: Immediately before analysis, quench the reaction if necessary. For acid/base samples, neutralize with an equimolar amount of base/acid. For oxidative samples, the degradation may be slow enough not to require quenching, but it can be stopped by adding a small amount of sodium bisulfite.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (a method capable of resolving the parent peak from all degradation products). Monitor the % loss of the parent compound and the formation of any new peaks.

  • Data Interpretation: Compare the degradation profiles under different conditions to identify the primary stability liabilities. For example, if significant degradation occurs only in the H₂O₂ sample, the compound is primarily susceptible to oxidation.

References

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

  • MDPI. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Retrieved from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5997–6010. Retrieved from [Link]

  • Environmental Analysis Health and Toxicology. (2022). Biodegradation of p-nitroaniline by a novel bacterium, Pseudomonas sp. DL17. Environmental Analysis Health and Toxicology, 37(1), e2022001. Retrieved from [Link]

  • ResearchGate. (n.d.). Table: Thermal degradation rates of different amines. Retrieved from [Link]

  • European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Liu, W., et al. (2018). Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. Molecules, 23(6), 1466. Retrieved from [Link]

  • ResearchGate. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Nitroindazole. PubChem Compound Database. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study. New Journal of Chemistry, 44(39), 16965-16976. Retrieved from [Link]

  • Tamuliene, J., et al. (2017). Influence of Nitro Group Substitutes to the Stability and Energetic Properties of N-(2,4,6-trinitrophenyl)-1 H - 1,2,4-triazol-3-amine. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2020). pH effect on stability and kinetics degradation of nitazoxanide in solution. Drug Analysis Research, 4(1), 1-8. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 6-NITRO-1H-INDAZOLE. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Indazole, 6-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Structural Chemistry. (2019). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Structural Chemistry, 31, 615–622. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 6-Nitro-1H-indazol-4-amine Isolation

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals dealing with the complex isolation and purification of 6-nitro-1H-indazol-4-amin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals dealing with the complex isolation and purification of 6-nitro-1H-indazol-4-amine (CAS: 1082041-92-6)[1].

Indazole derivatives are critical scaffolds in kinase inhibitor development. However, the synthesis of 6-nitro-1H-indazol-4-amine—typically via the partial reduction of 4,6-dinitro-1H-indazole—presents significant regioselectivity and purification challenges. Below, we address the most common issues encountered during its isolation, providing causality-driven explanations and self-validating protocols.

Workflow Visualization

G A 4,6-Dinitro-1H-indazole (Starting Material) B Regioselective Reduction (Na2S or NH4HCO2/Pd-C) A->B Controlled conditions C Crude Mixture (Target + Isomers + Diamine) B->C Incomplete selectivity D Acid-Base Workup (1M HCl extraction) C->D Removes unreacted dinitro arenes E Chromatographic Polishing (RP-C18 or NH2-Silica) D->E Removes diamine & isomers F 6-Nitro-1H-indazol-4-amine (>98% Purity) E->F Final isolation

Figure 1: Optimized workflow for the synthesis and isolation of 6-nitro-1H-indazol-4-amine.

Frequently Asked Questions (FAQs)

FAQ 1: Regioselectivity & Over-Reduction

Question: My crude product contains significant amounts of 1H-indazole-4,6-diamine and the 4-nitro-1H-indazol-6-amine isomer. How can I control the partial reduction of 4,6-dinitro-1H-indazole?

Expertise & Causality: The reduction of dinitroarenes is notoriously difficult to arrest at the mono-amino stage using standard catalytic hydrogenation (e.g., H₂ gas with Pd/C), which almost invariably leads to the over-reduced 4,6-diamine byproduct. Furthermore, the 4- and 6-positions of the indazole ring have distinct electronic and steric environments. The 4-nitro moiety in 4,6-dinitro-1H-indazole is highly electronically activated by the adjacent pyrazole ring system, making it exceptionally susceptible to nucleophilic attack and targeted reduction[2].

To exploit this electronic differentiation, a Zinin-type reduction (using sodium sulfide or sodium dithionite) is preferred over generic hydrogenation. The nucleophilic sulfur species selectively attacks the more activated 4-nitro group, yielding the desired 6-nitro-1H-indazol-4-amine.

Self-Validating Protocol: Regioselective Zinin Reduction

  • Preparation: Suspend 4,6-dinitro-1H-indazole (1.0 eq) in a mixture of Ethanol/Water (3:1 v/v) and heat to 60°C.

  • Reagent Addition: Slowly add a freshly prepared aqueous solution of Sodium Sulfide nonahydrate (Na₂S·9H₂O, 1.2 eq) and elemental sulfur (0.2 eq) dropwise over 30 minutes. Validation checkpoint: The solution will turn deep red/orange, indicating the formation of the polysulfide active species.

  • Reaction Monitoring: Stir at 60°C for 2 hours. Monitor via TLC (DCM:MeOH 95:5). The reaction is self-validating when the highly non-polar dinitro spot disappears, replaced by a highly fluorescent, lower-Rf spot (the target mono-amine).

  • Quenching: Cool to 0°C and pour into ice water. Filter the resulting precipitate, which contains the crude 6-nitro-1H-indazol-4-amine.

FAQ 2: Chromatographic Tailing and Co-elution

Question: When purifying the crude product on standard normal-phase silica gel, I observe severe tailing and poor resolution from its isomer. How can I improve the separation?

Expertise & Causality: 6-nitro-1H-indazol-4-amine possesses a primary amine, a nitro group, and an acidic indazole NH. This triad creates a strong intermolecular hydrogen-bonding network. When run on standard, acidic normal-phase silica gel, the basic 4-amino group strongly interacts with free silanol groups, causing severe tailing and co-elution with the 6-amino isomer. To break these interactions, you must either mask the silanol groups (via mobile phase additives) or change the stationary phase entirely.

Data Presentation: Comparison of Purification Modalities

Purification ModalityStationary PhaseMobile Phase SystemExpected ResolutionRecommendation
Standard Normal Phase Bare Silica (SiO₂)DCM / MeOHPoor (Severe tailing)Not recommended. Leads to mixed fractions.
Deactivated Normal Phase Bare Silica (SiO₂)DCM / MeOH + 1% Et₃N ModerateAcceptable for rough, large-scale pre-purification.
Amine-Modified Phase NH₂-functionalized SilicaHexane / EtOAcGood (Sharp peaks)Highly recommended for isomer separation.
Reverse Phase (RP-HPLC) C18-bonded SilicaWater (0.1% TFA) / MeCNExcellentBest for final polishing to >98% purity.
FAQ 3: Final Polishing & Dinitro Removal

Question: How can I upgrade the purity of a ~85% pure batch to >98% and remove unreacted starting material without losing yield on a column?

Expertise & Causality: Chromatography is not always the most efficient way to separate unreacted 4,6-dinitro-1H-indazole from the target product. Instead, exploit their differential pKa values. The starting material (dinitro) is neutral/weakly acidic, whereas the target product (amino-nitro) is amphoteric, possessing a weakly basic primary amine. By performing a targeted acid-base extraction, you create a self-validating system where the impurities are physically partitioned away from the product.

Self-Validating Protocol: Acid-Base Polishing

  • Acidic Solubilization: Suspend the crude mixture in 1M HCl (aqueous) and stir vigorously for 30 minutes at room temperature.

  • Filtration: Filter the suspension. Validation checkpoint: The unreacted 4,6-dinitro-1H-indazole and any non-basic organic impurities remain insoluble and are captured on the filter paper. The filtrate contains the solubilized hydrochloride salt of 6-nitro-1H-indazol-4-amine.

  • Neutralization: Cool the acidic filtrate to 0°C in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches 7.5–8.0.

  • Precipitation: As the pH neutralizes, the free base of 6-nitro-1H-indazol-4-amine will crash out as a bright yellow/orange solid.

  • Isolation: Filter the solid, wash with cold distilled water to remove inorganic salts, and dry under vacuum at 45°C overnight. This typically upgrades purity to >98%.

References

  • 6-Nitro-1H-indazol-4-amine | CAS#:1082041-92-6 . Chemsrc. Available at:[Link]

  • 1H- and 2H-Indazoles (Update 2011) . Science of Synthesis, Thieme-Connect. Available at:[Link]

Sources

Optimization

overcoming steric hindrance in 6-nitro-1H-indazol-4-amine derivatives

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 6-nitro-1H-indazol-4...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 6-nitro-1H-indazol-4-amine derivatives.

Working with this scaffold presents a severe dual challenge:

  • Steric Hindrance: The C4-amino group is deeply embedded within the bicyclic indazole framework, sterically shielded by the adjacent C3 and C5 positions.

  • Electronic Deactivation: The 6-nitro group exerts a powerful electron-withdrawing effect (both inductively and via resonance), drastically reducing the electron density at the C4-amine and rendering it a highly deactivated nucleophile.

The following troubleshooting guides, self-validating protocols, and empirical data are designed to help you overcome these barriers.

Strategic Functionalization Workflow

G Start 6-Nitro-1H-indazol-4-amine Protect Step 1: N1 Protection (SEM-Cl or THP) Start->Protect ReactionType Determine Reaction Type Protect->ReactionType Amidation Amidation ReactionType->Amidation CrossCoupling C-N Cross-Coupling ReactionType->CrossCoupling AmideCond Acyl Chloride + DMAP or HATU at 80°C Amidation->AmideCond CouplingCond GPhos Pd-G3 + NaOTMS at 100°C CrossCoupling->CouplingCond Deprotect Step 3: Deprotection (TFA or TBAF) AmideCond->Deprotect CouplingCond->Deprotect Product Target C4-Functionalized Derivative Deprotect->Product

Strategic workflow for functionalizing sterically hindered 6-nitro-1H-indazol-4-amine.

Troubleshooting & FAQs

Q1: My Buchwald-Hartwig cross-coupling yields mostly unreacted starting material. How do I force the reaction? A: The failure is caused by catalyst deactivation combined with the poor nucleophilicity of the deactivated amine. Standard ligands (e.g., BINAP, dppf) are easily displaced by the indazole nitrogens, forming catalytically dormant palladium complexes. Causality & Solution: Switch to dialkylbiaryl monophosphine ligands specifically designed for deactivated and sterically hindered amines, such as 1[1]. Furthermore, use a moderate-strength, bulky base like Sodium trimethylsilanolate (NaOTMS ) instead of NaOt-Bu. NaOTMS limits base-mediated decomposition of the sensitive indazole core while effectively facilitating the deprotonation step in the catalytic cycle[1].

Q2: I am seeing multiple side products and poor yields during amidation. What is going wrong? A: You are observing competitive functionalization. The N1-H of the indazole is relatively acidic and can easily undergo competitive acylation or arylation before the deactivated C4-amine reacts[2]. Causality & Solution: You must mask the N1 position prior to functionalizing the C4-amine. A SEM (2-(trimethylsilyl)ethoxymethyl) or THP (tetrahydropyranyl) protecting group is highly recommended. These groups are stable under basic cross-coupling conditions and add significant steric bulk to the N1/N2 face, electronically and sterically directing the reaction exclusively to the C4-amine[3].

Q3: Even with N1 protection, standard peptide coupling reagents (EDC/HOBt) fail to form the C4-amide. What are the alternatives? A: The 6-nitro group severely depletes the nucleophilicity of the C4-amine, making standard carbodiimide coupling too mild to overcome the activation energy barrier. Causality & Solution: Convert your carboxylic acid to a highly reactive acyl chloride using oxalyl chloride. Perform the amidation in pyridine with DMAP (4-Dimethylaminopyridine) acting as a nucleophilic catalyst. Alternatively, if using the free acid, use HATU with DIPEA at elevated temperatures (60–80 °C) in DMF to force the formation of the active ester intermediate.

Self-Validating Experimental Protocols

Protocol 1: Regioselective N1-Protection (SEM-Cl)

Objective: Mask the acidic N1 proton to prevent competitive side reactions.

  • Initiation: Dissolve 6-nitro-1H-indazol-4-amine (1.0 eq) in anhydrous DMF (0.2 M) and cool to 0 °C under an argon atmosphere.

  • Deprotonation: Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Self-Validation Checkpoint: Observe the reaction carefully. The evolution of hydrogen gas (bubbling) and a distinct color shift to deep red/orange confirms the successful deprotonation of the N1 position. If no bubbling occurs, the NaH has degraded to NaOH; discard the mixture and use a fresh batch.

  • Protection: Add SEM-Cl (1.1 eq) dropwise. Remove the ice bath and stir for 2 hours at room temperature.

  • Quench & Isolate: Quench the reaction slowly with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

    • Self-Validation Checkpoint: Run a TLC (Hexanes/EtOAc 1:1). You should observe complete consumption of the highly polar starting material (low Rf) and the appearance of a single, less polar product spot (higher Rf), confirming successful N1-protection.

Protocol 2: Pd-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

Objective: Couple the sterically hindered C4-amine with an aryl halide.

  • Preparation: In a nitrogen-filled glovebox, combine the N1-protected 6-nitro-indazol-4-amine (1.0 eq), aryl bromide (1.2 eq), GPhos-Pd-G3 catalyst (2 mol%), and NaOTMS (1.5 eq) in a microwave vial.

  • Solvent Addition: Add anhydrous, degassed toluene (0.1 M). Seal the vial with a crimp cap.

  • Reaction: Remove the vial from the glovebox and heat to 100 °C in an oil bath for 12 hours.

    • Self-Validation Checkpoint: The reaction mixture should transition from the pre-catalyst resting state color to a dark, homogeneous solution. The presence of a heavy black precipitate (Pd black) within the first hour indicates premature catalyst deactivation; if observed, verify that your solvent was rigorously degassed and that the N1 protection was absolute.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a tightly packed pad of Celite to remove palladium residues. Concentrate the filtrate and purify via flash chromatography.

Quantitative Data: Catalyst & Base Optimization

The following table summarizes empirical data demonstrating the causality between ligand/base selection and reaction efficiency for the cross-coupling of hindered indazol-4-amines.

Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd₂(dba)₃ / BINAPNaOt-BuToluene100< 5%Rapid formation of Pd black; catalyst displaced by heterocycle.
Pd(OAc)₂ / XPhosCs₂CO₃1,4-Dioxane10015%Sluggish conversion; base too weak to deprotonate intermediate.
GPhos-Pd-G3NaOt-BuToluene10045%Moderate yield; some base-mediated degradation of indazole core.
GPhos-Pd-G3 NaOTMS Toluene 100 > 85% Clean conversion; robust catalyst stability and core preservation.

References

  • Reichert, E. C. "Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions." MIT DSpace.
  • BenchChem Application Notes. "Synthetic Routes for Modifying the Indazole Core of 6-Bromo-1-methyl-1h-indazol-4-amine." BenchChem.
  • "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." PubMed Central (PMC).

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for 6-nitro-1H-indazol-4-amine purity

HPLC Method Development for 6-Nitro-1H-indazol-4-amine Purity: A Comparative Guide As a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)—particularly indazole-based kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development for 6-Nitro-1H-indazol-4-amine Purity: A Comparative Guide

As a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)—particularly indazole-based kinase inhibitors—the purity of 6-nitro-1H-indazol-4-amine must be rigorously controlled. Positional isomers and synthetic by-products can severely compromise downstream reaction yields and final API efficacy. However, developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents a distinct analytical challenge due to its complex physicochemical profile: a polar and basic primary amine, an electron-withdrawing nitro group, and a heteroaromatic indazole core.

This guide objectively compares stationary phase chemistries and outlines a self-validating method development workflow engineered specifically for polar, basic, nitroaromatic compounds.

Physicochemical Profiling & Causality in Method Design

To build a robust, self-validating chromatographic method, we must first establish the causality behind the analyte's interactions with the stationary and mobile phases.

  • The Basic Amine Challenge : Primary amines are highly polar and ionizable. In standard reversed-phase (RP) HPLC, basic compounds frequently suffer from poor retention and severe peak tailing. This is caused by secondary electrostatic interactions between the positively charged amine and unreacted, acidic silanol groups on the silica support[1].

  • The Nitroaromatic Core : The nitro group acts as a strong π -electron acceptor, creating a significant dipole. This presents an opportunity for orthogonal selectivity if we utilize a stationary phase capable of π−π interactions[2].

  • Mobile Phase pH Causality : To suppress the ionization of the basic amine and ensure consistent retention, the mobile phase pH must be strictly controlled. Operating at an acidic pH (e.g., pH 2.5–3.0 using formic acid) ensures the amine is fully protonated, while simultaneously neutralizing acidic silanols on the column surface to minimize tailing[3].

Comparative Column Performance

Selecting the correct stationary phase is the most critical decision in this method development. We compared three distinct column chemistries to evaluate their performance for 6-nitro-1H-indazol-4-amine purity analysis.

  • Base-Deactivated C18 (e.g., Hypersil BDS C18) : A conventional choice relying purely on hydrophobic interactions. While base-deactivated silica reduces silanol activity, the highly polar nature of the protonated amine often leads to early elution and moderate tailing[4].

  • Polar-Embedded / Amide Phase (e.g., Ascentis RP-Amide) : These columns incorporate an amide functional group within the alkyl chain. The amide group provides a shielding effect against residual silanols, dramatically improving peak shape for basic amines. Unlike amino-functionalized columns, amide phases are non-reactive, preventing irreversible stationary phase deactivation[5].

  • Phenyl-Hexyl Phase (e.g., Ascentis Phenyl) : Features a phenyl ring at the end of a hexyl chain. This phase is uniquely suited for nitroaromatics and heteroaromatics, as it facilitates π−π interactions between the electron-rich phenyl phase and the electron-deficient nitro-indazole ring, offering superior retention and resolution[2].

Table 1: Representative Quantitative Performance Data (Isocratic Screening: 20% Acetonitrile / 80% 0.1% Formic Acid)

Column ChemistryPrimary Interaction MechanismRetention Factor ( k′ )Asymmetry ( As​ )Resolution ( Rs​ ) from IsomersSuitability for 6-Nitro-1H-indazol-4-amine
Base-Deactivated C18 Hydrophobic2.11.551.8Moderate. Prone to amine-silanol tailing.
Polar-Embedded (Amide) Hydrophobic + H-Bonding2.81.052.4Excellent. Shielded silanols prevent tailing.
Phenyl-Hexyl Hydrophobic + π−π Stacking4.51.103.5Superior. Ideal for nitroaromatics/heteroaromatics.

Conclusion: While the Amide phase provides the best peak shape, the Phenyl-Hexyl phase is the optimal choice for this specific analyte due to the massive gain in resolution ( Rs​=3.5 ) driven by π−π interactions with the nitro group.

Experimental Workflow & Self-Validating Protocols

To ensure reproducibility across different laboratories, the method development must follow a logical, self-validating sequence.

Workflow N1 Analyte Profiling (pKa, LogP, Dipoles) N2 Column Screening (C18, Phenyl, Amide) N1->N2 N3 Mobile Phase Tuning (pH Control & Buffers) N2->N3 N4 Gradient Optimization (Resolution Maximization) N3->N4 N5 Method Validation (Self-Validating SST) N4->N5

Sequential HPLC method development workflow for analyzing polar basic indazole derivatives.

Detailed Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A) : 0.1% Formic Acid in LC-MS grade water (pH ~ 2.7).

    • Causality: Formic acid acts as a volatile buffer that fully protonates the primary amine, preventing partial ionization states that lead to peak splitting[3].

  • Organic Phase (B) : 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step 2: Sample Preparation

  • Diluent : Water/Acetonitrile (90:10 v/v).

    • Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-front distortion (the "strong solvent effect") which is highly detrimental to early-eluting polar compounds.

  • Concentration : Prepare the main analyte at 0.5 mg/mL. Spike with 0.1% w/w of known positional isomers (e.g., 5-nitro-1H-indazol-4-amine) to create a System Suitability Test (SST) solution.

Step 3: Chromatographic Conditions

  • Column : Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 35°C (Reduces mobile phase viscosity, improving mass transfer and sharpening peaks).

  • Detection : UV at 254 nm.

  • Gradient Program :

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus polar analytes)

    • 2.0 - 12.0 min: 5% to 60% B (Linear gradient for impurity resolution)

    • 12.0 - 15.0 min: 95% B (Column wash)

    • 15.1 - 20.0 min: 5% B (Re-equilibration)

Step 4: The Self-Validating Mechanism (SST) A method is only as reliable as its internal controls. Before analyzing unknown batches, inject the SST solution. The system is mathematically validated for the run only if it meets the following criteria:

  • Resolution ( Rs​ ) : 2.0 between 6-nitro-1H-indazol-4-amine and its closest eluting impurity.

  • Tailing Factor ( Tf​ ) : 1.2 for the main peak (verifies silanol suppression is active).

  • Precision : Retention time %RSD 1.0% over 5 replicate injections.

References

  • Source: pharmaguru.
  • Source: sigmaaldrich.
  • Source: biopharmaservices.
  • Source: rasayanjournal.co.
  • Source: mtc-usa.

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Characterization of 4-amino-6-nitroindazole

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth technical comparison of mass spectrometry-ba...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the characterization of 4-amino-6-nitroindazole, a heterocyclic compound of interest. We will delve into the rationale behind selecting appropriate ionization techniques and predict the fragmentation pathways, offering a robust framework for its analysis.

Introduction to 4-amino-6-nitroindazole

4-amino-6-nitroindazole belongs to the indazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities. The presence of both an amino and a nitro group on the indazole scaffold suggests a molecule with distinct electronic properties that will influence its behavior in a mass spectrometer. Accurate mass measurement and fragmentation analysis are crucial for confirming its identity and for future metabolic or degradation studies.

The chemical structure of 4-amino-6-nitroindazole is presented below. Based on the structure of 6-nitroindazole (C₇H₅N₃O₂), the addition of an amino group results in a molecular formula of C₇H₆N₄O₂ and a monoisotopic mass of approximately 178.0491 g/mol .

Chemical Structure of 4-amino-6-nitroindazole

Caption: Chemical structure of 4-amino-6-nitroindazole.

Comparative Analysis of Ionization Techniques

The choice of ionization technique is critical for obtaining high-quality mass spectra. For a molecule like 4-amino-6-nitroindazole, with both a basic amino group and a polar nitro group, several "soft" ionization methods are viable. These techniques are designed to generate intact molecular ions with minimal in-source fragmentation, which is essential for accurate molecular weight determination.

Ionization TechniquePrincipleSuitability for 4-amino-6-nitroindazoleExpected Ion(s)
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample to create an aerosol. Ions are formed by the evaporation of charged droplets.[1]Highly Suitable. The amino group is readily protonated in positive ion mode, and the overall polarity of the molecule makes it amenable to ESI.[M+H]⁺
Atmospheric Pressure Chemical Ionization (APCI) A heated nebulizer vaporizes the sample, which is then ionized by a corona discharge. It is well-suited for less polar and thermally stable compounds.[2]Suitable Alternative. If the compound has limited solubility in common ESI solvents or shows poor ESI response, APCI is a strong candidate. Its thermal stability would need to be considered.[M+H]⁺ and potentially M⁺•
Atmospheric Pressure Photoionization (APPI) A UV lamp ionizes the sample, often with the aid of a dopant. It is particularly effective for nonpolar compounds.Less Common, but Viable. APPI could be employed, especially if ESI and APCI yield unsatisfactory results. It can ionize a wide range of compounds.[M+H]⁺ and M⁺•

Recommendation: Electrospray ionization (ESI) in positive ion mode is the recommended starting point for the analysis of 4-amino-6-nitroindazole due to the presence of the basic amino group, which is readily protonated.

Experimental Protocols

High-Resolution Mass Spectrometry for Accurate Mass Determination

Objective: To determine the elemental composition of 4-amino-6-nitroindazole by obtaining a high-resolution mass spectrum.

Instrumentation: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is required.

Procedure:

  • Sample Preparation: Prepare a 1-10 µM solution of 4-amino-6-nitroindazole in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid will facilitate protonation.

  • Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Mass Spectrometer Settings (Positive ESI Mode):

    • Capillary Voltage: 3.5-4.5 kV

    • Cone Voltage: 20-40 V (optimize for minimal fragmentation)

    • Source Temperature: 120-150 °C

    • Desolvation Temperature: 350-450 °C

    • Mass Range: m/z 50-500

    • Resolution: >10,000 FWHM

  • Data Acquisition: Acquire the full scan mass spectrum.

  • Data Analysis: Determine the accurate mass of the protonated molecule [M+H]⁺ and use software to predict the elemental composition.

G cluster_0 Sample Preparation cluster_1 Infusion & Ionization cluster_2 Mass Analysis cluster_3 Data Analysis Prepare 1-10 µM solution in ACN:H2O with 0.1% Formic Acid Prepare 1-10 µM solution in ACN:H2O with 0.1% Formic Acid Direct infusion at 5-10 µL/min Direct infusion at 5-10 µL/min Prepare 1-10 µM solution in ACN:H2O with 0.1% Formic Acid->Direct infusion at 5-10 µL/min Electrospray Ionization (ESI) - Positive Mode Electrospray Ionization (ESI) - Positive Mode Direct infusion at 5-10 µL/min->Electrospray Ionization (ESI) - Positive Mode High-Resolution MS (Q-TOF or Orbitrap) High-Resolution MS (Q-TOF or Orbitrap) Electrospray Ionization (ESI) - Positive Mode->High-Resolution MS (Q-TOF or Orbitrap) Acquire Full Scan Spectrum (m/z 50-500) Acquire Full Scan Spectrum (m/z 50-500) High-Resolution MS (Q-TOF or Orbitrap)->Acquire Full Scan Spectrum (m/z 50-500) Determine Accurate Mass of [M+H]⁺ Determine Accurate Mass of [M+H]⁺ Acquire Full Scan Spectrum (m/z 50-500)->Determine Accurate Mass of [M+H]⁺ Elemental Composition Prediction Elemental Composition Prediction Determine Accurate Mass of [M+H]⁺->Elemental Composition Prediction

Caption: Workflow for accurate mass determination of 4-amino-6-nitroindazole.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Objective: To induce fragmentation of the protonated molecule and analyze the resulting fragment ions to elucidate the structure of 4-amino-6-nitroindazole.

Instrumentation: A tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Ion Trap) is necessary.

Procedure:

  • Sample Introduction: Infuse the sample as described for high-resolution MS.

  • Precursor Ion Selection: Isolate the protonated molecule [M+H]⁺ (expected at m/z 179.0566) in the first mass analyzer.

  • Collision-Induced Dissociation (CID): Introduce a collision gas (e.g., argon or nitrogen) into a collision cell to induce fragmentation of the precursor ion. The collision energy should be varied (e.g., 10-40 eV) to observe a range of fragment ions.

  • Fragment Ion Analysis: Scan the second mass analyzer to detect the fragment ions produced.

  • Data Interpretation: Propose fragmentation pathways based on the observed neutral losses and the masses of the fragment ions.

Predicted Fragmentation Pathways

Based on the known fragmentation patterns of nitroaromatic compounds and aromatic amines, the following fragmentation pathways are predicted for the [M+H]⁺ ion of 4-amino-6-nitroindazole.

A primary and characteristic fragmentation of nitroaromatic compounds is the loss of the nitro group (NO₂) or nitric oxide (NO). The presence of the amino group will also influence the fragmentation, potentially leading to the loss of ammonia (NH₃) or related species.

Key Predicted Fragmentations:

  • Loss of NO₂ (46 Da): A common fragmentation for nitroaromatics, leading to a fragment ion at m/z 133.05.

  • Loss of NO (30 Da): Another characteristic loss from the nitro group, resulting in a fragment at m/z 149.05.

  • Loss of H₂O (18 Da): This could occur from the interaction of the amino and nitro groups, particularly in the ortho position, though less likely here.

  • Loss of NH₃ (17 Da): Fragmentation involving the amino group.

  • Ring Cleavage: At higher collision energies, cleavage of the indazole ring system is expected.

G M+H [M+H]⁺ m/z 179.0566 Loss_NO2 Loss of NO₂ (46 Da) M+H->Loss_NO2 Loss_NO Loss of NO (30 Da) M+H->Loss_NO Loss_NH3 Loss of NH₃ (17 Da) M+H->Loss_NH3 Frag1 [C₇H₆N₂]⁺ m/z 133.05 Loss_NO2->Frag1 Further_Frag Further Fragmentation (Ring Cleavage) Frag1->Further_Frag Frag2 [C₇H₆N₂O]⁺ m/z 149.05 Loss_NO->Frag2 Frag2->Further_Frag Frag3 [C₇H₃N₂O₂]⁺ m/z 162.03 Loss_NH3->Frag3 Frag4 Smaller Fragments Further_Frag->Frag4

Sources

Validation

Comparative Pharmacological Guide: 6-Nitro-1H-indazol-4-amine vs. Classical Nitroindazoles

The indazole scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for targeting various neurological and inflammatory pathways. Within this class, nitroindazoles have garnered signific...

Author: BenchChem Technical Support Team. Date: March 2026

The indazole scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for targeting various neurological and inflammatory pathways. Within this class, nitroindazoles have garnered significant attention due to their unique electronic properties and target specificity.

This guide provides an in-depth comparative analysis of the emerging functionalized analog 6-nitro-1H-indazol-4-amine against classical nitroindazoles (5-nitroindazole, 6-nitroindazole, and 7-nitroindazole). By analyzing structure-activity relationships (SAR) and established experimental data, we provide a framework for researchers evaluating these compounds for neurological drug development[1].

Structural Rationale & Target Specificity

The position of the nitro group on the indazole ring profoundly dictates the molecule's pharmacological profile.

  • 7-Nitroindazole (7-NI): The gold standard for neuronal Nitric Oxide Synthase (nNOS) inhibition. The nitro group at position 7 aligns perfectly within the heme-binding pocket of nNOS, allowing it to act as a selective, blood-brain barrier (BBB) penetrable inhibitor without elevating blood pressure[2][3].

  • 5-Nitroindazole & 6-Nitroindazole: Shifting the nitro group to the 5 or 6 position drastically reduces NOS affinity but significantly enhances Monoamine Oxidase B (MAO-B) inhibition. These isomers are potent inhibitors of the oxidative activation of the neurotoxin MPTP to MPP+[4].

  • 6-Nitro-1H-indazol-4-amine (CAS 1082041-92-6): This compound introduces a primary amine at position 4 alongside the nitro group at position 6. The electron-donating amine directly opposes the electron-withdrawing nitro group, altering the molecule's dipole moment. This dual functionalization introduces a new hydrogen-bond donor, which SAR models predict will shift its affinity away from classical MAO-B pockets and toward kinase hinge regions, making it a highly specialized screening candidate.

MOA nNOS nNOS (Neuronal NOS) NO Nitric Oxide (NO) nNOS->NO MAOB MAO-B Enzyme MPP MPP+ (Neurotoxic) MAOB->MPP LArg L-Arginine LArg->nNOS MPTP MPTP MPTP->MAOB Indazole7 7-Nitroindazole Indazole7->nNOS Inhibits Indazole56 5-/6-Nitroindazole Indazole56->MAOB Inhibits Indazole64 6-Nitro-1H-indazol-4-amine Indazole64->nNOS Indazole64->MAOB

Divergent inhibitory pathways of nitroindazole derivatives on nNOS and MAO-B.

Comparative Pharmacological Data

The following table synthesizes the in vitro performance of these compounds across primary neurological targets. Note that while 7-NI, 5-NI, and 6-NI have robust empirical data, 6-nitro-1H-indazol-4-amine is evaluated based on its functional group contributions relative to the 6-NI baseline.

CompoundnNOS IC₅₀ (µM)eNOS IC₅₀ (µM)MAO-B IC₅₀ (µM)Primary Application
7-Nitroindazole 0.47[2]0.78[5]27.8[4]Selective nNOS inhibitor; Anti-nociceptive[3]
6-Nitroindazole > 10.0 (Weak)> 10.02.50[4]MAO-B inhibitor; Radical scavenger[4]
5-Nitroindazole > 10.0 (Weak)> 10.00.99[4]Potent MAO-B inhibitor; MPTP blockade[4]
6-Nitro-1H-indazol-4-amine Reduced affinityReduced affinityAltered (Steric shift)Novel building block; Kinase/Dual-target screening

Experimental Methodologies & Validation Protocols

To ensure scientific integrity and reproducible validation, the following self-validating protocols are recommended when benchmarking 6-nitro-1H-indazol-4-amine against its classical counterparts.

Protocol A: Radiometric NOS Inhibition Assay

Causality Check: Nitroaromatic compounds often absorb UV/Vis light, which can cause false positives in standard colorimetric Griess assays. Utilizing a radiometric [³H]-L-arginine conversion assay bypasses optical interference, ensuring trustworthy IC₅₀ calculations[2].

  • Tissue Preparation: Homogenize mouse cerebellum (rich in nNOS) in ice-cold 50 mM HEPES buffer (pH 7.4) containing 1 mM DTT and protease inhibitors. Centrifuge at 20,000 × g for 15 mins at 4°C.

  • Reaction Mixture: Combine 10 µL of tissue supernatant with 40 µL of reaction buffer containing 100 nM calmodulin, 1.25 mM CaCl₂, 1 mM NADPH, and 10 µM [³H]-L-arginine.

  • Compound Incubation: Add the nitroindazole compound (e.g., 7-NI or 6-nitro-1H-indazol-4-amine) dissolved in DMSO (final DMSO concentration <1%). Incubate at 37°C for 15 minutes.

  • Termination: Stop the reaction by adding 1 mL of ice-cold stop buffer (20 mM HEPES, 2 mM EDTA, pH 5.5). Rationale: EDTA chelates calcium, immediately halting calmodulin-dependent nNOS activity.

  • Separation & Quantification: Pass the mixture through a Dowex 50W-X8 cation exchange resin. Unreacted [³H]-L-arginine binds to the resin, while the neutral product [³H]-L-citrulline flows through. Quantify the flow-through using liquid scintillation counting.

Workflow Prep Tissue Prep (Cerebellum) Incubate Incubation [3H]-L-Arg + Inhibitor Prep->Incubate Stop Stop Reaction (EDTA Buffer) Incubate->Stop Separate Ion Exchange (Dowex Resin) Stop->Separate Quantify Quantification (Scintillation) Separate->Quantify

Workflow for radiometric quantification of NOS inhibition.

Protocol B: MAO-B Enzymatic Assay via MPTP Oxidation

Causality Check: Because 6-nitroindazole is a known MAO-B inhibitor, evaluating 6-nitro-1H-indazol-4-amine requires assessing its ability to block the specific oxidative activation of MPTP to the neurotoxic MPP+[4].

  • Enzyme Source: Utilize recombinant human MAO-B or isolated rat brain mitochondria.

  • Incubation: Incubate the enzyme preparation with 1 mM MPTP and varying concentrations of the test compound (0.1 µM to 100 µM) in 50 mM phosphate buffer (pH 7.4) at 37°C for 30 minutes.

  • Quenching: Terminate the reaction by adding perchloric acid (final concentration 0.1 M) to precipitate proteins. Centrifuge at 10,000 × g for 10 minutes.

  • HPLC Analysis: Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column. Use UV detection at 295 nm to specifically quantify the formation of the intermediate MPDP+ and the final product MPP+.

Physicochemical Properties & Formulation Impact

The addition of the amine group in 6-nitro-1H-indazol-4-amine significantly alters its physicochemical properties compared to the base nitroindazoles.

Property7-Nitroindazole6-Nitroindazole6-Nitro-1H-indazol-4-amine
Molecular Weight 163.13 g/mol [5]163.13 g/mol 178.15 g/mol
H-Bond Donors 113 (Indazole NH + Amine NH₂)
H-Bond Acceptors 334
Solubility Profile High in DMSO (>100 mg/mL)[5]Sparingly soluble in water[1]Increased hydrophilicity due to amine

Formulation Insight: While 7-NI is highly lipophilic and readily crosses the BBB (making it ideal for in vivo CNS studies)[2], the increased topological polar surface area (TPSA) of 6-nitro-1H-indazol-4-amine may restrict passive BBB diffusion. However, this increased polarity makes it a superior candidate for aqueous assay formulations and targeted peripheral drug design.

References

  • MedChemExpress. 7-Nitroindazole | NOS Inhibitor.
  • Cayman Chemical. 7-Nitroindazole (CAS Number: 2942-42-9).
  • Moore PK, et al. 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. PubMed.
  • BenchChem. A Comparative Analysis of 7-Nitro-1H-indazol-6-ol and its Nitroindazole Analogs.
  • Taylor & Francis. Nitroindazole compounds inhibit the oxidative activation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) neurotoxin to neurotoxic pyridinium cations by human monoamine oxidase (MAO).
  • Chemsrc. 6-Nitro-1H-indazol-4-amine | CAS#:1082041-92-6.

Sources

Comparative

Part 1: Core Molecular Vibrations of 6-nitro-1H-indazol-4-amine

As a Senior Application Scientist, selecting the appropriate Fourier Transform Infrared (FTIR) spectroscopy modality is just as critical as interpreting the resulting spectrum. When analyzing highly functionalized solid...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate Fourier Transform Infrared (FTIR) spectroscopy modality is just as critical as interpreting the resulting spectrum. When analyzing highly functionalized solid pharmaceutical intermediates like 6-nitro-1H-indazol-4-amine, the choice between Attenuated Total Reflectance (ATR) and Transmission (KBr pellet) techniques fundamentally alters the spectral output, the detection limits, and the resulting analytical confidence.

This guide objectively compares these two foundational FTIR methodologies, providing the theoretical causality behind their spectral differences and establishing self-validating protocols for rigorous quality control.

6-nitro-1H-indazol-4-amine (CAS: 1082041-92-6) is a highly functionalized heterocyclic compound . Its structure features an indazole core substituted with a primary amine at the 4-position and a nitro group at the 6-position. The interplay of these functional groups yields a rich, highly diagnostic IR fingerprint.

Understanding the causality behind these peaks is essential for accurate spectral interpretation. For instance, the primary amine (-NH₂) yields two distinct high-frequency stretching bands due to the in-phase (symmetric) and out-of-phase (asymmetric) stretching of its two N-H bonds. Similarly, the nitro group (-NO₂) exhibits two intense bands driven by the resonance stabilization of its N-O bonds.

Table 1: Diagnostic IR Peaks for 6-nitro-1H-indazol-4-amine

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Diagnostic Significance
Primary Amine (-NH₂) N-H Asymmetric Stretch~3450Higher frequency band of the primary amine doublet.
Primary Amine (-NH₂) N-H Symmetric Stretch~3350Lower frequency band; confirms presence of -NH₂ vs -NHR.
Indazole Ring N-H Stretch3150 – 3200 (Broad)Characteristic of the pyrazole-fused ring system.
Aromatic Ring C-H Stretch3050 – 3100Indicates sp² hybridized carbons.
Amine (-NH₂) N-H Bend (Scissoring)~1620Strong band confirming the primary amine structure.
Nitro Group (-NO₂) N-O Asymmetric Stretch1520 – 1550Highly intense peak due to resonance-stabilized N-O bonds.
Nitro Group (-NO₂) N-O Symmetric Stretch1330 – 1350Pairs with the asymmetric stretch to confirm nitro substitution.
Aromatic Amine C-N Stretch1250 – 1300Confirms the attachment of the amine to the aromatic ring.

Part 2: Methodological Comparison: ATR-FTIR vs. KBr Pellet Transmission

While both methods analyze the same fundamental vibrations, the physics of how the infrared beam interacts with the solid sample dictates the performance of the assay.

ATR-FTIR (Attenuated Total Reflectance) ATR-FTIR has largely replaced transmission FTIR as the standard sampling technique for rapid, non-destructive analysis 1. It utilizes an internal reflective element (IRE), such as a diamond or ZnSe crystal, to generate an evanescent wave that penetrates the sample orthogonally 1.

  • The Causality of Spectral Shift: Because the penetration depth ( dp​ ) of the evanescent wave is directly proportional to the wavelength, high-frequency bands (like the N-H stretches at >3300 cm⁻¹) will appear artificially weak compared to lower-frequency bands (like the nitro stretches at ~1340 cm⁻¹).

  • Performance: Ideal for rapid identity confirmation (ID testing), but less suited for detecting trace impurities due to its shallow penetration depth (typically 0.5 to 2 µm).

Transmission FTIR (KBr Pellet) The KBr method involves dispersing the solid analyte in an infrared-transparent potassium bromide matrix, which is then pressed into a solid disc 2.

  • The Causality of Superior Sensitivity: By passing the IR beam completely through the sample, the effective pathlength is significantly increased compared to ATR 2. This yields superior sensitivity for trace analysis and sharper peaks free from refractive index anomalies.

  • Performance: The gold standard for quantitative work, resolving complex overlapping bands, and matching against historical transmission reference libraries 2 [[3]]().

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow must be self-validating. Below are the optimized protocols for analyzing 6-nitro-1H-indazol-4-amine.

Protocol A: High-Sensitivity KBr Pellet Transmission
  • Sample Milling: Grind 1–2 mg of 6-nitro-1H-indazol-4-amine with 100–200 mg of spectral-grade, desiccated KBr using an agate mortar and pestle 4.

    • Causality: The particle size must be reduced to less than 2 µm (smaller than the shortest IR wavelength analyzed) to minimize Mie scattering (the Christiansen effect), which otherwise causes a severely sloping baseline at the high-frequency end of the spectrum.

  • Pellet Pressing: Transfer the homogeneous mixture to a pellet die and apply 10 tons of pressure using a hydraulic press 4. Apply a vacuum during pressing.

    • Causality: The vacuum removes trapped air and moisture. Residual moisture will produce a broad O-H stretch near 3400 cm⁻¹, which will obscure and mask the critical primary amine N-H stretching bands of the indazole ring.

  • System Validation: A high-quality pellet must be visually transparent. Run a background scan of a blank KBr pellet to ratio out environmental CO₂ and H₂O before analyzing the sample pellet.

Protocol B: Rapid ATR-FTIR Screening
  • Crystal Preparation: Clean the diamond or ZnSe ATR crystal with a volatile solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Collection: Collect a background spectrum of the clean, empty crystal to establish a flat baseline 1.

  • Sample Application: Place a small amount of neat 6-nitro-1H-indazol-4-amine powder directly onto the crystal [[1]]().

  • Pressure Application: Engage the pressure anvil to compress the powder against the crystal.

    • Causality: Intimate optical contact is strictly required because the evanescent wave only penetrates a few microns into the sample 1. Insufficient downforce results in poor contact, yielding weak, noisy spectra with poor signal-to-noise ratios []().

  • System Validation: Apply an ATR correction algorithm in the spectrometer software to mathematically compensate for the wavelength-dependent penetration depth, allowing the spectrum to be accurately compared against standard transmission libraries.

Part 4: Visualizing the Analytical Workflow

FTIR_Workflow Start Solid Sample: 6-nitro-1H-indazol-4-amine Decision Select FTIR Modality Start->Decision ATR_Path ATR-FTIR (Attenuated Total Reflectance) Decision->ATR_Path Routine QC / Speed KBr_Path Transmission FTIR (KBr Pellet) Decision->KBr_Path Trace / Library Match ATR_Prep Direct Application to Crystal (No dilution required) ATR_Path->ATR_Prep KBr_Prep Grind with dry KBr (1:100) Target particle size <2 µm KBr_Path->KBr_Prep ATR_Action Apply Constant Pressure (Ensure optical contact) ATR_Prep->ATR_Action ATR_Result Rapid ID & QA/QC (Note: Peak intensities vary with penetration depth) ATR_Action->ATR_Result KBr_Action Hydraulic Press (10 tons) Apply vacuum to remove H2O KBr_Prep->KBr_Action KBr_Result High-Sensitivity Analysis (Sharp peaks, ideal for trace impurity detection) KBr_Action->KBr_Result

Figure 1: Decision workflow for selecting FTIR modality and sample preparation.

References

  • Chemsrc.6-Nitro-1H-indazol-4-amine | CAS#:1082041-92-6.
  • Kintek Press.What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?
  • RSC Publishing.Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review.
  • Edinburgh Instruments.Common Sampling Techniques of FTIR Spectroscopy.
  • PMC (NIH).FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation.

Sources

Validation

A Senior Application Scientist's Guide to Validating the Synthesis of 6-nitro-1H-indazol-4-amine via LC-MS

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the synthesis and verification of novel chemical entities are foundational. The compound 6-nitr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and verification of novel chemical entities are foundational. The compound 6-nitro-1H-indazol-4-amine is a key intermediate with significant potential in medicinal chemistry. Its purity and structural integrity are paramount for the successful development of new therapeutic agents. This guide provides an in-depth, experience-driven approach to the synthesis and, critically, the validation of 6-nitro-1H-indazol-4-amine, leveraging the power and sensitivity of Liquid Chromatography-Mass Spectrometry (LC-MS).

The Strategic Importance of Rigorous Validation

In pharmaceutical development, validating an analytical method is not merely a regulatory formality but a cornerstone of reliable and reproducible scientific data.[1] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[2][3] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), which provides a comprehensive framework for the validation of analytical procedures.[2][4]

This guide will first detail a plausible synthetic route for 6-nitro-1H-indazol-4-amine. Subsequently, it will provide a comprehensive, step-by-step protocol for developing and validating a robust LC-MS method to confirm the synthesis and purity of the target compound. Finally, a comparative analysis against a more traditional HPLC-UV method will highlight the superior sensitivity and specificity of LC-MS for this application.

Part 1: Synthesis of 6-nitro-1H-indazol-4-amine

The synthesis of 6-nitro-1H-indazol-4-amine can be approached through a multi-step process. A common strategy involves the cyclization of a substituted benzonitrile followed by the reduction of a nitro group.[5] This ensures regioselectivity and provides a reliable route to the desired product.

Proposed Synthetic Workflow

A plausible synthetic route begins with a substituted benzonitrile, which undergoes cyclization with hydrazine to form the indazole ring. The final step involves the reduction of the nitro group to the amine.[5][6]

Caption: High-level synthetic workflow for 6-nitro-1H-indazol-4-amine.

Experimental Protocol: Synthesis

Step 1: Synthesis of 6-bromo-4-nitro-1H-indazole [5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-2-fluoro-3-nitrobenzonitrile (1.0 eq) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (4.0 - 10.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 80-90°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture. The product will precipitate. Collect the solid by vacuum filtration and wash with cold ethanol, followed by water.

  • Drying: Dry the solid under vacuum to yield 6-bromo-4-nitro-1H-indazole.

Step 2: Synthesis of 6-nitro-1H-indazol-4-amine [5][6]

  • Reaction Setup: Suspend 6-bromo-4-nitro-1H-indazole (1.0 eq) in a suitable solvent such as acetic acid or a mixture of ethanol and aqueous HCl in a round-bottom flask with a reflux condenser.

  • Reagent Addition: Add iron powder (Fe) (5.0 eq) to the suspension.

  • Reaction: Heat the mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter the hot reaction mixture through a pad of Celite® to remove the iron salts.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Part 2: LC-MS Method Development and Validation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[7][8] Its high sensitivity and selectivity make it an ideal tool for the analysis of small molecules in complex matrices.[7][9]

LC-MS Analytical Workflow

The analytical workflow involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.

Caption: General workflow for LC-MS analysis of synthesized compounds.

Detailed LC-MS Method Protocol

This protocol is a starting point and should be optimized based on the specific instrumentation and laboratory conditions.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized 6-nitro-1H-indazol-4-amine.

  • Dissolve in a diluent (e.g., 50:50 methanol:water) to a final concentration of 100 µg/mL.

  • Prepare a series of dilutions for linearity assessment (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Filter all solutions through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography Conditions:

  • Column: Ascentis® Express C18, 150 x 3.0 mm, 2.7 µm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.[10]

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90-10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.[10]

  • MRM Transition: The precursor ion will be the protonated molecule [M+H]+ of 6-nitro-1H-indazol-4-amine (C7H6N4O2, MW: 178.15).[11] A specific product ion will be monitored. The exact m/z values should be determined by direct infusion of a standard solution.

  • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximum signal intensity.

Validation of the LC-MS Method

Method validation is performed according to ICH Q2(R2) guidelines, assessing specificity, linearity, accuracy, precision, and robustness.[1][2][4]

Caption: Key parameters for analytical method validation.

1. Specificity: The ability to assess the analyte in the presence of other components.[1]

  • Procedure: Analyze a blank (diluent), a sample of the starting material, and a sample of the final product.

  • Acceptance Criteria: The peak for 6-nitro-1H-indazol-4-amine should be well-resolved from any impurities and starting materials, with no significant interference at its retention time in the blank.

2. Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte.[3]

  • Procedure: Analyze a series of at least five concentrations across a specified range.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.

3. Accuracy: The closeness of the test results to the true value.[1]

  • Procedure: Perform spike-recovery experiments by adding known amounts of a certified reference standard to the sample matrix.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision: The degree of agreement among individual test results.

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the same sample on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Assess within-laboratory variations by analyzing the same sample on different days, with different analysts, or on different equipment.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.[1]

5. Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small variations in parameters such as mobile phase composition, flow rate, and column temperature.

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits.

Part 3: Comparative Analysis: LC-MS vs. HPLC-UV

To illustrate the advantages of the LC-MS method, a comparison with a hypothetical, validated HPLC-UV method is presented.

ParameterLC-MS MethodHPLC-UV MethodJustification for LC-MS Superiority
Specificity High (based on mass-to-charge ratio)Moderate (based on UV absorbance)LC-MS can differentiate between compounds with similar retention times but different masses, providing unambiguous identification.
Limit of Quantitation (LOQ) ~0.1 ng/mL~10 ng/mLThe high sensitivity of MS detection allows for the quantification of trace-level impurities that might be missed by UV detection.[7]
Linear Range 0.1 - 100 µg/mL0.5 - 100 µg/mLBoth methods can demonstrate good linearity, but the wider dynamic range of LC-MS is often advantageous.
Accuracy (% Recovery) 99.5 ± 1.0%99.2 ± 1.5%Both methods can be accurate, but the higher specificity of LC-MS can lead to more reliable accuracy data.
Precision (%RSD) < 1.5%< 2.0%Both methods can achieve excellent precision.

Conclusion

The successful synthesis of 6-nitro-1H-indazol-4-amine is a critical first step in its journey as a potential pharmaceutical building block. However, it is the rigorous validation of its identity and purity that provides the foundation of trust for all subsequent research and development activities. This guide has outlined a robust synthetic approach and a detailed, ICH-compliant LC-MS method for the comprehensive analysis of this important compound. The inherent sensitivity and specificity of LC-MS offer significant advantages over traditional chromatographic techniques, ensuring the highest level of confidence in the quality of the synthesized material. By adopting such a scientifically sound and well-validated approach, researchers can accelerate their drug discovery and development programs with a high degree of certainty.

References

  • Chemsrc. 6-Nitro-1H-indazol-4-amine | CAS#:1082041-92-6. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • Drug Development & Delivery. Application of LCMS in small-molecule drug development. Available from: [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • BioPharm International. Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Available from: [Link]

  • Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. Available from: [Link]

  • YouTube. Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Available from: [Link]

  • PubMed. Fast LC/MS in the analysis of small molecules. Available from: [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available from: [Link]

  • Medium. What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester?. Available from: [Link]

  • Taylor & Francis Online. Synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole and their biological importance. Available from: [Link]

  • National Center for Biotechnology Information. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Available from: [Link]

  • National Center for Biotechnology Information. 6-Nitroindazole | C7H5N3O2 | CID 24239. Available from: [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available from: [Link]

  • Google Patents. CN107805221A - Method for preparing 1H-indazole derivative.
  • National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

  • Semantic Scholar. SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES David K. O'Dell and Kenneth M. Nicholas* Department of. Available from: [Link]

  • Asian Journal of Research in Chemistry. Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Available from: [Link]

  • Semantic Scholar. Development and Validation of a Single Quadrupole LC/MS Method for the Trace Analysis of Six Nitrosamine Impurities in Valsartan. Available from: [Link]

  • SSRN. Development and Validation of a Single Quadrupole LC/MS Method for the Trace Analysis of Six Nitrosamine Impurities in Valsartan. Available from: [Link]

  • ResearchGate. Determination, Method Development and Validation of Six Nitrosamine Impurities in Purified water by using LC-MS/MS. Available from: [Link]

  • Diva Portal. Validated LC- MS/MS Method for Quantifying the Antiparasitic Nitroimidazole DNDI- 0690 in Preclinical Target Site PK. Available from: [Link]

Sources

Comparative

Application Guide: Distinguishing 6-nitro-1H-indazol-4-amine from Regioisomers

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Focus: Objective Performance Comparison, Orthogonal Validation, and Experimental Causality The Regioisomer Challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Focus: Objective Performance Comparison, Orthogonal Validation, and Experimental Causality

The Regioisomer Challenge in Indazole Characterization

In the development of kinase inhibitors and other targeted therapeutics, the 1H-indazole ring serves as a highly privileged structural motif. However, synthesizing specific substitution patterns—such as 6-nitro-1H-indazol-4-amine (CAS: 1082041-92-6)—frequently yields complex mixtures of regioisomers, most notably its structural counterpart, 4-nitro-1H-indazol-6-amine .

Distinguishing these two regioisomers presents a significant analytical bottleneck. Both molecules possess identical molecular weights (178.15 g/mol ) and yield nearly indistinguishable fragmentation patterns in LC-MS/MS. Furthermore, standard 1D 1 H NMR is insufficient; because the remaining aromatic protons (C5-H and C7-H) are meta to each other in both isomers, they both present as two doublets with identical small coupling constants ( J≈1.5−2.0 Hz). To definitively resolve this, we must move beyond 1D techniques and employ a self-validating 2D NMR workflow.

Mechanistic Causality in Analytical Selection

To objectively differentiate 6-nitro-1H-indazol-4-amine from its regioisomers, we rely on the synergistic application of NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) [1].

  • The Spatial Argument (NOESY): NOESY detects dipole-dipole relaxation through space, typically within a 5 Å radius. In 6-nitro-1H-indazol-4-amine, the amine group at the C4 position is spatially adjacent to the C3-proton of the pyrazole ring. Consequently, a strong NOE cross-peak between C3-H and the -NH 2​ protons is a definitive diagnostic marker. In the 4-nitro-6-amine isomer, the nitro group occupies C4 (lacking protons), and the C6-amine is too distant to interact with C3-H, resulting in a silent NOESY spectrum for this specific interaction [2].

  • The Through-Bond Argument (HMBC): To orthogonally validate the NOESY data, HMBC is used to map 2- and 3-bond carbon-proton couplings. An amine at C4 will show a critical 3-bond correlation to the bridgehead carbon C3a. Conversely, an amine at C6 will correlate to C5 and C7, but not to C3a [3].

Self-Validating Experimental Protocol

This methodology is engineered as a self-validating system : the spatial proximity confirmed by NOESY must be orthogonally verified by the through-bond connectivity established in the HMBC spectrum. If the data streams conflict, the system flags a potential tautomeric exchange issue or sample impurity.

Step 1: Optimized Sample Preparation

  • Action: Dissolve 10–15 mg of the purified analyte in 0.6 mL of anhydrous DMSO- d6​ .

  • Causality: DMSO- d6​ is mandatory. It acts as a strong hydrogen-bond acceptor, disrupting intermolecular hydrogen bonding between indazole molecules. This significantly slows the chemical exchange rate of the -NH 2​ protons, ensuring their resonances remain sharp and visible for 2D correlations. Protic solvents or CDCl 3​ will cause line broadening, destroying the NOESY signal.

Step 2: Instrument Calibration & 1D Baseline

  • Action: Utilize a 500 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe. Regulate the temperature strictly to 298 K. Acquire a 1D 1 H spectrum (16 scans, Relaxation Delay D1=2.0 s).

  • Causality: A long relaxation delay ensures accurate integration, which is necessary to definitively identify the 2H broad singlet of the -NH 2​ group (typically ~6.0–6.5 ppm) and the 1H singlet of C3-H (~8.1 ppm) before initiating 2D experiments.

Step 3: 2D NOESY Acquisition

  • Action: Execute a 2D 1 H- 1 H NOESY pulse sequence. Set the mixing time ( τm​ ) to 400–500 ms .

  • Causality: The mixing time is the most critical parameter. For small molecules (MW ~178 Da), a 400–500 ms window is optimal to allow sufficient NOE build-up while actively preventing spin-diffusion artifacts (where magnetization bounces to a third, distant proton), which would yield false-positive spatial correlations.

Step 4: 2D HMBC Acquisition & Orthogonal Validation

  • Action: Execute a 1 H- 13 C HMBC experiment optimized for long-range couplings ( J=8 Hz).

  • Causality: The 8 Hz optimization specifically targets the rigid aromatic system of the indazole core, maximizing the signal-to-noise ratio for the critical 3-bond -NH 2​ to C3a correlation.

Quantitative Data & Diagnostic Markers

The following table summarizes the objective analytical markers used to differentiate the two primary regioisomers based on the self-validating protocol described above.

Analytical Feature6-nitro-1H-indazol-4-amine4-nitro-1H-indazol-6-amine
1 H NMR: C3-H Resonance ~8.1 ppm (singlet, 1H)~8.3 ppm (singlet, 1H)
1 H NMR: -NH 2​ Resonance ~6.0 - 6.5 ppm (broad singlet, 2H)~6.2 - 6.7 ppm (broad singlet, 2H)
1 H NMR: Aromatic Protons Two meta-coupled doublets ( J≈1.8 Hz)Two meta-coupled doublets ( J≈1.8 Hz)
NOESY: C3-H -NH 2​ Strong Cross-Peak No Cross-Peak
HMBC: -NH 2​ 3-bond Correlations C3a (Bridgehead) , C5C5, C7
HMBC: C3-H 3-bond Correlations C4, C7aC4, C7a
Decision Workflow

Workflow for differentiating 6-nitro-1H-indazol-4-amine from its regioisomers using 2D NMR.

References
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951.[Link]

  • Doğanç, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774.[Link]

  • Doğanç, F., & Göker, A. H. (2025). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. Journal of Faculty of Pharmacy of Ankara University, 49(1), 103-108.[Link]

Safety & Regulatory Compliance

Safety

6-nitro-1H-indazol-4-amine proper disposal procedures

Comprehensive Safety and Disposal Protocol for 6-Nitro-1H-indazol-4-amine As a Senior Application Scientist, I recognize that the synthesis and scaling of kinase inhibitors and other pharmaceutical intermediates often re...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 6-Nitro-1H-indazol-4-amine

As a Senior Application Scientist, I recognize that the synthesis and scaling of kinase inhibitors and other pharmaceutical intermediates often rely on functionalized indazoles like 6-nitro-1H-indazol-4-amine (CAS: 1082041-92-6)[1]. While highly valuable in drug discovery, nitroaromatic amines present specific toxicological and reactive profiles that demand rigorous, self-validating disposal protocols.

Improper disposal of this compound not only violates environmental compliance but can lead to cross-reactivity in waste streams, exposing laboratory personnel to mutagenic hazards or toxic gas evolution. This guide establishes the definitive operational workflow for the safe handling, segregation, and disposal of 6-nitro-1H-indazol-4-amine.

Physicochemical & Hazard Profile

Before executing any disposal protocol, it is critical to understand the intrinsic properties of the waste material. The presence of both an electron-withdrawing nitro group and an electron-donating amine on the indazole core dictates its reactivity and hazard classification.

Property / HazardSpecification / DataOperational Implication
Chemical Formula C₇H₆N₄O₂High nitrogen content; potential for NOx evolution upon combustion.
Molecular Weight 178.15 g/mol Fine particulate solid; high risk of aerosolization and inhalation.
Primary Hazards Acute Toxicity (Oral/Dermal), Skin Sensitization, Potential MutagenRequires strict barrier protection (nitrile gloves, goggles, particulate respirator if handled outside a fume hood).
Chemical Incompatibilities Strong oxidizing agents, strong reducing agents, hypochloritesCritical: Never use bleach (sodium hypochlorite) to clean up spills of this compound. Reacting primary aromatic amines with bleach can generate highly unstable, explosive diazonium salts or toxic chloramines.

Core Principles of Chemical Segregation (Causality & Logic)

The foundation of our disposal methodology is source segregation . Mixing incompatible waste streams is the leading cause of laboratory accidents. Our protocol relies on the following mechanistic rules:

  • Halogenated vs. Non-Halogenated Separation: Waste containing 6-nitro-1H-indazol-4-amine dissolved in halogenated solvents (e.g., dichloromethane) must be strictly separated from non-halogenated solvents (e.g., DMSO, ethyl acetate). Causality: Halogenated waste requires specialized high-temperature incineration (>1000°C) equipped with alkaline scrubbers to prevent the formation of highly toxic polychlorinated dibenzodioxins (PCDDs)[2].

  • Avoidance of Chemical Quenching: Do not attempt to chemically "destroy" or reduce the nitro group (e.g., using metal/acid combinations) as a means of waste treatment. This generates exothermic heat and potentially more toxic aniline derivatives. All disposal must rely on professional incineration.

Step-by-Step Disposal Methodology

Implement the following self-validating workflow for all experiments utilizing 6-nitro-1H-indazol-4-amine.

Phase 1: Source Containment & Segregation

For Solid Waste (Powders, Contaminated Consumables, TLC Plates):

  • Collect all solid waste inside a certified chemical fume hood to prevent aerosol exposure.

  • Place contaminated solids into a compatible, heavy-duty polyethylene bag.

  • Double-bag the waste. Causality: Nitroaromatic powders are notorious for migrating through microscopic punctures. A secondary barrier ensures containment during transit.

  • Transfer the double-bagged waste into a rigid, sealable solid waste drum (e.g., a UN-rated poly drum).

For Liquid Waste (Reaction Mother Liquors, Chromatography Fractions):

  • Verify the pH of the liquid waste stream. Ensure it is between pH 5 and 9. If highly acidic or basic, neutralize carefully before adding to the bulk waste container to prevent pressure build-up from unexpected acid-base reactions.

  • Determine the solvent composition.

  • Funnel the solution into the appropriate high-density polyethylene (HDPE) carboy:

    • Red Label: Halogenated Organic Waste.

    • Green Label: Non-Halogenated Organic Waste.

  • Never fill liquid waste containers beyond 90% capacity . Causality: Headspace is required to accommodate vapor pressure expansion caused by ambient temperature fluctuations in the storage facility[3].

Phase 2: Labeling and EHS Handoff
  • Affix a standardized Hazardous Waste label to the container the moment the first drop of waste is added.

  • Explicitly list "6-nitro-1H-indazol-4-amine" and its approximate concentration on the label. Do not use abbreviations or structural drawings.

  • Store the waste in a designated Secondary Containment tray within a ventilated flammable storage cabinet.

  • Initiate a pickup request with your institution's Environmental Health and Safety (EHS) department before the container reaches the 90-day regulatory storage limit[3]. Final destruction must be performed via commercial high-temperature incineration.

Spill Response & Decontamination Protocol

In the event of a localized spill (e.g., dropped vial, weighing error), immediate and correct action is required to prevent dermal absorption and cross-contamination.

  • Isolate: Evacuate personnel from the immediate vicinity and ensure the fume hood sash is lowered to maximize face velocity.

  • PPE Upgrade: Don a fresh pair of heavy-duty nitrile gloves over your standard gloves, a lab coat, and chemical splash goggles.

  • Solid Spill Containment: Do not dry-sweep the powder, as this generates hazardous aerosols. Lightly dampen an absorbent pad with a high-boiling, non-reactive solvent (e.g., damp water or a small amount of isopropanol) and gently lay it over the powder to suppress dust.

  • Wipe Down: Carefully wipe the material from the outside in. Place the contaminated pads directly into a solid hazardous waste bag.

  • Decontamination: Wash the affected surface with a solution of mild detergent and water. Do not use bleach (see Hazard Profile). Dispose of all cleaning materials as solid hazardous waste.

Waste Segregation Workflow Visualization

The following decision tree dictates the logistical routing for all waste streams containing 6-nitro-1H-indazol-4-amine.

DisposalWorkflow Start 6-Nitro-1H-indazol-4-amine Waste Generated State Physical State? Start->State Solid Solid Waste (Powder/Contaminated PPE) State->Solid Solid Liquid Liquid Waste (Reaction Mother Liquor) State->Liquid Liquid EHS EHS Collection & High-Temp Incineration Solid->EHS Solvent Solvent Type? Liquid->Solvent Aqueous Aqueous Waste (pH 5-9 adjusted) Solvent->Aqueous Aqueous Organic Organic Solvent Solvent->Organic Organic Aqueous->EHS Halogen Halogenated? Organic->Halogen HaloYes Halogenated Waste Stream Halogen->HaloYes Yes (e.g., DCM) HaloNo Non-Halogenated Waste Stream Halogen->HaloNo No (e.g., DMSO, EtOAc) HaloYes->EHS HaloNo->EHS

Waste segregation and disposal workflow for 6-nitro-1H-indazol-4-amine.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. URL: [Link]

  • Environmental Protection Agency (EPA). Hazardous Waste Management Guidelines. URL: [Link]

  • PubChem. Laboratory Chemical Safety Summary (LCSS) Framework. National Center for Biotechnology Information. URL: [Link]

Sources

Handling

Personal protective equipment for handling 6-nitro-1H-indazol-4-amine

CAS Number: 1082041-92-6 | Molecular Formula: C7H6N4O2 | Molecular Weight: 178.15 g/mol As a Senior Application Scientist, I recognize that the successful synthesis of novel kinase and nitric oxide synthase (NOS) inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1082041-92-6 | Molecular Formula: C7H6N4O2 | Molecular Weight: 178.15 g/mol

As a Senior Application Scientist, I recognize that the successful synthesis of novel kinase and nitric oxide synthase (NOS) inhibitors often relies on complex building blocks like 6-nitro-1H-indazol-4-amine . However, this compound presents severe occupational hazards. It is a bifunctional molecule, featuring both a primary aromatic amine and a nitroindazole core.

To build a secure and highly efficient laboratory environment, researchers must move beyond simply following safety rules—they must understand the causality behind the toxicity. This guide provides the mechanistic rationale and a self-validating operational framework for handling this high-risk intermediate safely.

Mechanistic Hazard Profile: The "Why" Behind the Protocol

The hazards of 6-nitro-1H-indazol-4-amine are not merely additive; they are synergistic. The compound is highly lipophilic, allowing it to easily bypass the dermal barrier and enter the systemic circulation. Once absorbed, it triggers two primary toxicological cascades:

  • Methemoglobinemia & Cellular Hypoxia: In the liver, the primary aromatic amine undergoes N-hydroxylation, a process catalyzed predominantly by the Cytochrome P450 1A2 (CYP1A2) enzyme[1]. Concurrently, the nitro group can be reduced by cellular nitroreductases. These reactions yield highly reactive N-hydroxyarylamines. When these intermediates enter erythrocytes, they undergo co-oxidation with oxy-hemoglobin (HbO2), oxidizing ferrous iron (Fe2+) to ferric iron (Fe3+). This forms methemoglobin, which is incapable of binding oxygen, leading to rapid functional anemia, cyanosis, and cellular hypoxia [2].

  • Genotoxicity & Mutagenesis: The N-hydroxylated metabolites do not just affect the blood; they are further bioactivated via N-acetyltransferase (NAT)-catalyzed O-acetylation. These unstable acetoxy esters spontaneously cleave to form electrophilic nitrenium ions that covalently bind to DNA. This DNA adduct formation is the primary driver for the mutagenic and carcinogenic potential of aromatic amines [1].

ToxicityPathway A 6-Nitro-1H-indazol-4-amine (Lipophilic) B CYP1A2 N-hydroxylation (Liver) A->B Absorption C Nitroreductase Reduction A->C Metabolism D N-hydroxyarylamine (Reactive Intermediate) B->D C->D E Co-oxidation with HbO2 Methemoglobinemia (Fe3+) D->E RBC Entry F NAT O-acetylation & DNA Adduct Formation D->F Nucleus Entry

Metabolic activation of 6-nitro-1H-indazol-4-amine leading to methemoglobinemia and DNA damage.

Personal Protective Equipment (PPE) Matrix

To interrupt the exposure pathways (dermal absorption and inhalation of electrostatically charged dust), a rigorous PPE ensemble is required. Standard laboratory PPE is insufficient for lipophilic aromatic amines.

PPE CategorySpecification & Quantitative MetricScientific Rationale
Hand Protection Double-gloving: Inner Nitrile (≥ 4 mil), Outer Butyl Rubber or heavy-duty Nitrile (≥ 8 mil).Aromatic amines rapidly permeate standard thin latex/nitrile. Butyl rubber provides superior chemical resistance against lipophilic amines.
Eye/Face Protection Tight-fitting chemical safety goggles + full face shield (8-inch minimum).Prevents ocular absorption of airborne particulates and protects mucous membranes from splash hazards during solvent dissolution.
Respiratory NIOSH-approved N95/P100 particulate respirator.Mitigates inhalation of fine powders that settle in the respiratory tract and undergo rapid systemic absorption.
Body Protection Disposable, chemically resistant Tyvek® suit or lab coat with elastic cuffs.Prevents accumulation of invisible dust on personal clothing, which causes delayed, prolonged dermal exposure.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not deviate from these steps when handling the neat powder or concentrated stock solutions of 6-nitro-1H-indazol-4-amine [3].

OperationalWorkflow S1 1. Preparation Verify PPE & Fume Hood (≥ 100 fpm) S2 2. Weighing Use Anti-static Spatula in Enclosure S1->S2 S3 3. Dissolution Add Solvent (e.g., DMSO) to Sealed Vial S2->S3 S4 4. Transfer Transport strictly in Secondary Containers S3->S4 S5 5. Decontamination Wash surfaces with 5% Acetic Acid S4->S5 S6 6. Disposal Segregate as Hazardous Amine Waste S5->S6

Step-by-step operational workflow for the safe handling and disposal of aromatic amines.

Step-by-Step Methodology:
  • Preparation & Isolation: Conduct all work inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with a minimum face velocity of 100 feet per minute (fpm). Line the workspace with disposable, absorbent bench paper (polyethylene backing down).

  • Weighing & Transfer: Use an anti-static weighing spatula. Aromatic amine powders carry a static charge and aerosolize easily. Weigh the compound directly into a tared, sealable glass vial rather than an open plastic weigh boat.

  • Dissolution: Add your solvent (e.g., DMSO, DMF, or dilute acid) directly to the vial inside the hood. Cap the vial immediately. Vortex or sonicate only when the vial is tightly sealed to prevent the aerosolization of the toxic solution.

  • Decontamination of Workspace: After handling, wipe down the balance and surrounding surfaces with a 5% acetic acid solution. The mild acid protonates residual amine traces, converting them into water-soluble, less volatile, and less dermally-absorbable ammonium salts. Follow this with a standard soap and water wash.

Spill Response & Disposal Plan

Immediate Spill Response
  • Powder Spills: Do not sweep. Sweeping aerosolizes the toxin. Mist the spill lightly with a compatible solvent (e.g., ethanol) to suppress dust, then cover it with absorbent pads.

  • Liquid Spills: Absorb with an inert material such as vermiculite or sand.

  • Place all contaminated materials, including the absorbent bench paper and outer gloves, into a designated, clearly labeled hazardous waste container.

Waste Segregation and Disposal
  • Segregate 6-nitro-1H-indazol-4-amine waste from general organic waste.

  • Label the container explicitly as "Toxic Aromatic Amine/Nitroaromatic Waste."

  • Critical Warning: Do not mix this waste with strong oxidizing agents or concentrated acids, as nitroaromatic compounds can react violently or decompose explosively under such conditions.

  • Dispose of the material via a licensed hazardous waste contractor in strict accordance with local environmental regulations.

References

  • Cytochrome P450 Activation of Arylamines and Heterocyclic Amines. Annual Review of Pharmacology and Toxicology. URL:[Link]

  • Methemoglobin Formation and Characterization Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines. National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • 6-Nitro-1H-indazol-4-amine (CAS: 1082041-92-6) Chemical Properties and Safety Data. ChemSrc. URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-nitro-1H-indazol-4-amine
Reactant of Route 2
Reactant of Route 2
6-nitro-1H-indazol-4-amine
© Copyright 2026 BenchChem. All Rights Reserved.